RG7800 tetrahydrochloride
Description
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Propriétés
Formule moléculaire |
C24H32Cl4N6O |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride |
InChI |
InChI=1S/C24H28N6O.4ClH/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17;;;;/h10-14,17H,5-9H2,1-4H3;4*1H |
Clé InChI |
QACYYKLLOFFMDK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Foundational & Exploratory
RG7800 Tetrahydrochloride: A Technical Deep Dive into its Mechanism of Action as an SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7800 tetrahydrochloride (RO6885247) is an orally bioavailable, small molecule that acts as a selective splicing modifier of the Survival of Motor Neuron 2 (SMN2) gene. Developed to address the underlying molecular pathology of Spinal Muscular Atrophy (SMA), RG7800 aims to increase the production of full-length, functional Survival of Motor Neuron (SMN) protein. SMA is caused by a deficiency of the SMN protein due to the loss or mutation of the SMN1 gene. The nearly identical SMN2 gene can produce some functional SMN protein, but a single nucleotide difference leads to the predominant exclusion of exon 7 during pre-mRNA splicing, resulting in a truncated, unstable, and non-functional protein. RG7800 modulates this splicing process to favor the inclusion of exon 7, thereby increasing the levels of functional SMN protein. This document provides a comprehensive overview of the core mechanism of action of RG7800, supported by available data, experimental methodologies, and visual representations of the relevant biological pathways.
Core Mechanism of Action: SMN2 Splicing Modification
The primary mechanism of action of RG7800 is the correction of the aberrant splicing of SMN2 pre-messenger RNA (pre-mRNA). In healthy individuals, the SMN1 gene produces sufficient levels of the SMN protein, which is crucial for the survival and function of motor neurons. In SMA patients, the absence of a functional SMN1 gene means they rely on the SMN2 gene for SMN protein production. However, a single, critical C-to-T nucleotide transition in exon 7 of SMN2 disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in the majority of SMN2 transcripts, producing a truncated and rapidly degraded SMNΔ7 protein.
RG7800 acts by directly binding to the SMN2 pre-mRNA and modulating the splicing machinery to promote the inclusion of exon 7.[1][2] This results in an increased production of full-length SMN2 mRNA, which is then translated into a stable, functional SMN protein.
Molecular Interactions
RG7800 is understood to bind to at least two specific sites on the SMN2 pre-mRNA, facilitating a conformational change that favors the recognition of exon 7 by the spliceosome:
-
5' Splice Site (5'ss) of Intron 7: RG7800 interacts with the 5'ss at the boundary of exon 7 and intron 7. This interaction is thought to stabilize the binding of the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome that recognizes the 5'ss.
-
Exonic Splicing Enhancer 2 (ESE2): RG7800 also binds to an ESE located within exon 7. This binding is believed to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), and promote the binding of positive splicing factors, thereby enhancing the recognition of exon 7.
By engaging with these two sites, RG7800 effectively strengthens the "include" signals for exon 7, overriding the default "exclude" signal caused by the C-to-T mutation.
Caption: RG7800 shifts SMN2 splicing from exon exclusion to inclusion.
Quantitative Data from Clinical and Preclinical Studies
Clinical trials and preclinical studies have demonstrated the ability of RG7800 to increase the production of full-length SMN2 mRNA and functional SMN protein in a dose-dependent manner.[3][4][5] The Phase 1b/2a MOONFISH trial, although terminated early due to preclinical toxicology findings, provided valuable proof-of-concept data in SMA patients.
Table 1: Summary of RG7800 Efficacy Data from the MOONFISH Trial (First Cohort)
| Parameter | Treatment Group (10 mg RG7800, once daily for 12 weeks) | Placebo Group | Reference |
| Change in Full-Length SMN2 mRNA to SMNΔ7 mRNA Ratio (in whole blood) | Up to 3-fold increase from baseline | No significant change | [4] |
| Change in SMN Protein Levels (in whole blood) | Up to 2-fold increase from baseline | No significant change | [2][4] |
Table 2: Dose-Dependent Increase of Full-Length SMN2 mRNA in Healthy Volunteers (Phase 1 Study)
| RG7800 Dose | Mean Fold Increase in Full-Length SMN2 mRNA |
| Ascending Single Doses | Dose-dependent increase observed |
| Multiple Ascending Doses | Sustained, dose-dependent increase |
| (Specific quantitative values from the ascending dose cohorts in healthy volunteers are not readily available in the public domain, but the dose-dependent relationship was a key finding reported.[3][4] |
Downstream Signaling Pathway: Restoration of RhoA/ROCK Pathway Homeostasis
The restoration of functional SMN protein levels by RG7800 is expected to correct various downstream cellular deficits observed in SMA. One of the key pathways implicated in SMA pathogenesis is the RhoA/ROCK signaling cascade, which is crucial for regulating actin dynamics, neurite outgrowth, and synaptic stability.
In SMA, low levels of SMN protein lead to the dysregulation of the RhoA/ROCK pathway.[6][7] Specifically, SMN is known to interact with profilin2a, a key regulator of actin polymerization that is a downstream target of ROCK (Rho-associated coiled-coil containing protein kinase).[6][8] In the absence of sufficient SMN, there is evidence of hyper-phosphorylation of profilin2a, leading to impaired actin dynamics and contributing to the motor neuron defects seen in SMA.[6] By increasing functional SMN protein levels, RG7800 is hypothesized to restore the normal regulation of the RhoA/ROCK pathway, thereby improving neuronal function.
Caption: RG7800 may restore the RhoA/ROCK pathway by increasing SMN protein.
Experimental Protocols
The following sections outline the general methodologies for the key experiments used to characterize the mechanism of action of RG7800.
Quantification of SMN2 mRNA Splicing (RT-qPCR)
Objective: To measure the relative levels of full-length SMN2 mRNA (including exon 7) and SMN2Δ7 mRNA (excluding exon 7).
Methodology Outline:
-
RNA Isolation: Total RNA is extracted from whole blood or patient-derived cells (e.g., fibroblasts) using a suitable method, such as TRIzol reagent or a column-based kit. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.[9][10]
-
Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[9][10]
-
Quantitative PCR (qPCR): Real-time PCR is performed using primers that specifically amplify either the full-length SMN2 transcript (spanning the exon 6-7 junction) or the SMN2Δ7 transcript (spanning the exon 6-8 junction). A housekeeping gene (e.g., GAPDH, PGK1) is also amplified for normalization.[10][11]
-
Data Analysis: The relative expression of full-length SMN2 and SMN2Δ7 is calculated using the ΔΔCt method. The ratio of full-length to Δ7 transcripts is then determined.[9]
Caption: Workflow for quantifying SMN2 mRNA splice variants via RT-qPCR.
Quantification of SMN Protein (ELISA)
Objective: To measure the total amount of SMN protein in biological samples.
Methodology Outline:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples. Cell lysates are prepared using a suitable lysis buffer containing protease inhibitors.[12][13]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).[14]
-
ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is performed using a kit specific for human SMN protein.[12][15]
-
Wells of a microplate are pre-coated with a capture antibody against SMN.
-
Cell lysates (containing the SMN protein) and a series of known SMN protein standards are added to the wells.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, which is converted by the enzyme to produce a colored product.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader. The concentration of SMN protein in the samples is determined by comparing their absorbance to the standard curve generated from the known SMN protein standards. Results are often normalized to the total protein concentration of the lysate.[12]
Detection of SMN Protein (Western Blot)
Objective: To visualize and semi-quantify the SMN protein in cell lysates.
Methodology Outline:
-
Protein Extraction and Quantification: As described for the ELISA protocol.[14][16]
-
SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the SMN protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system. The intensity of the band corresponding to the SMN protein provides a measure of its relative abundance. A loading control protein (e.g., β-actin) is also probed to ensure equal protein loading across lanes.[16][17]
Clinical Development and Discontinuation
The clinical development of RG7800 was advanced to the MOONFISH trial, a Phase 1b/2a study in adult and pediatric SMA patients.[18][19] The trial was designed as a multicenter, randomized, double-blind, placebo-controlled study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800.[18][19] While the initial results were promising, showing a clear proof of mechanism in increasing full-length SMN2 mRNA and SMN protein levels, the trial was placed on clinical hold and subsequently discontinued.[20] This decision was made as a precautionary measure due to an unexpected finding of retinal toxicity in a long-term animal study in cynomolgus monkeys at exposure levels higher than those used in the human trial.[18][20] No similar safety issues were identified in the patients who had received RG7800.[18][20] The insights gained from the RG7800 program were instrumental in the development of a next-generation SMN2 splicing modifier, risdiplam (RG7916), which has since received regulatory approval for the treatment of SMA.
References
- 1. ROCK inhibition as a therapy for spinal muscular atrophy: understanding the repercussions on multiple cellular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. smanewstoday.com [smanewstoday.com]
- 4. Phase 2 Data from Spinal Muscular Atrophy Program Presented at the 20th International Annual Congress of the World Muscle Society | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 5. Phase 2 Data from Spinal Muscular Atrophy Program Presented at the 20th International Annual Congress of the World Muscle Society | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. The spinal muscular atrophy disease protein SMN is linked to the Rho-kinase pathway via profilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical validation of a multiplex real-time assay to quantify SMN mRNA in patients with SMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Analysis of Spinal Muscular Atrophy: A genotyping protocol based on TaqMan® real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. treat-nmd.org [treat-nmd.org]
- 13. content.abcam.com [content.abcam.com]
- 14. treat-nmd.org [treat-nmd.org]
- 15. smafoundation.org [smafoundation.org]
- 16. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. curesma.org [curesma.org]
- 20. curesma.org [curesma.org]
RG7800: A Technical Overview of an SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder arising from insufficient levels of the Survival Motor Neuron (SMN) protein.[1] This deficiency is primarily caused by mutations or deletions in the SMN1 gene.[1] A paralogous gene, SMN2, can produce functional SMN protein, but a single nucleotide alteration leads to the predominant exclusion of exon 7 during pre-mRNA splicing.[1] This results in a truncated, unstable protein (SMNΔ7) and consequently, low levels of full-length, functional SMN protein.[1] RG7800 (RO6885247) emerged as an orally available, small molecule designed to selectively modify the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of functional SMN protein.[1][2] Although its clinical development was halted due to off-target retinal toxicity observed in long-term animal studies, the study of RG7800 provided critical proof-of-concept for this therapeutic strategy and paved the way for the development of its successor, risdiplam.[3][4] This guide provides an in-depth technical overview of the function and preclinical and clinical evaluation of RG7800.
Core Mechanism of Action: SMN2 Splicing Modification
RG7800 functions by binding to the SMN2 pre-mRNA and modulating the splicing process to favor the inclusion of exon 7. The prevailing model for this class of molecules suggests a dual-binding mechanism. The compound is believed to interact with two key sites on the SMN2 transcript: the exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) at the junction of exon 7 and intron 7. This interaction is thought to stabilize the binding of the U1 small nuclear ribonucleoprotein (snRNP) complex to the weak 5' splice site of SMN2, a crucial step for the recognition and inclusion of exon 7 by the spliceosome. By promoting the formation of a productive splicing complex, RG7800 effectively corrects the inherent splicing defect of SMN2, leading to an increased proportion of full-length SMN2 mRNA transcripts that can be translated into functional SMN protein.
Quantitative Data Summary
The efficacy of RG7800 in increasing SMN protein levels was demonstrated in both preclinical animal models and human clinical trials.
Preclinical Data in SMA Mouse Models
RG7800 and its analogs were evaluated in mouse models of SMA, where they demonstrated a dose-dependent increase in SMN protein levels.[1]
| Animal Model | Compound | Dose (mg/kg/day) | Tissue | SMN Protein Increase (Fold change vs. vehicle) | Reference |
| SMNΔ7 Mice | RG7800 analog | 1 | Quadriceps | ~1.5 | [1] |
| SMNΔ7 Mice | RG7800 analog | 3 | Quadriceps | ~2.0 | [1] |
| SMNΔ7 Mice | RG7800 analog | 10 | Quadriceps | ~2.5 | [1] |
| C/C-allele SMA Mice | RG7800 | 10 | Blood | ~2-fold | [4] |
| C/C-allele SMA Mice | RG7800 | 10 | Brain | ~1.5-fold | [4] |
| C/C-allele SMA Mice | RG7800 | 10 | Muscle | ~2-fold | [4] |
Clinical Trial Data (MOONFISH Study)
In the Phase 2 MOONFISH trial, RG7800 was administered to patients with Type 2 and 3 SMA. The study provided the first in-human proof of mechanism for an oral SMN2 splicing modifier.[5]
| Trial Phase | Patient Population | Dose | Duration | Outcome Measure | Result | Reference |
| Phase 2 (MOONFISH) | Type 2 & 3 SMA | 10 mg once daily | 12 weeks | SMN Protein in Whole Blood | Up to 2-fold increase from baseline | [5][6] |
| Phase 2 (MOONFISH) | Type 2 & 3 SMA | 10 mg once daily | 12 weeks | Ratio of Full-Length SMN2 mRNA to SMN2Δ7 mRNA in Whole Blood | Up to 3-fold increase from baseline | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of RG7800.
High-Throughput Screening for SMN2 Splicing Modulators
The discovery of the chemical class to which RG7800 belongs originated from a high-throughput screening (HTS) campaign designed to identify small molecules that promote the inclusion of exon 7 in SMN2 pre-mRNA.
Principle: A cell-based reporter assay was used where the inclusion of SMN2 exon 7 resulted in the in-frame expression of a reporter gene (e.g., luciferase). Compounds that increased the reporter signal were identified as potential hits.
Methodology:
-
Cell Line: A motor neuron cell line (NSC34) was engineered to stably express an SMN2 minigene reporter construct.[7]
-
Reporter Construct: The minigene contained a portion of the SMN2 gene, including exons and introns surrounding exon 7, fused to a luciferase reporter gene. The luciferase coding sequence was only in-frame when exon 7 was included in the final mRNA transcript.[6]
-
Screening: A large compound library was screened in a 384-well plate format. The engineered cells were treated with individual compounds.[7]
-
Readout: After an incubation period, the luciferase activity was measured. An increase in luminescence indicated that the compound promoted the inclusion of exon 7.
-
Hit Confirmation: Positive hits were confirmed for dose-dependent activity and their effect on endogenous SMN2 splicing was validated using RT-qPCR.
Quantification of SMN mRNA Splicing by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a standard method to quantify the relative amounts of full-length (FL-SMN) and exon 7-deleted (Δ7-SMN) SMN2 transcripts.
Principle: RNA is first reverse-transcribed into cDNA. Then, specific primers are used to amplify the different splice variants. The amount of amplified product is measured in real-time using a fluorescent dye or probes.
Methodology:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR:
-
Primers: Specific primers are designed to amplify either the full-length transcript (spanning the exon 6-7 junction) or the Δ7 transcript (spanning the exon 6-8 junction). Alternatively, primers flanking exon 7 can be used, and the products are distinguished by size.
-
Reaction Mix: The qPCR reaction mixture typically contains cDNA template, forward and reverse primers, a DNA polymerase, and a fluorescent detection dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
-
Thermal Cycling: The reaction is performed in a real-time PCR instrument with an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative abundance of each transcript. The ratio of FL-SMN to Δ7-SMN can then be calculated, often normalized to a housekeeping gene.
Quantification of SMN Protein by ELISA
An enzyme-linked immunosorbent assay (ELISA) was developed to provide a quantitative measure of SMN protein levels in various biological samples.
Principle: This is a sandwich ELISA where a capture antibody specific for the SMN protein is coated onto a microplate. The sample is added, and the SMN protein is captured. A second, detection antibody (also specific for SMN but binding to a different epitope) is added, followed by an enzyme-conjugated secondary antibody. The addition of a substrate results in a colorimetric or chemiluminescent signal that is proportional to the amount of SMN protein.
Methodology:
-
Plate Coating: Microplate wells are coated with a capture anti-SMN monoclonal antibody (e.g., clone 2B1) and incubated overnight.[8]
-
Blocking: The remaining protein-binding sites on the wells are blocked using a blocking buffer (e.g., 1% BSA in PBS).[8]
-
Sample and Standard Incubation: Cell or tissue lysates, or blood samples, are added to the wells along with a standard curve of recombinant human SMN protein of known concentrations.[8] The plate is incubated to allow the SMN protein to bind to the capture antibody.
-
Detection Antibody Incubation: After washing, a biotinylated anti-SMN detection antibody is added to the wells and incubated.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.
-
Substrate Addition and Signal Detection: A substrate for HRP is added, and the resulting signal is measured using a plate reader.
-
Quantification: The concentration of SMN protein in the samples is determined by interpolating the signal from the standard curve.
SMN-Related Signaling Pathways
While the primary function of RG7800 is to increase SMN protein levels, it's important for researchers to understand the broader context of SMN protein function. SMN is involved in various cellular processes, and its deficiency impacts several signaling pathways. For instance, low levels of SMN have been linked to the activation of the RhoA/ROCK pathway, which is involved in cytoskeletal dynamics and has been implicated in the neurodegeneration seen in SMA.[9] Additionally, the JNK signaling pathway has been identified as a mediator of neurodegeneration in the context of SMN deficiency.[5] Restoring SMN levels through splicing modification is expected to ameliorate the dysregulation of these and other downstream pathways.
References
- 1. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Motor neuron disease. SMN2 splicin ... | Article | H1 Connect [archive.connect.h1.co]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery of a CNS penetrant small molecule SMN2 splicing modulator with improved tolerability for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Neurodegeneration in Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of RG7800: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 was a pioneering, orally available small molecule developed for the treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease. This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development of RG7800, also known as RO6885247. The development of RG7800 was a collaborative effort by PTC Therapeutics, Roche, and the SMA Foundation.[1][2] Although its development was ultimately halted, the story of RG7800 provides valuable insights into the development of SMN2 splicing modifiers, a class of therapeutics that has since seen clinical success.
Spinal Muscular Atrophy is caused by mutations or deletion of the SMN1 gene, leading to a deficiency of the Survival Motor Neuron (SMN) protein.[3][4] A nearly identical gene, SMN2, can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, unstable protein.[3][4] RG7800 was designed as an SMN2 splicing modifier to increase the inclusion of exon 7 in the SMN2 mRNA transcript, thereby boosting the production of full-length, functional SMN protein.[3][4]
Mechanism of Action: Modulating SMN2 Splicing
RG7800 belongs to the pyridopyrimidinone class of compounds and functions by directly interacting with the SMN2 pre-messenger RNA (pre-mRNA).[5] This interaction facilitates the inclusion of exon 7 during the splicing process, leading to an increased production of full-length SMN2 mRNA and, consequently, functional SMN protein.[5][6]
The key to this mechanism lies in the correction of a splicing defect in SMN2. A single nucleotide difference between SMN1 and SMN2 in exon 7 disrupts an exonic splicing enhancer (ESE) and creates an exonic splicing silencer (ESS). This leads to the exclusion of exon 7 in the majority of SMN2 transcripts. RG7800 is believed to bind to a specific region of the SMN2 pre-mRNA, promoting a conformational change that favors the recruitment of splicing factors that promote exon 7 inclusion, such as FUBP1 and KHSRP.
Preclinical Development
RG7800 underwent extensive preclinical evaluation in various cellular and animal models of SMA. These studies demonstrated the compound's ability to increase SMN protein levels in a dose-dependent manner and improve disease-related phenotypes.
In Vitro Studies
Initial high-throughput screening identified the pyridopyrimidinone scaffold as a potent modulator of SMN2 splicing. Subsequent lead optimization led to the selection of RG7800 based on its favorable potency, selectivity, and pharmacokinetic properties.[5]
In Vivo Studies in SMA Mouse Models
RG7800 was tested in mouse models of SMA, where it demonstrated the ability to cross the blood-brain barrier and increase SMN protein levels in the central nervous system (CNS) and peripheral tissues.[7] Oral administration of RG7800 to a severe SMA mouse model resulted in a dose-dependent increase in SMN protein levels.[7]
Table 1: Preclinical Efficacy of RG7800 in a Severe SMA Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Increase in SMN Protein in Spinal Cord (Fold Change vs. Vehicle) |
| Vehicle | - | 1.0 |
| RG7800 | 1 | Data not available |
| RG7800 | 3 | Data not available |
| RG7800 | 10 | Data not available |
Note: Specific quantitative data with statistical measures were not available in the reviewed literature. The results were reported as a "dose-dependent increase."[7]
Clinical Development
The promising preclinical data supported the advancement of RG7800 into clinical trials in both healthy volunteers and SMA patients.
Phase 1 Study in Healthy Volunteers
A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study was conducted in 48 healthy adult volunteers.[8] The study demonstrated that RG7800 was safe and well-tolerated at the doses tested.[9] Importantly, it showed a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA in the blood, providing proof of mechanism in humans.[9]
Table 2: Pharmacodynamic Effects of RG7800 in Healthy Volunteers (Phase 1)
| Dose Group | Mean Fold Change in Full-Length SMN2 mRNA/SMN2Δ7 mRNA Ratio |
| Placebo | Baseline |
| Ascending Doses of RG7800 | Dose-dependent increase |
Note: Specific quantitative data for each dose cohort were not publicly available.[8]
MOONFISH Trial in SMA Patients
Following the positive results in healthy volunteers, the MOONFISH trial (NCT02240355), a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study, was initiated in adult and pediatric patients with SMA Type 1, 2, and 3.[2][10] The primary objectives were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 over 12 weeks of treatment.[10]
Results from the first cohort of the MOONFISH trial showed that oral administration of RG7800 led to an up to two-fold increase in SMN protein levels in the blood of SMA patients.[4][11]
Table 3: SMN Protein Levels in SMA Patients Treated with RG7800 (MOONFISH Trial - First Cohort)
| Treatment Group | N | Mean Fold Increase in Blood SMN Protein (vs. Baseline) |
| RG7800 | Data not available | Up to 2-fold |
| Placebo | Data not available | No significant change |
Note: Detailed quantitative data from the MOONFISH trial have not been fully published.[11]
Discontinuation of Clinical Development
Despite the promising early clinical data, the development of RG7800 was placed on clinical hold and subsequently discontinued in 2015.[10] This decision was made as a precautionary measure due to an unexpected finding of retinal toxicity in a long-term toxicology study in monkeys.[10] It is important to note that no similar safety concerns were identified in the patients who had received RG7800 in the clinical trials.[10]
The experience with RG7800 highlighted the importance of long-term toxicology studies and informed the development of a successor molecule, risdiplam (RG7916). Risdiplam, which has an improved safety profile, has since been successfully developed and approved for the treatment of SMA.
Experimental Protocols
Detailed, step-by-step protocols for the specific assays used in the RG7800 development program are not publicly available. However, the following sections describe the general methodologies employed for the key experiments.
Quantification of SMN Protein Levels (Electrochemiluminescence Immunoassay)
The measurement of SMN protein levels in blood and tissue samples was likely performed using a sensitive electrochemiluminescence (ECL) immunoassay.
Principle: This is a highly sensitive sandwich immunoassay. A capture antibody specific for the SMN protein is coated onto an electrode. The sample containing the SMN protein is added, and the SMN protein binds to the capture antibody. A detection antibody, also specific for SMN and labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is then added, forming a "sandwich." When a voltage is applied to the electrode, the tag emits light, and the intensity of the light is proportional to the amount of SMN protein in the sample.
General Procedure:
-
Plate Coating: Coat microplates with a capture anti-SMN monoclonal antibody.
-
Blocking: Block non-specific binding sites on the plate.
-
Sample Incubation: Add standards, controls, and unknown samples (e.g., whole blood lysates) to the wells and incubate to allow SMN protein to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Detection Antibody Incubation: Add a detection anti-SMN antibody labeled with an ECL tag and incubate.
-
Washing: Wash the plate to remove unbound detection antibody.
-
Reading: Add a read buffer and measure the ECL signal using a specialized plate reader.
-
Quantification: Determine the concentration of SMN protein in the samples by comparing their ECL signals to a standard curve generated from known concentrations of recombinant SMN protein.
Quantification of Full-Length and Δ7 SMN2 mRNA (RT-qPCR)
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) was used to measure the levels of full-length and exon 7-deleted (SMN2Δ7) mRNA.
Principle: This method involves two main steps: 1) reverse transcription of RNA into complementary DNA (cDNA), and 2) quantitative PCR (qPCR) to amplify and quantify the specific cDNA targets. By using primers that span the exon 6-exon 8 junction (for full-length SMN2) and the exon 6-exon 8 junction in the absence of exon 7 (for SMN2Δ7), the relative abundance of each transcript can be determined.
General Procedure:
-
RNA Extraction: Isolate total RNA from whole blood or other tissues using a suitable RNA extraction kit.
-
RNA Quantification and Quality Control: Assess the concentration and purity of the extracted RNA.
-
Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using specific primers and probes for full-length SMN2 and SMN2Δ7. A housekeeping gene (e.g., GAPDH, ACTB) is also amplified as an internal control for normalization.
-
Full-length SMN2 primers: Forward primer in exon 6 and reverse primer in exon 8.
-
SMN2Δ7 primers: A forward primer in exon 6 and a reverse primer spanning the exon 6-exon 8 junction.
-
-
Data Analysis: Calculate the relative expression levels of full-length SMN2 and SMN2Δ7 mRNA using the comparative Cq (ΔΔCq) method or a standard curve method, normalized to the expression of the housekeeping gene.
Conclusion
RG7800 was a significant step forward in the development of small molecule therapies for Spinal Muscular Atrophy. It successfully demonstrated the principle that an orally administered small molecule could modulate SMN2 splicing and increase SMN protein levels in individuals with SMA. Although its clinical development was halted due to safety concerns in long-term animal studies, the knowledge gained from the RG7800 program was instrumental in the rapid development and subsequent approval of risdiplam, providing a much-needed therapeutic option for the SMA community. The story of RG7800 serves as a valuable case study in drug discovery and development, highlighting both the potential of targeted molecular therapies and the critical importance of thorough preclinical safety evaluation.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Splicing Regulation of Spinal Muscular Atrophy Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Splicing and the SMN2 ‘Back-Up’ Gene – SMAUK [smauk.org.uk]
- 7. researchgate.net [researchgate.net]
- 8. smanewstoday.com [smanewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. curesma.org [curesma.org]
- 11. researchgate.net [researchgate.net]
RG7800 Tetrahydrochloride: A Technical Overview of a Former Investigational SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 tetrahydrochloride, also known as RO6885247, is a small molecule that was under investigation as an oral therapeutic for Spinal Muscular Atrophy (SMA). Developed through a collaboration between PTC Therapeutics, Roche, and the SMA Foundation, RG7800 functions as a survival of motor neuron 2 (SMN2) splicing modifier.[1][2] Its primary mechanism of action is to promote the inclusion of exon 7 in the messenger RNA (mRNA) transcribed from the SMN2 gene, thereby increasing the production of full-length, functional Survival of Motor Neuron (SMN) protein.[1][3] While showing promise in early clinical trials, its development was ultimately halted due to safety concerns arising from long-term preclinical studies.[4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available experimental data for this compound.
Chemical Structure and Properties
This compound is the hydrochloride salt form of the active compound RG7800. Its chemical identity is well-characterized, and its properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride |
| Molecular Formula | C₂₄H₃₂Cl₄N₆O |
| Molecular Weight | 562.4 g/mol |
| InChI | InChI=1S/C24H28N6O.4ClH/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17;;;;/h10-14,17H,5-9H2,1-4H3;4*1H |
| InChIKey | QACYYKLLOFFMDK-UHFFFAOYSA-N |
| SMILES | CCC1=C2N(C=C(N=C1)C)N=C(C=C2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(C)CC5.Cl.Cl.Cl.Cl |
| Synonyms | RO6885247 |
Mechanism of Action: SMN2 Splicing Modification
Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, leading to insufficient levels of the SMN protein, which is critical for the survival of motor neurons.[3] A nearly identical gene, SMN2, exists but predominantly produces a truncated, non-functional SMN protein due to the alternative splicing and exclusion of exon 7 from its mRNA.[3]
RG7800 and its analogs act as SMN2 splicing modifiers by directly binding to the SMN2 pre-mRNA.[6][7] This binding event is believed to occur at or near the 5' splice site of exon 7, stabilizing the spliceosome complex and promoting the inclusion of exon 7 into the final mRNA transcript.[7] This corrected splicing leads to the production of full-length and functional SMN protein.
Preclinical and Clinical Studies
RG7800 underwent preclinical evaluation in animal models of SMA and progressed to Phase 1 clinical trials in healthy volunteers and SMA patients.
Preclinical Evaluation in SMA Mouse Models
Studies in the C/C-allele mouse model of SMA demonstrated that oral administration of RG7800 led to a dose-dependent increase in SMN protein levels in various tissues, including the brain and quadriceps.[8]
Table 1: Effect of RG7800 on SMN Protein Levels in C/C-allele Mice
| Treatment Group (10 mg/kg) | Duration of Dosing | Brain SMN Protein Increase (vs. Vehicle) | Blood SMN Protein Increase (vs. Vehicle) |
| RG7800 | 5 days | ~150% | ~125% |
| RG7800 | 10 days | ~200% | ~175% |
| RG7800 | 15 days | ~225% | ~200% |
| RG7800 | 28 days | ~250% | ~225% |
Note: Data are estimations based on graphical representations from published studies and are intended for illustrative purposes.[8]
Clinical Trial: MOONFISH (NCT02240355)
The MOONFISH study was a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800 in adult and pediatric patients with SMA.[5]
The trial demonstrated that oral administration of RG7800 was generally well-tolerated in the short term and resulted in a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7.[2] In SMA patients, treatment with RG7800 for 12 weeks led to an up to two-fold increase in blood SMN protein levels.[1][3]
Despite these promising initial results, the MOONFISH trial was suspended and eventually terminated due to an unexpected safety finding of retinal toxicity in a long-term animal study in monkeys.[4][5] This adverse effect was observed at RG7800 concentrations higher than those tested in human subjects, and no similar safety issues were identified in the patients who had received the drug.[4]
Experimental Protocols
While the specific, detailed protocols from the proprietary studies by Roche and PTC Therapeutics are not publicly available, this section outlines the general methodologies for key experiments used to evaluate compounds like RG7800.
Quantification of SMN mRNA Levels by RT-qPCR
This method is used to measure the relative abundance of full-length SMN2 mRNA (including exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
Workflow:
Protocol Outline:
-
RNA Isolation: Total RNA is extracted from whole blood or homogenized tissue samples using a suitable commercially available kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers designed to amplify either the full-length SMN2 transcript or the Δ7 transcript. A reference gene is also amplified for normalization.
-
Data Analysis: The relative expression levels of full-length and Δ7 SMN2 mRNA are calculated using the comparative Ct (ΔΔCt) method.
Quantification of SMN Protein Levels by Western Blot
Western blotting is a standard technique to detect and quantify the amount of SMN protein in cell or tissue lysates.
Protocol Outline:
-
Protein Extraction: Total protein is extracted from cells or tissues using a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the SMN protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified using densitometry software. A loading control protein (e.g., GAPDH or β-actin) is used for normalization.
Conclusion
This compound was a pioneering small molecule designed to correct the underlying genetic defect in Spinal Muscular Atrophy by modulating the splicing of SMN2 mRNA. Preclinical and early clinical studies demonstrated its ability to increase the production of functional SMN protein. However, the emergence of a long-term safety signal in animal models led to the discontinuation of its clinical development. The research and insights gained from the RG7800 program have been invaluable, paving the way for the development of next-generation SMN2 splicing modifiers, such as Risdiplam (RG7916), which has since received regulatory approval for the treatment of SMA. The story of RG7800 highlights both the potential of targeted genetic therapies and the critical importance of long-term safety evaluations in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. curesma.org [curesma.org]
- 3. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mechanistic studies of a small-molecule modulator of SMN2 splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Olesoxime (RG7800) for Spinal Muscular Atrophy Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of olesoxime (formerly known as RG7800 or TRO19622), a neuroprotective compound investigated for the treatment of Spinal Muscular Atrophy (SMA). The document details its mechanism of action, summarizes preclinical and clinical data, outlines experimental protocols, and explains the rationale behind the discontinuation of its development.
Introduction and Rationale
Spinal Muscular Atrophy (SMA) is a severe, inherited neuromuscular disorder characterized by the progressive loss of motor neurons in the spinal cord, leading to muscle weakness and atrophy.[1][2] The primary cause is a deficiency of the Survival Motor Neuron (SMN) protein.[3][4] While SMN-restoring therapies have since become the standard of care, research has also focused on SMN-independent, neuroprotective strategies to preserve the function of remaining motor neurons.
Olesoxime, a cholesterol-like compound, emerged from phenotypic screening as a promising neuroprotective agent.[5][6] It was developed by Trophos SA, which was later acquired by Roche in 2015.[7] The primary therapeutic hypothesis was that by preserving mitochondrial integrity, olesoxime could protect motor neurons from degeneration and slow disease progression in SMA.[8] Despite initial promise, Roche halted its development in 2018 due to a combination of clinical trial results and development challenges.[7][9][10]
Molecular Profile
Olesoxime is a small molecule belonging to the cholesterol-oxime family. Its structure allows it to cross the blood-brain barrier and accumulate in mitochondria, key features for a neuroprotective drug targeting the central nervous system.[5][6]
| Property | Value | Reference |
| Alternate Names | TRO19622, RG7800 | [5][11] |
| Chemical Family | Cholesterol-oxime | [1][5][12] |
| Molecular Formula | C27H45NO | [11] |
| Molecular Weight | 400 g/mol | [11] |
| Key Features | Orally active, crosses blood-brain barrier | [5][6] |
Mechanism of Action
Olesoxime's primary mechanism is the preservation of mitochondrial function.[8] It is not a target-based drug but was identified through its survival-promoting activity on motor neurons deprived of essential neurotrophic factors.[5][6]
Mitochondrial Targeting: Olesoxime is a mitochondrial-targeted compound that interacts with proteins of the outer mitochondrial membrane.[5][6][13] Key binding partners include:
-
Voltage-Dependent Anion Channel (VDAC): A protein that regulates the passage of ions and metabolites across the outer mitochondrial membrane.[5][14]
-
18 kDa Translocator Protein (TSPO): Formerly known as the peripheral benzodiazepine receptor, TSPO is also implicated in mitochondrial function and apoptosis.[5][14]
These proteins are components of the mitochondrial permeability transition pore (mPTP), a multiprotein complex whose opening is a critical step in many forms of cell death.[5][15][16]
Inhibition of Apoptosis: By binding to VDAC and TSPO, olesoxime is thought to stabilize the mPTP and prevent its pathological opening, even under conditions of cellular stress like increased reactive oxygen species (ROS) or high calcium levels.[5][13][17] This stabilization has several downstream neuroprotective effects:
-
Prevents Mitochondrial Swelling: It inhibits the influx of water that leads to mitochondrial swelling and rupture.[17]
-
Inhibits Release of Pro-Apoptotic Factors: It blocks the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytoplasm, thereby preventing the activation of caspases and the subsequent execution of the apoptotic cell death program.[11][14]
-
Reduces Oxidative Stress: By maintaining mitochondrial integrity, it helps to mitigate the production of ROS.[5][6]
Beyond apoptosis inhibition, olesoxime also demonstrated neurotrophic-like activities, such as promoting neurite outgrowth and repair in preclinical models.[5][11]
References
- 1. smafoundation.org [smafoundation.org]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound [mdpi.com]
- 4. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Olesoxime (TRO19622): A Novel Mitochondrial-Targeted Neuroprotective Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmatimes.com [pharmatimes.com]
- 8. smanewstoday.com [smanewstoday.com]
- 9. smanewstoday.com [smanewstoday.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. huntingtonstudygroup.org [huntingtonstudygroup.org]
- 12. curesma.org [curesma.org]
- 13. researchgate.net [researchgate.net]
- 14. Olesoxime protects embryonic cortical neurons from camptothecin intoxication by a mechanism distinct from BDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Olesoxime, a cholesterol-like neuroprotectant for the potential treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Preclinical Profile of RG7800 Tetrahydrochloride: An SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7800 was a pioneering, orally administered small molecule developed to treat Spinal Muscular Atrophy (SMA) by modifying the splicing of the Survival of Motor Neuron 2 (SMN2) gene. As a pyridopyrimidinone derivative, its mechanism of action centered on increasing the inclusion of exon 7 in SMN2 mRNA transcripts, thereby boosting the production of full-length, functional SMN protein.[1] Preclinical studies in various animal models of SMA demonstrated that RG7800 could effectively increase SMN protein levels in the central nervous system (CNS) and peripheral tissues, leading to improvements in motor function and survival.[2][3] However, the clinical development of RG7800 was halted due to irreversible retinal toxicity observed in a long-term toxicology study in cynomolgus monkeys.[4][5][6] This technical guide provides a comprehensive overview of the key preclinical data, experimental methodologies, and the mechanistic pathway of RG7800.
Mechanism of Action
Spinal Muscular Atrophy is caused by insufficient levels of the SMN protein due to the loss or mutation of the SMN1 gene.[7] A nearly identical gene, SMN2, is present in all SMA patients but predominantly produces a truncated, non-functional SMN protein (SMNΔ7) because of the alternative splicing and exclusion of exon 7.[1][7] RG7800 is a selective SMN2 splicing modifier designed to correct this defect. It binds to the SMN2 pre-mRNA and alters its secondary structure, facilitating the inclusion of exon 7 into the final mRNA transcript. This action leads to an increased synthesis of the full-length, stable, and functional SMN protein, addressing the root cause of the disease.[7][8]
Preclinical Efficacy and Pharmacodynamics
RG7800 demonstrated significant efficacy in increasing SMN protein levels in various in vivo models of SMA. The quantitative results from key studies are summarized below.
Table 1: SMN Protein Increase in SMA Mouse Models
| Animal Model | Treatment Group | Dose | Duration | Tissue | SMN Protein Increase (vs. Control) | Reference |
| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | Single Dose | Brain | Ratio of ~1.5 at 24h | [2] |
| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Brain | Ratio of ~2.0 | [2] |
| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 30 Days | Brain | Ratio of ~2.5 | [2] |
| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Muscle | Ratio of ~3.0 | [2] |
| C/C-allele SMA Mice | RG7800 | 10 mg/kg/day (PO) | 10 Days | Blood | Ratio of ~2.5 | [2] |
| SMA Patients (Type 2 & 3) | RG7800 | Not specified | 12 weeks | Blood | Up to 2-fold from baseline | [3][6][7] |
Note: The C/C-allele mouse model possesses two copies of a hybrid murine Smn1/human SMN2 gene and two copies of the full human SMN2 gene.[9]
Studies with structurally related SMN2 splicing modifiers also provide insight into the potential effects of RG7800. Treatment in SMNΔ7 SMA mice led to improved survival, body weight, motor function, prevention of motor neuron loss, and rescue of synaptic pathology.[9][10] A greater than 100% increase in SMN protein in the CNS was associated with a robust improvement in the disease phenotype.[9][10]
Pharmacokinetics
Pharmacokinetic properties were assessed in both animal models and healthy human volunteers.
Table 2: Pharmacokinetic Parameters of RG7800
| Subject | Dosing | Tmax (Peak Plasma Concentration Time) | Terminal Half-life (t½) | Key Observation | Reference |
| Healthy Human Volunteers | Single Ascending Oral Dose | 5–8 hours | 120 hours | Plasma exposure increased slightly more than dose-proportionally. | [5] |
| Healthy Human Volunteers | Single Ascending Oral Dose | Not specified | Not specified | Demonstrated a dose-dependent effect on SMN2 splicing. | [11] |
Toxicology and Safety Findings
The development of RG7800 was ultimately terminated due to significant safety findings in non-clinical, long-term animal studies.
Table 3: Summary of Preclinical Toxicology Findings for RG7800
| Species | Study Duration | Finding | Reversibility | Consequence | Reference |
| Cynomolgus Monkey | 39 weeks | Histological findings in the retina (Retinal Toxicity) | Non-reversible | Precautionary hold and eventual termination of clinical trials. | [4][5][6][12] |
| Cynomolgus Monkey & Rat | Not specified | Seminiferous tubule degeneration; changes in germ cells. | Reversible | Considered a potential risk for male fertility. | [13] |
| In vitro / In vivo | Not specified | Off-target splicing effects on FOXM1 and MADD genes. | Not applicable | Implicated in cell-cycle regulation and apoptosis. | [6][13] |
It is crucial to note that the retinal toxicity in monkeys was observed at exposure levels considerably higher than those reached in the human clinical trials, where no similar safety issues were identified.[5][14][15]
Experimental Protocols and Methodologies
In Vivo Efficacy Studies (SMA Mouse Models)
-
Animal Models :
-
Drug Formulation and Administration :
-
Endpoints :
-
SMN Protein Levels : Measured in tissues like the brain, spinal cord, muscle, and in blood using techniques such as Western blot or ELISA.
-
Motor Function : Assessed using standardized behavioral tests.
-
Survival : Monitored daily.
-
Histopathology : Analysis of motor neuron counts and neuromuscular junction (NMJ) innervation.[4]
-
Long-Term Toxicology Studies
-
Animal Model : Cynomolgus monkeys were used as a non-human primate model.[5]
-
Administration : Daily oral dosing.
-
Duration : Chronic studies, including a pivotal 39-week study.[5]
-
Endpoints :
-
Safety and Tolerability : Monitored through clinical observations and laboratory parameters.
-
Histopathology : Comprehensive microscopic examination of a wide range of tissues, with a focus on organs identified as potential targets, such as the retina and testes.[5][13]
-
Ophthalmological Assessments : Detailed eye examinations were conducted due to the observed retinal toxicity.[16]
-
Conclusion and Future Directions
RG7800 was a landmark compound that provided the first clinical proof-of-concept for an orally administered, small-molecule splicing modifier to increase SMN protein levels in SMA patients.[6] The preclinical data robustly supported its mechanism of action and demonstrated significant efficacy in animal models. However, the severe, non-reversible retinal toxicity observed in monkeys underscored a critical safety liability, leading to the discontinuation of its development.[4] The learnings from RG7800, particularly regarding off-target effects and the need for an improved safety profile, were instrumental in the development of its successor, risdiplam (RG7916), which has since been approved for the treatment of SMA.[4][12] The preclinical journey of RG7800 remains a vital case study for drug development in neurodegenerative diseases, highlighting the delicate balance between efficacy and long-term safety.
References
- 1. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Gene-Targeting Therapies for Spinal Muscular Atrophy: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecules in Development for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. curesma.org [curesma.org]
- 12. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reproductive findings in male animals exposed to selective survival of motor neuron 2 (SMN2) gene splicing-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. curesma.org [curesma.org]
- 15. smafoundation.org [smafoundation.org]
- 16. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of RG7800 on Survival of Motor Neuron (SMN) Protein Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disorder characterized by the deficiency of the Survival of Motor Neuron (SMN) protein. The primary cause of SMA is the loss of the SMN1 gene. A paralogous gene, SMN2, can produce SMN protein, but due to an alternative splicing event that predominantly excludes exon 7, it only generates low levels of the functional, full-length protein.[1][2][3] RG7800 (also known as RO6885247) is an orally available, small molecule SMN2 splicing modifier designed to correct this defect and increase the production of functional SMN protein.[1][2] This document provides a detailed technical overview of the mechanism of action of RG7800, its quantitative effects on SMN protein levels as demonstrated in preclinical and clinical studies, and the experimental methodologies employed to ascertain these effects.
Introduction to Spinal Muscular Atrophy and the Role of SMN Protein
Spinal Muscular Atrophy is an autosomal recessive disease and a leading genetic cause of infant mortality.[1][2] It is caused by mutations or deletions in the SMN1 gene, leading to insufficient levels of the SMN protein.[1][2] This protein is essential for the survival and function of motor neurons.[1] The SMN2 gene, present in all patients with SMA, differs from SMN1 by a single nucleotide in exon 7, which leads to its exclusion from the majority of SMN2 transcripts.[1][3] The resulting truncated protein is unstable and rapidly degraded.[1][2] Consequently, therapies aimed at increasing the amount of functional SMN protein produced from the SMN2 gene represent a promising therapeutic strategy for SMA.
RG7800: Mechanism of Action
RG7800 is a selective SMN2 splicing modifier that promotes the inclusion of exon 7 in the final SMN2 mRNA transcript.[1][2][4] By binding to specific sites on the SMN2 pre-mRNA, RG7800 modulates the splicing machinery to favor the production of full-length mRNA, which can then be translated into functional SMN protein.[4][5] This mechanism effectively increases the levels of SMN protein in both the central nervous system (CNS) and peripheral tissues.[4][6]
Quantitative Effect of RG7800 on SMN Protein Levels
Studies in various models, from cell lines to human clinical trials, have consistently demonstrated the ability of RG7800 to increase SMN protein levels in a dose-dependent manner.
Preclinical Data
In a mouse model of SMA, oral administration of RG7800 led to a dose-dependent increase in SMN protein levels in various tissues.[7] This increase was associated with improved survival and motor function in the animals.[7]
| Experimental System | Compound/Dosage | Observed Effect on SMN Protein | Reference |
| SMA Mouse Model | RG7800 (1, 3, and 10 mg/kg q.d.) | Dose-dependent increase in SMN protein levels. | [7] |
| SMA Mouse Model | RG7800 (0.3, 3, and 10 mg/kg/day) | Dose-dependent increase in survival; 80-90% survival at higher doses. | [7] |
Clinical Data
Clinical trials in healthy adults and SMA patients have confirmed the effects observed in preclinical models. Oral administration of RG7800 resulted in a significant increase in full-length SMN2 mRNA in the blood of healthy adults and a notable increase in SMN protein levels in the blood of SMA patients.[1][2]
| Population | Study Details | Observed Effect on SMN Protein | Reference |
| Healthy Adults | Phase 1, Single-Ascending Dose | Dose- and exposure-dependent increase in full-length SMN2 mRNA levels. | [5][6] |
| SMA Patients (Type 2/3) | Phase 1b/2a (MOONFISH trial), 12 weeks | Up to a two-fold increase in SMN protein levels from baseline. | [1][2][3][5] |
Experimental Protocols
The quantification of RG7800's effect on SMN protein and mRNA levels relies on standard molecular biology techniques.
Quantification of SMN2 mRNA Splicing
-
Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).
-
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from whole blood or patient-derived cells (e.g., fibroblasts).
-
cDNA Synthesis: RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: qPCR is performed using specific primers that can distinguish between full-length SMN2 mRNA (containing exon 7) and the truncated form (Δ7).
-
Analysis: The ratio of full-length to Δ7 SMN2 mRNA is calculated to determine the effect of the splicing modifier.
-
Quantification of SMN Protein Levels
-
Method: Western Blotting or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protocol Outline (Western Blotting):
-
Protein Extraction: Total protein is extracted from peripheral blood mononuclear cells (PBMCs), fibroblasts, or tissue samples.
-
Protein Quantification: The concentration of total protein is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate.
-
Analysis: The intensity of the SMN protein band is quantified and normalized to a loading control (e.g., GAPDH, β-actin) to determine the relative increase in SMN protein levels.
-
Clinical Development and Evolution
The clinical trial for RG7800, known as MOONFISH (NCT02240355), was initiated to evaluate its safety, tolerability, and efficacy in SMA patients.[4][8] Despite promising results showing a two-fold increase in SMN protein levels, the trial was placed on hold in 2015 due to unexpected toxicology findings in a long-term animal study, specifically affecting the retina.[4][5][8] Importantly, no such safety issues were identified in the human participants of the study.[4][8] The insights gained from the RG7800 program were instrumental in the development of Risdiplam (RG7916), a next-generation SMN2 splicing modifier with an improved safety and pharmacokinetic profile.[2]
Conclusion
RG7800 was a pioneering oral SMN2 splicing modifier that successfully demonstrated the viability of this therapeutic approach for Spinal Muscular Atrophy. Preclinical and clinical studies unequivocally showed its ability to modulate SMN2 splicing and significantly increase the production of full-length, functional SMN protein by up to two-fold.[1][2] Although its development was halted due to preclinical safety concerns, the RG7800 program provided crucial proof-of-concept and laid the groundwork for subsequent, successful therapies in the same class, ultimately transforming the treatment landscape for individuals with SMA.
References
- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoring SMN Expression: An Overview of the Therapeutic Developments for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smanewstoday.com [smanewstoday.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 7. | BioWorld [bioworld.com]
- 8. curesma.org [curesma.org]
RG7800: A Technical Overview of a Pioneering SMN2 Splicing Modifier
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is a small molecule, orally bioavailable survival motor neuron 2 (SMN2) splicing modifier that was investigated for the treatment of Spinal Muscular Atrophy (SMA). SMA is a debilitating neuromuscular disease caused by insufficient levels of the SMN protein. RG7800 was designed to correct the defective splicing of the SMN2 gene, thereby increasing the production of full-length, functional SMN protein. Although its clinical development was halted due to safety concerns, the study of RG7800 has provided invaluable insights into the therapeutic potential of SMN2 splicing modulation and paved the way for the development of next-generation therapies like risdiplam (RG7916). This technical guide provides a comprehensive overview of the molecular targets of RG7800, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Molecular Target and Mechanism of Action
The primary molecular target of RG7800 is the pre-messenger RNA (pre-mRNA) of the SMN2 gene .
The Role of SMN Protein and the SMN2 Gene in SMA
Spinal Muscular Atrophy is caused by mutations or deletions in the SMN1 gene, which leads to a deficiency of the SMN protein. The SMN protein is crucial for the survival and function of motor neurons. Humans have a nearly identical paralog, the SMN2 gene. However, due to a single, translationally silent nucleotide difference (a C-to-T transition) in exon 7, the majority of the SMN2 pre-mRNA is spliced to exclude exon 7.[1][2] This results in a truncated, unstable, and non-functional SMN protein, known as SMNΔ7. Consequently, the low levels of full-length SMN protein produced from the SMN2 gene are insufficient to compensate for the loss of SMN1.
RG7800-Mediated Splicing Modulation of SMN2
RG7800 acts as a splicing modifier that selectively promotes the inclusion of exon 7 into the mature SMN2 mRNA. By binding to specific sites on the SMN2 pre-mRNA, RG7800 is thought to stabilize a conformation that is favorable for the recruitment and activity of the spliceosome at the exon 7 junctions. This leads to an increase in the production of full-length SMN2 mRNA, which is then translated into functional SMN protein.
The proposed mechanism of action involves the binding of RG7800 to two key sites on the SMN2 pre-mRNA: an exonic splicing enhancer 2 (ESE2) within exon 7 and the 5' splice site (5'ss) of intron 7. This binding is believed to facilitate the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) complex to the 5'ss and displace inhibitory factors like hnRNP G, thereby promoting the recognition and inclusion of exon 7 during the splicing process.[2][3]
Signaling Pathway Diagram
Caption: Mechanism of action of RG7800 in promoting functional SMN protein production.
Quantitative Data
Oral administration of RG7800 demonstrated a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in both preclinical models and clinical trials.[4][5]
In Vitro and In Vivo Efficacy
| Parameter | System | Result | Reference |
| SMN2 mRNA Splicing | SMA Patient Fibroblasts | Up to 3-fold increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA | |
| SMN Protein Levels | SMA Patient Fibroblasts | Dose-dependent increase | [6] |
| SMN Protein Levels | Whole Blood (SMA Patients) | Up to 2-fold increase from baseline | [4][5] |
| SMN Protein Levels | Brain and Blood (SMA Mouse Model) | Dose-dependent increase | [4] |
Clinical Trial Data (MOONFISH Study)
The MOONFISH study was a Phase 2 clinical trial in adult and pediatric patients with SMA.
| Parameter | Dose | Result | Reference |
| Full-length SMN2 mRNA to SMN2Δ7 mRNA ratio | 10 mg once daily for 12 weeks | Up to 3-fold increase in whole blood | |
| SMN Protein Levels | 10 mg once daily for 12 weeks | Up to 2-fold increase in whole blood |
Experimental Protocols
SMN2 Splicing Reporter Assay
This assay is used to screen for and characterize compounds that modulate SMN2 exon 7 splicing.
Objective: To quantify the effect of RG7800 on the inclusion of SMN2 exon 7 in a cellular context.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to express a minigene reporter construct.
-
Reporter Construct: The minigene typically consists of SMN2 exons 6 and 8, with the intervening intron 6, exon 7, and intron 7. The reporter gene (e.g., luciferase or green fluorescent protein) is fused in-frame with exon 8, such that its expression is dependent on the inclusion of exon 7.
-
Compound Treatment: The cells are treated with varying concentrations of RG7800 or a vehicle control.
-
Readout: The activity of the reporter protein is measured (e.g., luminescence for luciferase, fluorescence for GFP). An increase in the reporter signal indicates an increase in exon 7 inclusion.
-
Data Analysis: The results are typically expressed as a dose-response curve to determine the EC50 value.
Caption: Workflow for an SMN2 splicing reporter assay.
Quantification of SMN mRNA Levels by RT-qPCR
This method is used to directly measure the levels of full-length SMN2 mRNA (containing exon 7) and SMN2Δ7 mRNA (lacking exon 7).
Objective: To determine the relative abundance of SMN2 splice variants in response to RG7800 treatment.
Methodology:
-
RNA Isolation: Total RNA is extracted from cells or tissues treated with RG7800 or a vehicle control.
-
Reverse Transcription (RT): The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for full-length SMN2 and SMN2Δ7. A reference gene (e.g., GAPDH, ACTB) is also amplified for normalization.
-
Full-length SMN2 primers: One primer is typically designed to anneal within exon 7, and the other in an adjacent exon.
-
SMN2Δ7 primers: These primers are designed to span the junction of exon 6 and exon 8.
-
-
Data Analysis: The relative expression of each splice variant is calculated using the ΔΔCt method, and the ratio of full-length SMN2 to SMN2Δ7 is determined.
Quantification of SMN Protein Levels by Western Blot
This technique is used to measure the total amount of SMN protein in cells or tissues.
Objective: To assess the impact of RG7800 on the overall production of SMN protein.
Methodology:
-
Protein Extraction: Total protein is extracted from cells or tissues treated with RG7800 or a vehicle control using a lysis buffer.
-
Protein Quantification: The total protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the SMN protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. A loading control protein (e.g., β-actin, GAPDH) is also detected to normalize for protein loading.[7]
Preclinical Toxicology
The clinical development of RG7800 was halted due to findings of retinal toxicity in a long-term preclinical study in cynomolgus monkeys.[2][4][6]
Key Findings
-
Species: Cynomolgus monkeys
-
Duration: Chronic daily oral dosing for 39 weeks[2]
-
Observation: Non-reversible histological changes in the retina[2]
-
Clinical Relevance: These findings were observed at exposures in excess of those investigated in patients in the MOONFISH trial.[8] No similar safety issues were identified in the patients who received RG7800.[9]
The specific nature of the retinal histopathological changes has not been detailed in the publicly available literature.
Off-Target Effects
While RG7800 was designed to be a selective SMN2 splicing modifier, like many small molecules, it has the potential for off-target effects. Studies on similar SMN2 splicing modifiers have shown that at higher concentrations, they can perturb the splicing of other genes. Transcriptome-wide analyses of related compounds have revealed concentration-dependent changes in the expression and splicing of genes involved in various cellular processes.[6][10] However, specific transcriptome-wide off-target studies for RG7800 are not extensively reported in the public domain.
Conclusion
RG7800 was a pioneering small molecule designed to correct the underlying genetic defect in Spinal Muscular Atrophy by modulating the splicing of SMN2 pre-mRNA. While its journey to the clinic was cut short by preclinical safety findings, the research and clinical data generated for RG7800 were instrumental in validating the therapeutic approach of targeting SMN2 splicing. The knowledge gained from the RG7800 program directly contributed to the development of risdiplam, a second-generation SMN2 splicing modifier with an improved safety and efficacy profile, which is now an approved therapy for SMA. The story of RG7800 serves as a critical case study in drug development, highlighting the importance of thorough preclinical safety evaluation and the iterative process of drug discovery and optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. treat-nmd.org [treat-nmd.org]
- 8. smafoundation.org [smafoundation.org]
- 9. curesma.org [curesma.org]
- 10. medicineinnovates.com [medicineinnovates.com]
The Pharmacodynamics of RG7800 Tetrahydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RG7800, a pioneering small molecule in the field of Spinal Muscular Atrophy (SMA) therapeutics, demonstrated significant promise as an orally available SMN2 splicing modifier. Developed through a collaboration between PTC Therapeutics, Roche, and the SMA Foundation, RG7800 was designed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein. Preclinical and early clinical studies revealed its ability to modulate SMN2 splicing and elevate SMN protein levels. However, its development was ultimately halted due to long-term safety concerns observed in animal models, specifically retinal toxicity in cynomolgus monkeys.[1] This guide provides a comprehensive overview of the pharmacodynamics of RG7800, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized in its evaluation.
Introduction to RG7800 and its Therapeutic Rationale
Spinal Muscular Atrophy is an autosomal recessive neuromuscular disorder characterized by the loss of motor neurons in the spinal cord, leading to progressive muscle weakness and atrophy. The disease is caused by mutations or deletions in the SMN1 gene, which is responsible for producing the majority of the essential SMN protein. A nearly identical gene, SMN2, can also produce SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[2][3]
RG7800 emerged as a therapeutic candidate with the aim of modifying the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7, thereby increasing the levels of full-length, functional SMN protein.[2][3] This approach held the potential for a systemic treatment for SMA, as an orally administered small molecule could distribute throughout the body.
Mechanism of Action: SMN2 Splicing Modification
RG7800 functions as a highly specific modulator of SMN2 pre-mRNA splicing. Its primary mechanism involves binding to specific sites on the SMN2 transcript, which facilitates the inclusion of exon 7 during the splicing process. This correction of the splicing defect leads to an increased production of full-length SMN2 mRNA, which is then translated into functional SMN protein.
The following diagram illustrates the proposed signaling pathway for RG7800's mechanism of action:
Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
Quantitative Pharmacodynamic Data
The efficacy of RG7800 in modulating SMN2 splicing and increasing SMN protein levels has been quantified in various preclinical and clinical settings.
In Vitro Potency
The in vitro potency of RG7800 was determined in cell-based assays designed to measure the extent of SMN2 exon 7 inclusion.
| Parameter | Cell Line | Value | Reference |
| EC50 (SMN2 Splicing) | HEK293H | 23 nM | [4] |
In Vivo and Clinical Efficacy
Studies in animal models of SMA and in human clinical trials demonstrated the ability of RG7800 to increase SMN protein levels.
| Study Type | Model/Population | Key Finding | Reference |
| Preclinical (Animal Model) | SMAΔ7 Mouse Model | Dose-dependent increase in SMN protein levels. | [3] |
| Clinical Trial (MOONFISH) | SMA Patients | Up to a 2-fold increase in SMN protein levels in blood. | [2][3][4] |
| Clinical Trial (Healthy Adults) | Healthy Volunteers | Dose- and exposure-dependent increase in full-length SMN2 mRNA in blood. | [2][5] |
Experimental Protocols
Detailed methodologies were crucial for the evaluation of RG7800's pharmacodynamics. The following sections outline the key experimental protocols employed.
In Vitro SMN2 Splicing Assay
Objective: To quantify the in vitro potency of RG7800 in promoting SMN2 exon 7 inclusion.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293H) cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated with varying concentrations of RG7800.
-
RNA Extraction and RT-qPCR: Total RNA was extracted from the treated cells. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) was performed using primers specific for full-length SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 (Δ7).
-
Data Analysis: The ratio of full-length SMN2 to Δ7 SMN2 mRNA was calculated for each RG7800 concentration. The EC50 value, representing the concentration at which 50% of the maximal effect is observed, was determined by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the workflow for the in vitro splicing assay:
Caption: Workflow for the in vitro SMN2 splicing assay.
SMA Mouse Model Studies
Objective: To evaluate the in vivo efficacy of RG7800 in a relevant animal model of Spinal Muscular Atrophy.
Methodology:
-
Animal Model: The SMNΔ7 mouse model, which carries a human SMN2 transgene and lacks the murine Smn gene, was utilized. This model recapitulates the severe phenotype of SMA.
-
Dosing Regimen: RG7800 was administered orally to the SMNΔ7 mice. The treatment was initiated at an early postnatal day and continued for a specified duration. A vehicle control group was included for comparison.
-
Tissue Collection and Analysis: At the end of the treatment period, various tissues, including the spinal cord, brain, and muscle, were collected.
-
SMN Protein Quantification: SMN protein levels in the collected tissues were quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA).
-
Phenotypic Assessment: The effect of RG7800 on the disease phenotype was assessed by monitoring survival, body weight, and motor function.
The logical relationship between the experimental components is depicted below:
Caption: Experimental design for RG7800 studies in an SMA mouse model.
Clinical Development and Discontinuation
RG7800 progressed to clinical trials, including the Phase 1b/2a MOONFISH study in adult and pediatric SMA patients.[6] The primary objectives of this trial were to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800.[6] While the trial demonstrated proof of mechanism with an observed increase in SMN protein levels, it was placed on clinical hold and subsequently discontinued. This decision was based on the emergence of retinal toxicity in a long-term toxicology study in cynomolgus monkeys.[1] Although no similar adverse events were observed in the human participants, the preclinical safety findings led to the cessation of RG7800's development in favor of a next-generation SMN2 splicing modifier, risdiplam (RG7916), which was designed to have an improved safety and selectivity profile.[4]
Conclusion
RG7800 tetrahydrochloride was a significant step forward in the development of small molecule therapies for Spinal Muscular Atrophy. Its ability to modulate SMN2 splicing and increase functional SMN protein levels provided crucial validation for this therapeutic approach. Although its clinical development was halted, the knowledge gained from the RG7800 program, including its pharmacodynamic profile and the challenges encountered, was instrumental in the successful development of its successor, risdiplam. The in-depth understanding of RG7800's pharmacodynamics continues to be of high value to researchers and drug developers in the field of RNA-modifying therapeutics and rare diseases.
References
- 1. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. curesma.org [curesma.org]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of RG7800 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800, a small molecule SMN2 splicing modifier, was investigated as a potential oral therapeutic for Spinal Muscular Atrophy (SMA). Although its clinical development was halted due to off-target retinal toxicity observed in non-human primates, the preclinical data and in vivo administration protocols for RG7800 remain valuable for researchers in the field of neurodegenerative diseases and splicing modulation.[1][2] These notes provide detailed protocols for the in vivo administration of RG7800 tetrahydrochloride in mouse models of SMA, based on published preclinical studies.
Mechanism of Action
RG7800 is designed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[3] In individuals with SMA, the SMN1 gene is deleted or mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. RG7800 acts by binding to the 5' splice site of exon 7 on the SMN2 pre-mRNA. This binding stabilizes a bulged adenine residue and facilitates the recruitment of the spliceosome, promoting the inclusion of exon 7 into the final mRNA transcript. This leads to an increased production of full-length, functional SMN protein.
In Vivo Administration Protocols
The following tables summarize the in vivo administration protocols for this compound in mouse models of Spinal Muscular Atrophy.
Table 1: Intraperitoneal (IP) Administration Protocol
| Parameter | Details | Reference |
| Animal Model | SMNΔ7 mice | [4] |
| Dosage | 3 mg/kg | [4] |
| Vehicle | 100% Dimethyl sulfoxide (DMSO) | [4] |
| Administration Route | Intraperitoneal (IP) injection | [4] |
| Frequency | Daily | [4] |
| Treatment Start | Postnatal day 2 (P2), P4, or P6 | [4] |
| Treatment Duration | From start day until postnatal day 30 (P30) | [4] |
Table 2: Oral (PO) Gavage Administration Protocol
| Parameter | Details | Reference |
| Animal Model | SMNΔ7 mice | [4] |
| Dosage | 10 mg/kg | [4] |
| Vehicle | 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80 | [4] |
| Administration Route | Oral gavage (PO) | [4] |
| Frequency | Daily | [4] |
| Treatment Start | Postnatal day 30 (P30) | [4] |
| Treatment Duration | From P30 to postnatal day 80 (P80) | [4] |
| Parameter | Details | Reference |
| Animal Model | Adult C/C-allele SMA mice | [5] |
| Dosage | 10 mg/kg/day | [5] |
| Vehicle | Not specified | [5] |
| Administration Route | Oral (PO) | [5] |
| Frequency | Daily | [5] |
| Treatment Duration | Up to 30 days | [5] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration in Neonatal SMNΔ7 Mice
Objective: To administer RG7800 to neonatal SMNΔ7 mice to assess its effect on survival and motor function.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
30-gauge insulin syringes (or similar)
-
Analytical balance
-
Vortex mixer
Procedure:
-
Preparation of Dosing Solution:
-
On each day of dosing, prepare a fresh solution of RG7800 in 100% DMSO.
-
Calculate the required amount of RG7800 based on the body weight of the mice and the target dose of 3 mg/kg.
-
Weigh the RG7800 powder accurately and dissolve it in the appropriate volume of DMSO to achieve the desired concentration.
-
Vortex the solution until the compound is completely dissolved.
-
-
Animal Handling and Dosing:
-
Weigh each pup individually to determine the precise volume of the dosing solution to be administered.
-
Draw the calculated volume of the RG7800 solution into a 30-gauge insulin syringe.
-
Gently restrain the neonatal mouse pup.
-
Perform the intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid the internal organs.
-
Return the pup to its mother and littermates.
-
-
Monitoring:
-
Monitor the pups daily for any adverse reactions, changes in body weight, and motor function according to the specific experimental endpoints.
-
Protocol 2: Oral Gavage Administration in Juvenile SMNΔ7 Mice
Objective: To administer RG7800 orally to juvenile SMNΔ7 mice to assess its long-term efficacy.
Materials:
-
This compound
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween-80
-
Sterile distilled water
-
Sterile microcentrifuge tubes
-
Oral gavage needles (flexible, appropriate size for juvenile mice)
-
1 ml syringes
-
Analytical balance
-
Magnetic stirrer/hotplate
Procedure:
-
Preparation of Vehicle and Dosing Suspension:
-
Prepare the vehicle solution of 0.5% HPMC and 0.1% Tween-80 in sterile distilled water.
-
Gently heat and stir the solution until the HPMC is fully dissolved. Allow the solution to cool to room temperature.
-
Calculate the required amount of RG7800 for the cohort of mice based on a 10 mg/kg dose.
-
Weigh the RG7800 powder and suspend it in the prepared vehicle.
-
Stir the suspension continuously to ensure homogeneity during dosing.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the correct volume of the suspension to administer.
-
Gently restrain the mouse.
-
Attach the oral gavage needle to a 1 ml syringe and draw up the calculated volume of the RG7800 suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Return the mouse to its cage.
-
-
Monitoring:
-
Monitor the mice regularly for health status, body weight, and other relevant phenotypic assessments.
-
Experimental Workflow
Pharmacokinetic Data
Detailed quantitative pharmacokinetic data for RG7800 (such as Cmax, Tmax, half-life, and bioavailability) in mouse or monkey models are not extensively available in the public domain. Preclinical studies on its successor, risdiplam, often mention an improved pharmacokinetic profile compared to RG7800, but specific values for RG7800 are generally not provided. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.
Safety and Toxicology
A key consideration for in vivo studies with RG7800 is the potential for off-target toxicity. The clinical development of RG7800 was halted due to findings of retinal toxicity in long-term studies in cynomolgus monkeys.[1][2] Therefore, any in vivo experiments, particularly long-term studies, should include careful monitoring for ocular and other potential toxicities.
Conclusion
These application notes provide a summary of the available information and protocols for the in vivo administration of this compound. While the compound is no longer in clinical development, the methodologies and findings from its preclinical evaluation can inform future research into SMN2 splicing modifiers and other potential therapeutics for Spinal Muscular Atrophy. Researchers should adhere to all institutional and national guidelines for animal welfare and experimental conduct.
References
- 1. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of therapies approved for spinal muscular atrophy: A narrative review of current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of a humanized monoclonal antibody to factor IX in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Dose Pharmacokinetics and Metabolism of [14C]Remofovir in Rats and Cynomolgus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Regimens for RG7800 in Mouse Models of Spinal Muscular Atrophy
These application notes provide detailed information and protocols for the use of RG7800, an orally available small molecule that modifies the splicing of the Survival of Motor Neuron 2 (SMN2) gene, in mouse models of Spinal Muscular Atrophy (SMA). RG7800 is a precursor to Risdiplam (RG7916), which has a similar mechanism of action.[1] The data and protocols presented here are intended for researchers, scientists, and drug development professionals working on potential therapies for SMA.
Mechanism of Action
Spinal Muscular Atrophy is a neuromuscular disease caused by mutations or deletions in the SMN1 gene, leading to reduced levels of the essential SMN protein.[2] The SMN2 gene, a nearly identical copy, can produce some functional SMN protein, but inefficient splicing of its pre-mRNA often leads to the exclusion of exon 7, resulting in a truncated and unstable protein.[2]
RG7800 is a selective SMN2 splicing modifier.[2] It works by binding to specific sequences on the SMN2 pre-mRNA, which helps to recruit and stabilize the splicing machinery, specifically the U1 small nuclear ribonucleoprotein (U1 snRNP), at the 5' splice site of exon 7.[1] This stabilization promotes the inclusion of exon 7 in the mature mRNA transcript, leading to the production of full-length, functional SMN protein.[1] The increased levels of SMN protein can then help to improve motor neuron function and survival.[3]
Dosing Regimens in Mouse Models
The following tables summarize the dosing regimens for RG7800 and its more optimized successor, Risdiplam, in commonly used mouse models of SMA. These models include the C/C-allele mice, which exhibit a milder SMA phenotype, and the SMNΔ7 mice, which have a severe SMA phenotype.[4][5]
Table 1: RG7800 Dosing Regimens in Mouse Models
| Mouse Model | Phenotype | Route of Administration | Dose (mg/kg) | Frequency | Duration | Reference |
| C/C-allele | Mild | Oral gavage | Not specified | Daily | Up to 30 days | [5] |
| SMNΔ7 | Severe | Not specified | Not specified | Not specified | Not specified | [6] |
Table 2: Risdiplam (RG7916) Dosing Regimens in Mouse Models
| Mouse Model | Phenotype | Route of Administration | Dose (mg/kg) | Frequency | Duration | Reference |
| C/C-allele | Mild | Oral gavage | 1, 3, 10 | Daily | 10 days | [4][7] |
| SMNΔ7 | Severe | Intraperitoneal (IP) | 1 | Daily | PND 3 - PND 9 | [4] |
| SMNΔ7 | Severe | IP & Oral gavage | Not specified | Daily | PND 3 - PND 23 (IP), PND 24 onwards (Oral) | [5] |
Experimental Protocols
Animal Models
-
C/C-allele SMA mice: These mice have a mild SMA phenotype and are derived from the FVB.129(B6)-Smn1tm5(Smn1/SMN2)Mrph/J strain (The Jackson Laboratory, Stock No: 008604). Dosing is typically initiated in adult mice (~7 weeks old).[5]
-
SMNΔ7 mice: These mice exhibit a severe SMA phenotype and are derived from the FVB.Cg-Tg(SMN2*delta7)4299Ahmb Tg(SMN2)89Ahmb strain (The Jackson Laboratory, Stock No: 005025). Dosing is typically initiated at postnatal day 3 (PND3).[5]
Drug Formulation and Administration
-
Oral Administration (for adult mice):
-
Intraperitoneal (IP) Administration (for juvenile mice):
Efficacy Assessment
-
SMN Protein Levels:
-
Collect tissue samples (e.g., brain, quadriceps muscle, spinal cord, blood) at the end of the treatment period.[4][5]
-
Homogenize tissues and determine SMN protein levels using methods such as Western blotting or ELISA.
-
Results from studies with Risdiplam have shown a dose-dependent increase in SMN protein in both the central nervous system and peripheral tissues.[5][8] For example, in C/C-allele mice, a 1 mg/kg/day dose of Risdiplam for 10 days increased SMN protein levels by 206% in the brain and 210% in the muscle.[8]
-
-
Survival and Motor Function:
-
In severe SMA mouse models (SMNΔ7), monitor survival and body weight daily.
-
Assess motor function using standardized tests such as the righting reflex or tube test.
-
Treatment with SMN2 splicing modifiers has been shown to increase survival and improve motor function in these models.[8]
-
Important Considerations
-
RG7800 clinical trials were suspended due to off-target retinal findings in long-term nonclinical safety studies in monkeys.[5] Risdiplam was developed as an improved version with enhanced specificity and a better safety profile.[5]
-
The choice of mouse model and dosing regimen should be carefully considered based on the specific research question and the desired disease phenotype.
-
It is crucial to include appropriate control groups (e.g., vehicle-treated) in all experiments to ensure the validity of the results.
-
All animal procedures should be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. curesma.org [curesma.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in Gene-Targeting Therapies for Spinal Muscular Atrophy: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Oral Administration of RG7800 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical data and methodologies associated with the oral administration of RG7800, a selective Survival of Motor Neuron 2 (SMN2) splicing modifier investigated for the treatment of Spinal Muscular Atrophy (SMA).
Introduction
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival of Motor Neuron (SMN) protein due to mutations or deletion of the SMN1 gene.[1][2] A second gene, SMN2, produces only a small amount of functional SMN protein because alternative splicing predominantly excludes exon 7, leading to a truncated, unstable protein.[1][2] RG7800 is an orally administered small molecule designed to selectively modify the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, thereby boosting the production of full-length, functional SMN protein.[1][2] Preclinical studies in various animal models of SMA were conducted to evaluate its pharmacokinetic profile, pharmacodynamic effects, and therapeutic efficacy before its development was halted due to safety findings in long-term toxicology studies.[2][3]
Mechanism of Action
RG7800 promotes the inclusion of exon 7 in the final SMN2 mRNA transcript.[4] The compound binds to two specific sites within the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site (5'ss) of exon 7.[4][5] This dual-binding action stabilizes the interaction between the SMN2 transcript and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[6] By strengthening this interaction, RG7800 effectively corrects the splicing defect, leading to increased production of full-length SMN protein.[5][6]
Preclinical Data Presentation
Oral administration of RG7800 was evaluated in mouse models of SMA, demonstrating dose-dependent increases in SMN protein, improved motor function, and extended survival.[2][7]
| Animal Model | Administration Route | Key Efficacy Endpoints | Outcome | Citation(s) |
| SMNΔ7 (Severe SMA) | Oral | Survival | Extended survival beyond 65 days | [5] |
| SMNΔ7 (Severe SMA) | Oral (with ASO) | Survival | 80% increase in survival when treatment started post-symptom onset | [8] |
| SMA Mouse Models | Oral | Motor Function & Weight | Prevented motor dysfunction and normalized body weight | [7] |
| C/C-allele Mouse | Oral | SMN Protein Levels | Dose-proportional increase in SMN protein in CNS and peripheral tissues | [3] |
| Study Population | Administration Route | Biomarker | Observed Effect | Citation(s) |
| SMA Patients | Oral | SMN Protein (in blood) | Up to a two-fold increase from baseline | [1][2] |
| Healthy Adults | Oral | Full-length SMN2 mRNA (in blood) | Up to a two-fold increase | [1][2] |
| SMA Mouse Models | Oral | SMN Protein (CNS & Periphery) | Dose-dependent increase | [2][3] |
Pharmacokinetics and Tissue Distribution
Preclinical studies demonstrated that following oral administration, RG7800 and related small molecules distribute widely throughout the body.
| Parameter | Observation | Significance | Citation(s) |
| Route of Administration | Oral | Allows for systemic delivery, non-invasive treatment | [1][2] |
| Tissue Distribution | CNS (Brain) and Peripheral Organs (Muscle, Liver, Spleen, Heart, Kidney) | Concentrations were equal to or higher than in plasma, indicating broad tissue penetration to affected areas. | [3] |
| Blood-Brain Barrier | Permeable | The ability to cross the BBB is crucial for treating the central nervous system aspects of SMA. | [3] |
Toxicology Summary
The clinical development of RG7800 was discontinued due to safety concerns. Long-term, nonclinical safety studies in monkeys revealed off-target retinal toxicity.[3] This led to the optimization and development of a successor compound, Risdiplam (RG7916), which demonstrated an improved safety profile.[2][3]
Experimental Protocols
The following are generalized protocols based on published preclinical studies involving RG7800 and structurally related compounds like SMN-C1.[9] Researchers should adapt these protocols based on specific experimental goals and institutional guidelines.
Objective: To evaluate the effect of orally administered RG7800 on survival, body weight, and motor function in a severe SMA mouse model (e.g., SMNΔ7).
Materials:
-
SMNΔ7 mice and littermate controls
-
RG7800 compound
-
Vehicle solution (e.g., 0.5% HPMC with 0.1% Tween 80)[9]
-
Oral gavage needles (22-24 gauge, flexible)
-
Analytical balance
-
Animal housing compliant with institutional guidelines
Procedure:
-
Animal Cohorts: At postnatal day 2 (P2), divide SMNΔ7 pups into treatment and vehicle control groups (n=10-15 per group). Include a cohort of heterozygous littermates as healthy controls.
-
Dosing Solution Preparation: Prepare a suspension of RG7800 in the vehicle at the desired concentration (e.g., 1, 3, 10 mg/kg). Ensure the solution is homogenized before each use.
-
Administration: Administer RG7800 or vehicle solution via oral gavage once daily, starting at P2. The dosing volume is typically 5-10 mL/kg.
-
Daily Monitoring: Record survival and measure body weight for each pup daily.
-
Motor Function Assessment: Perform motor function tests (e.g., righting reflex, grip strength) at specified time points (e.g., P4, P6, P8, P10).
-
Endpoint: The primary endpoint is survival. The study concludes when animals reach a humane endpoint or at a pre-determined study end date. Tissues may be collected for pharmacodynamic analysis.
Objective: To determine the pharmacokinetic profile of RG7800 after a single oral dose.
Materials:
-
Adult wild-type mice (e.g., C57BL/6)
-
RG7800 and vehicle solution
-
Blood collection tubes (e.g., K3-EDTA)
-
Centrifuge
-
Materials for tissue homogenization
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing: Administer a single oral dose of RG7800 (e.g., 10 mg/kg) to a cohort of adult mice (n=3-4 mice per time point).[9]
-
Sample Collection: Collect blood via terminal cardiac puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Tissue Collection (Optional): At each time point, collect tissues of interest (e.g., brain, spinal cord, muscle). Homogenize tissues in water or an appropriate buffer.[9]
-
Bioanalysis: Quantify the concentration of RG7800 in plasma and tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Objective: To measure SMN protein levels in tissues following RG7800 treatment.
Materials:
-
Tissue samples (brain, spinal cord, muscle) from treated and control animals
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Commercial SMN ELISA kit
-
Microplate reader
-
BCA protein assay kit
Procedure:
-
Tissue Homogenization: Homogenize frozen tissue samples in lysis buffer on ice.
-
Lysate Preparation: Centrifuge the homogenates to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay to ensure equal loading.
-
ELISA Protocol: a. Follow the manufacturer's instructions for the SMN ELISA kit. b. Load normalized amounts of protein lysate from each sample into the wells of the ELISA plate. c. Perform the incubation, washing, and detection steps as specified.
-
Data Acquisition: Read the absorbance using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the concentration of SMN protein in each sample relative to a standard curve. Express SMN levels as pg/mg of total protein.
Visualized Workflows and Relationships
References
- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curesma.org [curesma.org]
- 8. smanewstoday.com [smanewstoday.com]
- 9. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SMN Protein Increase with RG7800: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the increase in Survival of Motor Neuron (SMN) protein levels following treatment with RG7800. RG7800 is an orally administered small molecule that modifies the splicing of SMN2 messenger RNA (mRNA), leading to an increased production of full-length, functional SMN protein.[1][2][3] These methodologies are essential for preclinical and clinical research aimed at evaluating the efficacy of RG7800 and similar compounds for the treatment of Spinal Muscular Atrophy (SMA).
Introduction to RG7800 and its Mechanism of Action
Spinal Muscular Atrophy is a debilitating neuromuscular disease caused by insufficient levels of the SMN protein.[1][2] While the SMN1 gene is primarily responsible for SMN protein production, in SMA patients, this gene is deleted or mutated. A nearly identical gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in most of the transcribed mRNA, resulting in a truncated and unstable protein.[1][3]
RG7800 is a selective SMN2 splicing modifier that has been shown to effectively increase the inclusion of exon 7 in the SMN2 mRNA transcript. This correction of the splicing defect leads to a higher production of full-length and functional SMN protein.[1][2][4] Clinical trials have demonstrated that oral administration of RG7800 can increase SMN protein levels in the blood of SMA patients by up to two-fold.[1][2][4] It is important to note that the clinical development of RG7800 was halted due to safety findings in animal studies, leading to the development of a similar compound, risdiplam (RG7916), which has a more favorable safety profile.[3][4]
Quantitative Data Summary
The following tables summarize the reported increase in SMN protein levels following treatment with RG7800 and its successor, risdiplam.
Table 1: RG7800-Mediated Increase in SMN Protein
| Study Population | Treatment Duration | Fold Increase in Blood SMN Protein | Reference |
| Spinal Muscular Atrophy Patients | 12 weeks | Up to 2-fold | [3][4] |
| Healthy Adults | Not Specified | Dose-dependent increase in full-length SMN2 mRNA | [2] |
Table 2: Risdiplam (RG7916)-Mediated Increase in SMN Protein
| Study Population | Treatment Duration | Fold Increase in Blood SMN Protein | Reference |
| Infants with Type 1 SMA (high-dose cohort) | 4 weeks | Median of 2.1-fold | [3] |
Experimental Protocols
Accurate and reproducible quantification of SMN protein levels is critical for evaluating the therapeutic efficacy of splicing modifiers like RG7800. Below are detailed protocols for three commonly used methods for measuring SMN protein.
Enzyme-Linked Immunosorbent Assay (ELISA) for SMN Protein Quantification
ELISA is a sensitive and high-throughput method for quantifying protein levels in various biological samples, including peripheral blood mononuclear cells (PBMCs), muscle, and fibroblasts.
Materials:
-
SMN ELISA Kit (e.g., from Enzo Life Sciences or Abcam)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Microplate reader capable of measuring absorbance at 450 nm
-
PBMCs isolated from whole blood
Protocol:
-
Sample Preparation (PBMCs):
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the isolated PBMCs with PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
ELISA Procedure:
-
Prepare SMN protein standards and samples according to the kit manufacturer's instructions. This typically involves diluting the standards and lysates in the provided assay buffer.
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate, typically for 1-2 hours at room temperature, to allow the SMN protein to bind to the capture antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound proteins.
-
Add the detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate again to remove unbound detection antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove the unbound secondary antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction using the provided stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SMN protein in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the SMN protein concentration to the total protein concentration of the lysate.
-
Western Blot for Semi-Quantitative Analysis of SMN Protein
Western blotting is a widely used technique to detect and semi-quantify specific proteins in a sample.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SMN protein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera or X-ray film)
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
Protocol:
-
Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues as described for the ELISA protocol.
-
Determine the total protein concentration.
-
Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat to denature.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands using appropriate software.
-
Normalize the intensity of the SMN protein band to the intensity of the loading control band to semi-quantify the relative amount of SMN protein.
-
Electrochemiluminescence (ECL) Immunoassay for SMN Protein Quantification
The ECL immunoassay is a highly sensitive method that can measure SMN protein in small volumes of whole blood.[5][6][7]
Materials:
-
ECL-based immunoassay platform (e.g., Meso Scale Discovery)
-
SMN-ECL immunoassay kit
-
Whole blood samples
Protocol:
-
Sample Handling:
-
Collect whole blood samples in appropriate anticoagulant tubes.
-
Samples can be used fresh or stored at -80°C. SMN protein is stable in frozen whole blood for extended periods.[7]
-
-
Assay Procedure:
-
Follow the specific protocol provided with the SMN-ECL immunoassay kit.
-
Typically, a small volume (as little as 5 µL) of whole blood is required.[6][7]
-
The assay is performed in a multi-well plate format where the capture antibody is pre-coated on the plate.
-
Samples and calibrators are added to the wells.
-
A detection antibody labeled with an ECL tag is then added.
-
Upon application of a voltage, the tag emits light, which is measured by the instrument.
-
-
Data Analysis:
-
The intensity of the emitted light is proportional to the amount of SMN protein in the sample.
-
A standard curve is generated using the calibrators, and the concentration of SMN protein in the samples is determined.
-
Visualizations
Mechanism of Action of RG7800
Caption: Mechanism of RG7800 in promoting SMN protein production.
Experimental Workflow for SMN Protein Quantification
Caption: Workflow for quantifying SMN protein levels.
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials | PLOS One [journals.plos.org]
- 6. smanewstoday.com [smanewstoday.com]
- 7. SMN Protein Can Be Reliably Measured in Whole Blood with an Electrochemiluminescence (ECL) Immunoassay: Implications for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CNS Penetration: Protocols for Assessing RG7800 Blood-Brain Barrier Permeability
Abstract
RG7800 is a small molecule designed as an orally bioavailable survival of motor neuron 2 (SMN2) splicing modifier for the treatment of Spinal Muscular Atrophy (SMA). A critical aspect of its therapeutic potential for this neurological disease is its ability to penetrate the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS). These application notes provide detailed protocols for assessing the BBB penetration of RG7800 and similar small molecules, covering both in vitro and in vivo methodologies. Furthermore, quantitative data for the structurally similar and more extensively studied successor compound, risdiplam, are presented to offer a benchmark for CNS distribution.
Introduction to RG7800 and Blood-Brain Barrier Penetration
Spinal Muscular Atrophy is a debilitating neuromuscular disorder arising from insufficient levels of the SMN protein, leading to the degeneration of motor neurons in the spinal cord. The therapeutic strategy for RG7800 is to modulate the splicing of the SMN2 gene to increase the production of functional SMN protein.[1][2] For this to be effective, RG7800 must cross the highly selective blood-brain barrier to exert its effects on the motor neurons within the CNS.
Assessing the ability of a drug candidate like RG7800 to cross the BBB is a cornerstone of CNS drug development. This involves a multi-tiered approach, beginning with in vitro models that predict permeability and progressing to in vivo studies in animal models to quantify CNS exposure.
Quantitative Data on CNS Distribution
While specific quantitative BBB penetration data for RG7800 is not extensively published, data from its successor, risdiplam (RG7916), a structurally and functionally similar SMN2 splicing modifier, provides valuable insight into the expected CNS distribution of this class of molecules.[3][4] Preclinical studies in multiple species have demonstrated that risdiplam effectively distributes into the CNS.[5]
| Compound | Species | Metric | Value | Significance |
| Risdiplam | Rat | Brain-to-Total-Plasma Ratio | ~1 | Indicates that the total concentration of the drug in the brain is comparable to that in the plasma.[3] |
| Risdiplam | Rat | Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 0.28 | This value, which accounts for protein binding, suggests that while the drug enters the brain, there may be some degree of active efflux.[3] |
| Risdiplam | Monkey | Brain vs. Plasma Concentration | Similar total drug levels | Confirms wide distribution into the CNS in a non-human primate model.[5][6] |
| Risdiplam | Monkey | CSF vs. Free Plasma Concentration | CSF levels reflect free compound in plasma | Suggests that the concentration in the cerebrospinal fluid is a good indicator of the unbound, pharmacologically active drug in the CNS.[5] |
Table 1: Summary of Preclinical CNS Distribution Data for Risdiplam, a structural and functional analog of RG7800.
Experimental Protocols
The following are detailed protocols for assessing the BBB penetration of a small molecule like RG7800.
In Vitro BBB Permeability Assessment using a Transwell Assay
This protocol describes a common in vitro method to assess the permeability of a compound across a cellular barrier mimicking the BBB.
Objective: To determine the apparent permeability coefficient (Papp) of RG7800 across a monolayer of brain endothelial cells.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line
-
Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates
-
Endothelial Cell Growth Medium
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 1 mM sodium pyruvate
-
RG7800 stock solution (in DMSO)
-
Lucifer yellow or another low-permeability marker
-
LC-MS/MS or other suitable analytical instrument for quantification of RG7800
Protocol:
-
Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks. Passage cells when they reach 80-90% confluency.
-
Seeding on Transwells: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density (e.g., 5 x 10^4 cells/cm²).
-
Monolayer Formation: Culture the cells on the Transwells for 5-7 days, changing the medium every 2-3 days, to allow for the formation of a tight monolayer.
-
Barrier Integrity Measurement:
-
Measure the Transendothelial Electrical Resistance (TEER) using a voltohmmeter to confirm the integrity of the cell monolayer. TEER values should be stable and sufficiently high (typically >100 Ω·cm²) before starting the transport experiment.
-
The permeability of a low-permeability marker like Lucifer yellow can also be assessed to confirm barrier tightness.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS to the basolateral (bottom) chamber.
-
Prepare the dosing solution by diluting the RG7800 stock solution in HBSS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be less than 1%.
-
Add the RG7800 dosing solution to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. Replace the collected volume with fresh HBSS.
-
At the final time point, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis: Quantify the concentration of RG7800 in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport to the basolateral chamber (µmol/s)
-
A is the surface area of the Transwell membrane (cm²)
-
C0 is the initial concentration of the drug in the apical chamber (µmol/cm³)
-
-
In Vivo Pharmacokinetic Study in Rodents for Brain Penetration
This protocol outlines an in vivo study to determine the brain-to-plasma concentration ratio of RG7800 in a rodent model.
Objective: To quantify the concentration of RG7800 in the brain and plasma over time and calculate the brain-to-plasma ratio (Kp).
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice (8-10 weeks old)
-
RG7800 formulation for oral or intravenous administration
-
Dosing gavage needles or catheters for intravenous injection
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
LC-MS/MS for bioanalysis
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Administer RG7800 to the animals at a predetermined dose via the desired route (e.g., oral gavage or intravenous injection).
-
Include a vehicle-treated control group.
-
-
Sample Collection:
-
At designated time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize a cohort of animals (typically n=3-4 per time point).
-
Immediately collect trunk blood into EDTA tubes.
-
Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
-
Carefully dissect and collect the whole brain.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract RG7800 from the plasma and brain homogenate samples.
-
Quantify the concentration of RG7800 in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the mean concentration of RG7800 in plasma and brain at each time point.
-
Plot the concentration-time profiles for both plasma and brain.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma Where:
-
C_brain is the concentration of RG7800 in the brain (ng/g)
-
C_plasma is the concentration of RG7800 in the plasma (ng/mL)
-
-
The area under the curve (AUC) for both brain and plasma can also be calculated to determine the AUC_brain / AUC_plasma ratio.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
Experimental Workflow Diagram
Caption: Workflow for assessing blood-brain barrier penetration.
References
- 1. Subcellular distribution of survival motor neuron (SMN) protein: possible involvement in nucleocytoplasmic and dendritic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of RG7800 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7800 is an orally bioavailable small molecule that acts as a selective modifier of Survival Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA) splicing.[1][2] Developed through a collaboration between PTC Therapeutics, Roche, and the SMA Foundation, RG7800 was investigated as a potential treatment for Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disease caused by insufficient levels of the SMN protein. The therapeutic rationale for RG7800 is to increase the production of full-length, functional SMN protein from the SMN2 gene, thereby compensating for the non-functional SMN1 gene in SMA patients.[1][2]
Preclinical studies in animal models were crucial in characterizing the pharmacokinetic and pharmacodynamic profile of RG7800.[3] However, the clinical development of RG7800 was halted due to findings of retinal toxicity in a long-term study in cynomolgus monkeys.[1][4][5] This led to the development of risdiplam (RG7916), an optimized successor compound with an improved safety profile.[4]
These application notes provide a summary of the available pharmacokinetic data for RG7800 in animal models and detail representative experimental protocols for conducting such analyses.
Data Presentation
The following tables summarize the single-dose pharmacokinetic parameters of RG7800 (referred to as compound 2 in the source) in rats and cynomolgus monkeys.
Table 1: Single-Dose Pharmacokinetic Parameters of RG7800 in Rats [6]
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (5 mg/kg) |
| Clearance (Cl) | 25 mL/min/kg | - |
| Volume of Distribution (Vss) | 29 L/kg | - |
| Half-life (T1/2) | 19 h | - |
| Bioavailability (F) | - | ~100% |
Table 2: Single-Dose Pharmacokinetic Parameters of RG7800 in Cynomolgus Monkeys [6]
| Parameter | Intravenous (IV) Administration (0.3 mg/kg) | Oral (PO) Administration (1.3 mg/kg) |
| Clearance (Cl) | 5 mL/min/kg | - |
| Volume of Distribution (Vss) | 20 L/kg | - |
| Half-life (T1/2) | 42 h | - |
| Bioavailability (F) | - | 52% |
Experimental Protocols
The following are detailed, representative protocols for the pharmacokinetic analysis of a small molecule like RG7800 in mouse and cynomolgus monkey models. These protocols are based on established methodologies in the field and the limited information available for RG7800.
Protocol 1: Pharmacokinetic Study of RG7800 in a Mouse Model of SMA
1. Objective: To determine the pharmacokinetic profile of RG7800 in a transgenic mouse model of Spinal Muscular Atrophy (e.g., SMNΔ7 mice) after a single oral dose.
2. Materials:
-
RG7800
-
Vehicle solution (e.g., 0.5% (w/v) carboxymethylcellulose in water)
-
SMA mouse model (e.g., SMNΔ7 mice), and wild-type littermates as controls
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Microcentrifuge tubes containing anticoagulant (e.g., K2-EDTA)
-
Standard laboratory equipment (animal balance, vortex mixer, centrifuge, -80°C freezer)
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
3.1. Animal Dosing:
-
Fast animals for 4 hours prior to dosing, with water available ad libitum.
-
Prepare a suspension of RG7800 in the vehicle at the desired concentration.
-
Administer a single oral dose of RG7800 to the mice via oral gavage. The volume should not exceed 10 mL/kg. A vehicle-only group should be included as a control.
-
-
3.2. Blood Sample Collection:
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, saphenous vein) at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Immediately transfer the blood into microcentrifuge tubes containing anticoagulant.
-
-
3.3. Plasma Preparation:
-
Gently mix the blood samples and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
-
3.4. Bioanalysis:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of RG7800 in mouse plasma.
-
Prepare calibration standards and quality control samples by spiking known concentrations of RG7800 into blank mouse plasma.
-
Process the plasma samples (e.g., protein precipitation with acetonitrile) and analyze them using the validated LC-MS/MS method.
-
-
3.5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following pharmacokinetic parameters from the plasma concentration-time data: Cmax, Tmax, AUC(0-t), AUC(0-inf), and T1/2.
-
Protocol 2: Pharmacokinetic Study of RG7800 in Cynomolgus Monkeys
1. Objective: To evaluate the pharmacokinetic profile of RG7800 in male cynomolgus monkeys after a single oral dose.
2. Materials:
-
RG7800
-
Vehicle solution (e.g., 0.5% (w/v) methylcellulose in water)
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Naïve, healthy male cynomolgus monkeys
-
Oral gavage tube
-
Syringes and needles for blood collection
-
Tubes containing anticoagulant (e.g., K2-EDTA)
-
Standard laboratory equipment for primate studies
-
LC-MS/MS system for bioanalysis
3. Procedure:
-
3.1. Animal Dosing:
-
Fast monkeys overnight prior to dosing, with water available ad libitum.
-
Prepare a suspension of RG7800 in the vehicle at the desired concentration.
-
Administer a single oral dose of RG7800 to the monkeys via oral gavage.
-
-
3.2. Blood Sample Collection:
-
Collect blood samples (approximately 1 mL) from a peripheral vein (e.g., femoral or saphenous vein) at the following time points post-dose: 0 (pre-dose), 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours.
-
Immediately transfer the blood into tubes containing anticoagulant.
-
-
3.3. Plasma Preparation:
-
Gently mix the blood samples and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.
-
-
3.4. Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of RG7800 in monkey plasma, following a similar procedure as described for the mouse study.
-
-
3.5. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC(0-t), AUC(0-inf), Cl, Vss, and T1/2) using non-compartmental analysis software.
-
Visualizations
SMN2 Pre-mRNA Splicing Pathway
Caption: Mechanism of RG7800 in modulating SMN2 pre-mRNA splicing to produce functional SMN protein.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of RG7800 Tetrahydrochloride: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
RG7800, also known as RO6885247, is a potent and selective small molecule modifier of Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing.[1][2][3] Developed for the potential treatment of Spinal Muscular Atrophy (SMA), RG7800 facilitates the inclusion of exon 7 into the mature SMN2 mRNA, leading to an increased production of the full-length and functional SMN protein.[1][3] This mechanism addresses the underlying molecular pathology of SMA, a debilitating neuromuscular disease caused by insufficient levels of the SMN protein.
The clinical development of RG7800 was halted due to off-target retinal toxicity observed in animal studies.[2][4] However, it served as a crucial stepping stone in the development of its successor, Risdiplam (RG7916), which has been approved for the treatment of SMA.[2][4] The synthesis of RG7800 and its derivatives remains of significant interest to researchers studying SMN2 splicing modulation and developing novel therapeutics for SMA and other splicing-related disorders.
This document provides a detailed protocol for the laboratory-scale synthesis of RG7800 free base and its subsequent conversion to the tetrahydrochloride salt, based on published scientific literature.
Signaling Pathway of RG7800 in SMN2 Splicing
Caption: Mechanism of RG7800 in promoting SMN2 exon 7 inclusion.
Experimental Protocols
The following protocols describe the synthesis of the RG7800 free base and its conversion to the tetrahydrochloride salt.
Synthesis of 2-(4-Ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (RG7800 Free Base)
Materials:
-
Starting materials and reagents should be of high purity, purchased from a reputable chemical supplier.
-
Anhydrous solvents are required for specific steps.
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Standard laboratory glassware and equipment for organic synthesis, including round-bottom flasks, condensers, magnetic stirrers, and a rotary evaporator.
-
Inert atmosphere (Nitrogen or Argon).
-
Chromatography equipment for purification (e.g., flash column chromatography system).
Procedure:
The synthesis of the RG7800 free base involves a multi-step process. The final key step is a Suzuki coupling reaction. The detailed synthesis of the precursors is outlined in the supporting information of Ratni et al., J. Med. Chem. 2016, 59, 6086–6100. The following represents the final coupling step to yield the RG7800 free base.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the boronic acid or ester precursor of the pyrazolo[1,5-a]pyrazine moiety and the halogenated pyrido[1,2-a]pyrimidin-4-one core.
-
Solvent and Base: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water. Add a base, typically sodium carbonate or potassium carbonate.
-
Catalyst: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (Nitrogen or Argon) and stir vigorously. Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure RG7800 free base.
Conversion to RG7800 Tetrahydrochloride
-
Dissolution: Dissolve the purified RG7800 free base in a suitable anhydrous solvent, such as methanol or a mixture of dichloromethane and methanol.
-
Acidification: Cool the solution in an ice bath. Add a stoichiometric excess (at least 4 equivalents) of a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or HCl in 1,4-dioxane) dropwise with stirring.
-
Precipitation and Isolation: The tetrahydrochloride salt will precipitate out of the solution. Continue stirring in the cold for a period to ensure complete precipitation. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with a cold, anhydrous solvent (e.g., diethyl ether) to remove any excess acid. Dry the product under vacuum to obtain this compound as a solid.
Data Presentation
| Parameter | RG7800 Free Base | This compound |
| Molecular Formula | C₂₄H₂₈N₆O | C₂₄H₃₂Cl₄N₆O |
| Molecular Weight | 416.52 g/mol | 562.38 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (Typical) | >98% (by HPLC) | >98% (by HPLC) |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Soluble in water, DMSO |
Note: The exact experimental details, including stoichiometry, reaction times, temperatures, and purification methods, should be optimized based on the specific laboratory setup and the scale of the synthesis. The referenced literature should be consulted for precise parameters.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Correction of Alternative Survival Motor Neuron 2 Splicing by Small Molecules: Discovery of a Potential Novel Medicine To Treat Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RG7800 Tetrahydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of RG7800 tetrahydrochloride. The information is intended to assist researchers in understanding and mitigating potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of RG7800?
The primary off-target effect of RG7800, identified during long-term preclinical safety studies, is retinal toxicity. This was observed in cynomologus monkeys and was a key factor in the decision to halt the clinical development of RG7800.[1][2]
Q2: What specific retinal abnormalities were observed in the preclinical studies?
While detailed public reports on the specific nature of RG7800-induced retinal toxicity are limited, studies on its successor compound, risdiplam, which has a similar mechanism of action, showed peripheral photoreceptor degeneration and microcystoid macular degeneration in monkeys at higher doses.[2] It is plausible that RG7800 induced similar effects.
Q3: What is the proposed mechanism for the retinal toxicity?
The exact mechanism for RG7800-induced retinal toxicity is not fully elucidated in the available literature. However, for the related compound risdiplam, it has been suggested that its high melanin-binding capacity could lead to accumulation in pigmented retinal cells, potentially causing lysosomal and autophagosomal dysfunction and subsequent photoreceptor damage.[2] This finding, however, appeared to be specific to monkeys.
Q4: Were any off-target effects observed in human clinical trials for RG7800?
The MOONFISH clinical trial for RG7800 was suspended as a precautionary measure due to the retinal toxicity findings in animal studies.[3] In the Phase 1 trial in healthy volunteers and the initial phase of the MOONFISH trial in SMA patients, no serious adverse events leading to withdrawal were reported.[3]
Q5: How does the off-target profile of RG7800 compare to its successor, risdiplam (RG7916)?
Risdiplam was developed to have an improved safety profile compared to RG7800. It exhibits enhanced specificity for SMN2 exon 7 splicing and a larger safety window, including reduced potential for off-target retinal effects.[1] While both compounds may show some similar off-target splicing events in vitro, risdiplam's chemical modifications are believed to result in increased in vivo stability and fewer active metabolites, contributing to its better tolerability.[4]
Q6: Beyond retinal toxicity, are there other known or potential off-target effects of RG7800?
Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro or in vivo experiments with RG7800, with a focus on its known off-target liabilities.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell death or altered morphology in retinal cell cultures. | This could be related to the known retinal toxicity of RG7800. | 1. Dose-Response Analysis: Perform a careful dose-response study to determine the cytotoxic concentration in your specific cell line. 2. Control Compounds: Include a negative control (vehicle) and a positive control for cytotoxicity. If available, use risdiplam as a comparator to assess relative toxicity. 3. Cell Line Selection: Consider using non-pigmented retinal cell lines to investigate if the toxicity is dependent on melanin binding. |
| Inconsistent or unexpected changes in the expression of genes other than SMN2. | This is likely due to off-target effects on mRNA splicing. Small molecule splicing modifiers can have broad effects on the transcriptome.[5][6] | 1. Transcriptome Analysis: If feasible, perform RNA sequencing (RNA-seq) to identify genome-wide changes in splicing and gene expression at different concentrations of RG7800. 2. qPCR Validation: Validate RNA-seq findings for a panel of the most significantly affected off-target genes using quantitative PCR (qPCR). 3. Concentration Optimization: Use the lowest effective concentration of RG7800 that produces the desired on-target effect on SMN2 splicing to minimize off-target effects. |
| Discrepancies between in vitro and in vivo results. | Differences in metabolism, tissue distribution, and the presence of the blood-retina barrier can lead to varied effects in vivo. The retinal toxicity of RG7800 was observed in long-term animal studies. | 1. Pharmacokinetic Analysis: If conducting animal studies, perform pharmacokinetic analysis to understand the distribution and clearance of RG7800. 2. Ophthalmological Examination: In animal models, particularly non-human primates, regular and thorough ophthalmological examinations are crucial to monitor for any signs of retinal toxicity.[2] |
Experimental Protocols
While specific, detailed protocols for the preclinical toxicology studies of RG7800 are not publicly available, the following outlines a general methodology for assessing off-target effects of SMN2 splicing modifiers, based on published studies of similar compounds.
In Vitro Off-Target Splicing Analysis
Objective: To identify and quantify off-target splicing events in a cell-based model.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., SMA patient-derived fibroblasts, HEK293 cells) under standard conditions.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control for a specified duration (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a standard method (e.g., TRIzol reagent).
-
Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform high-throughput sequencing (RNA-seq).
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Use bioinformatics tools (e.g., MAJIQ, rMATS) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) that are significantly different between RG7800-treated and vehicle-treated samples.
-
-
Validation: Validate a subset of identified off-target splicing events using reverse transcription quantitative PCR (RT-qPCR) with primers designed to amplify the different splice isoforms.
Preclinical Ocular Toxicity Assessment in Non-Human Primates
Objective: To evaluate the potential for in vivo retinal toxicity.
Methodology:
-
Animal Model: Use a pharmacologically relevant species, such as the cynomologus monkey.
-
Dosing Regimen: Administer this compound via a clinically relevant route (e.g., oral) at multiple dose levels, including a vehicle control group, for an extended period (e.g., several months).
-
Ophthalmological Examinations: Conduct regular, comprehensive eye exams, including:
-
Fundoscopy: To visualize the retina.
-
Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retinal layers.
-
Electroretinography (ERG): To assess retinal function.
-
-
Histopathology: At the end of the study, perform histopathological examination of the eyes to identify any structural changes in the retina at the microscopic level.
Visualizations
Caption: On-target mechanism of RG7800 action.
Caption: Hypothesized off-target pathways of RG7800.
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse targets of SMN2-directed splicing-modulating small molecule therapeutics for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RG7800 (Risdiplam) Nonclinical Retinal Toxicity
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the retinal toxicity of RG7800 (risdiplam) observed in nonclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between RG7800 and risdiplam?
RG7800 is an earlier designation for the compound now known as risdiplam (brand name EVRYSDI®). Risdiplam is a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier.[1] In some clinical trials, such as the JEWELFISH study, participants had previously been treated with RG7800.[1][2]
Q2: What were the key findings regarding the retinal toxicity of risdiplam in nonclinical studies?
In a 39-week nonclinical study using cynomolgus monkeys, daily administration of risdiplam resulted in retinal toxicity.[2] The findings consisted of peripheral photoreceptor degeneration and microcystoid macular degeneration (MMD) in the central retina, which were observed after 5 to 6 months of treatment.[2] This toxicity was noted at exposures significantly higher than those used therapeutically in humans.[2]
Q3: In which animal species was retinal toxicity observed, and were there species-specific differences?
Retinal toxicity was observed specifically in cynomolgus monkeys.[2] Interestingly, this finding appears to be monkey-specific. Pigmented rats, despite showing similar melanin-binding potential for the drug, did not exhibit retinal toxicity even at higher dose exposures.[2]
Q4: What is the proposed mechanism for risdiplam-induced retinal toxicity in monkeys?
Experimental evidence suggests that risdiplam has a high capacity for binding to melanin.[2] This leads to its retention and accumulation in the pigmented cells of the retinal pigment epithelium (RPE). The high intracellular concentration of the drug is thought to impair the lysosomal and autophagosomal function within these cells, which in turn affects the recycling of photoreceptors, leading to their degeneration.[2]
References
RG7800 MOONFISH Trial Suspension: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information regarding the suspension of the RG7800 MOONFISH clinical trial for Spinal Muscular Atrophy (SMA). The content is structured to address specific questions that researchers may have regarding the trial's suspension, the underlying preclinical findings, and the implications for SMA drug development.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the suspension of the RG7800 MOONFISH trial?
The MOONFISH trial, a Phase 1b/2a study evaluating the SMN2 splicing modifier RG7800 in patients with SMA, was voluntarily suspended in April 2015 as a precautionary measure.[1] This decision, supported by the U.S. Food and Drug Administration (FDA) which subsequently placed the trial on clinical hold, was triggered by an unexpected safety finding in a concurrent long-term preclinical toxicology study.
Q2: What specific safety finding led to the trial suspension?
The critical safety finding was the observation of retinal toxicity in a 39-week toxicology study conducted in cynomolgus monkeys.[2][3] These non-human primates were administered RG7800 at concentrations higher than those used in the human participants of the MOONFISH trial.[1][4] The retinal findings in the monkeys were described as nonreversible histological changes.[2]
Q3: Were any similar adverse events observed in the human participants of the MOONFISH trial?
No. A comprehensive review of safety data from all patients enrolled in the MOONFISH trial was conducted, and no drug-related safety issues, including any ophthalmologic findings, were identified in the human participants.[4][5] At the time of the suspension, the first cohort of patients had completed their 12-week treatment, and a second cohort had commenced dosing.[4]
Troubleshooting Guide for Related Research
Issue: My research involves a compound structurally related to RG7800, and I am concerned about potential off-target retinal effects.
Recommended Actions:
-
Preclinical Toxicology Screening: It is crucial to conduct comprehensive long-term toxicology studies in a relevant non-human primate model, such as the cynomolgus monkey, given their retinal similarity to humans.
-
Ophthalmologic Monitoring: Incorporate a robust battery of ophthalmologic assessments in your preclinical studies. This should include, but not be limited to, regular funduscopic examinations, optical coherence tomography (OCT), and electroretinography (ERG) to detect functional and structural changes in the retina.
-
Histopathology: Detailed histopathological examination of the retina from different regions (peripheral and macular) is essential to identify any cellular-level changes, such as photoreceptor degeneration or changes in the retinal pigment epithelium.
-
Dose-Response Assessment: Carefully evaluate the dose-response relationship of any observed toxicity to establish a no-observed-adverse-effect-level (NOAEL).
Data Summary
While specific quantitative data from the RG7800 39-week monkey toxicology study is not publicly available, the following table summarizes the key qualitative findings that led to the MOONFISH trial suspension.
| Parameter | Finding in 39-Week Cynomolgus Monkey Study | Finding in Human MOONFISH Trial (up to 12 weeks) |
| Ocular Safety | Unexpected retinal toxicity observed. Described as "nonreversible histological findings in the retina," including peripheral photoreceptor degeneration and microcystoid macular degeneration.[2] | No drug-related ocular adverse events reported.[4][5] |
| Drug Exposure | Toxicity observed at concentrations higher than those used in human trials.[1][4] | Dosing was within the established clinical protocol. |
| Regulatory Action | Precautionary suspension of dosing, followed by a clinical hold imposed by the FDA. | Trial dosing was suspended. |
Experimental Protocols
Detailed protocols for the proprietary 39-week cynomolgus monkey toxicology study of RG7800 are not publicly available. However, based on standard practices for such studies, the methodology would have likely included the following components:
Exemplar Protocol: Long-Term Toxicology Study in Cynomolgus Monkeys
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Test System: Adult, healthy cynomolgus monkeys (Macaca fascicularis).
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Group Size: Typically, an equal number of male and female animals per dose group and a control group.
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Dosing: Daily oral administration of RG7800 at multiple dose levels (low, mid, high) and a vehicle control for a duration of 39 weeks.
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Clinical Observations: Daily general health and behavioral observations.
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Ophthalmology Examinations: Regular examinations by a veterinary ophthalmologist, including indirect ophthalmoscopy and potentially more specialized imaging like OCT.
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Hematology and Clinical Chemistry: Periodic blood collection to monitor systemic toxicity.
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Necropsy and Histopathology: At the end of the study, a full necropsy would be performed, with comprehensive microscopic examination of a wide range of tissues, with a particular focus on the eyes. The eyes would be processed for detailed histopathological evaluation of the retina and other ocular structures.
The MOONFISH trial (NCT02240355) was a Phase 1b/2a multicenter, randomized, double-blind, placebo-controlled study.[6][7]
-
Primary Objective: To investigate the safety and tolerability of RG7800 in SMA patients.[4]
-
Secondary Objectives: To evaluate the pharmacokinetics and pharmacodynamics of RG7800, including its effect on SMN protein levels.[4]
-
Patient Population: Adult and pediatric patients with SMA.
-
Duration: 12 weeks of treatment.
Visualizations
The following diagrams illustrate the signaling pathway of SMN2 splicing modification and the logical workflow of the events leading to the MOONFISH trial suspension.
Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
Caption: Workflow of events leading to the MOONFISH trial suspension.
References
- 1. curesma.org [curesma.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Investigational New Drug (IND) Application | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RG7800 Analogues Program
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to improve the safety profile of RG7800 analogues, a class of small molecules designed to modify the splicing of SMN2 pre-mRNA.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RG7800 and its analogues?
A1: RG7800 and its analogues are orally available small molecules that act as SMN2 splicing modifiers.[1][2][3] Their primary function is to increase the inclusion of exon 7 in the final SMN2 messenger RNA (mRNA) transcript.[2][4] This is crucial because the SMN2 gene, unlike SMN1, predominantly produces a truncated, unstable SMN protein (SMNΔ7) due to the exclusion of exon 7 during splicing.[2][5] By promoting exon 7 inclusion, these compounds increase the production of full-length, functional Survival of Motor Neuron (SMN) protein, which is deficient in Spinal Muscular Atrophy (SMA).[1][2][6]
Q2: Why was the clinical development of RG7800 halted?
A2: The development of RG7800 was discontinued due to safety concerns that arose from long-term preclinical toxicology studies in cynomolgus monkeys.[7][8] These studies revealed non-reversible histological changes in the retina.[7] Although no similar adverse effects were observed in human clinical studies at the exposures tested, the preclinical findings led to the cessation of its development as a precautionary measure.[7][9]
Q3: How do next-generation analogues like Risdiplam (RG7916) improve upon the safety profile of RG7800?
A3: Risdiplam was developed through an optimization strategy aimed at improving the safety and pharmacokinetic/pharmacodynamic profile of RG7800.[7] Key improvements included enhanced selectivity for the SMN2 splice target and increased on-target potency, which allows for lower efficacious doses and a wider therapeutic window.[10] These modifications were designed to minimize the off-target effects, such as the retinal toxicity observed with RG7800 in animal studies.[3][10][11]
Q4: What are the known off-target effects of RG7800 and its analogues?
A4: The most significant off-target effect identified for the RG7800 chemical class was retinal toxicity, as observed in chronic toxicity studies with RG7800 in monkeys.[3][9] This is considered an off-target effect because monkeys do not possess the SMN2 gene.[9] Optimization efforts for subsequent analogues like Risdiplam focused on improving selectivity to reduce such off-target liabilities.[10] Common adverse events reported in clinical trials for Risdiplam include respiratory tract infections and gastrointestinal disturbances, which were largely considered unrelated to the drug.[12]
Troubleshooting Guides
Low Exon 7 Inclusion Efficiency
Problem: My RG7800 analogue shows low efficacy in promoting SMN2 exon 7 inclusion in my cell-based or in vitro splicing assay.
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific analogue and experimental system. The effect of these compounds is dose-dependent.[5] |
| Assay Sensitivity | Ensure your RT-PCR primers are specific for full-length and exon 7-skipped SMN2 transcripts. Use a highly sensitive detection method like qPCR for accurate quantification. |
| Cell Line Variability | Different cell lines may have varying levels of splicing factors. Test your compound in a well-characterized cell line (e.g., HEK293, HeLa, or SMA patient-derived fibroblasts).[5] |
| Compound Stability | Verify the stability and integrity of your compound in the experimental media and conditions. Degradation can lead to reduced activity. |
High Cellular Toxicity or Off-Target Effects
Problem: My analogue demonstrates significant cytotoxicity or unexpected phenotypic changes in cell culture, even at concentrations effective for splicing modification.
| Potential Cause | Troubleshooting Step |
| Off-Target Activity | This was a key issue for RG7800.[7] Perform a broader analysis of cellular health (e.g., apoptosis assays, mitochondrial function assays). Consider RNA-seq analysis to identify global changes in splicing patterns and gene expression to pinpoint off-target effects. |
| Chemical Instability/Toxicity | The initial chemical series for these modifiers included compounds with known liabilities like genotoxicity and phototoxicity.[7] Evaluate the general cytotoxicity of your compound using standard assays (e.g., MTT, LDH). |
| Over-dosing | High concentrations can lead to non-specific effects. Correlate the toxic dose with the efficacious dose for splicing modification to determine the therapeutic window. |
Experimental Protocols
In Vitro Splicing Assay
This assay assesses the direct effect of a compound on the splicing of an SMN2 pre-mRNA transcript in a cell-free system.
Methodology:
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Prepare an SMN2 Minigene Construct: Synthesize an in vitro transcription template containing SMN2 exon 6, intron 6, exon 7, intron 7, and exon 8.
-
In Vitro Transcription: Use a commercial kit (e.g., T7 RNA polymerase) to transcribe radiolabeled (e.g., [α-³²P]UTP) SMN2 pre-mRNA from the minigene template.
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Splicing Reaction: Incubate the radiolabeled pre-mRNA in HeLa cell nuclear extract, which contains the necessary splicing machinery. Add your RG7800 analogue at various concentrations to the reaction. Include a vehicle control (e.g., DMSO).
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RNA Extraction: After incubation (typically 1-2 hours), stop the reaction and extract the RNA.
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Analysis: Separate the spliced and unspliced RNA products using denaturing polyacrylamide gel electrophoresis (PAGE). Visualize the products by autoradiography. The ratio of spliced (exon 7 included) to unspliced products indicates the compound's efficacy.
Cell-Based SMN2 Splicing Assay
This assay measures a compound's ability to modulate SMN2 splicing within a cellular context.
Methodology:
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Cell Culture: Plate a suitable cell line (e.g., SMA patient-derived fibroblasts or HEK293 cells) and allow them to adhere.
-
Compound Treatment: Treat the cells with your RG7800 analogue at a range of concentrations for a predetermined time (e.g., 24-48 hours).
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RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit.
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Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
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Quantitative PCR (qPCR): Perform qPCR using primers that specifically amplify the full-length SMN2 transcript (containing exon 7) and the exon 7-skipped transcript (SMN2Δ7).
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Data Analysis: Calculate the ratio of full-length SMN2 to SMN2Δ7 mRNA. A dose-dependent increase in this ratio indicates successful splicing modification.[7]
SMN Protein Quantification (Western Blot)
This protocol quantifies the downstream effect of splicing modification: an increase in full-length SMN protein.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the compound as described above. After treatment, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
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Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Immunodetection: Block the membrane and then incubate with a primary antibody specific for the SMN protein. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Visualization: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Analysis: Quantify the band intensity using densitometry software. An increase in the SMN protein band relative to the loading control indicates a positive effect.[5]
Visualizations
Caption: Mechanism of RG7800 analogues in promoting functional SMN protein production.
Caption: Workflow for evaluating the efficacy and safety of RG7800 analogues.
References
- 1. Motor neuron disease. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Correction of SMN2 Pre-mRNA splicing by antisense U7 small nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smanewstoday.com [smanewstoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Risdiplam in Spinal Muscular Atrophy: Safety Profile and Use Through The Early Access to Medicine Scheme for the Paediatric Cohort in Great Britain - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming RG7800 tetrahydrochloride stability issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming potential stability issues with RG7800 tetrahydrochloride. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is RG7800 and what is its mechanism of action?
A1: RG7800 is a small molecule, orally bioavailable SMN2 (Survival of Motor Neuron 2) splicing modifier.[1][2] Its primary mechanism of action is to correct the alternative splicing of SMN2 pre-mRNA to increase the inclusion of exon 7. This leads to the production of full-length, functional SMN protein, which is deficient in individuals with Spinal Muscular Atrophy (SMA).[1] RG7800 is believed to stabilize the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[3]
Q2: I can't find specific information on "this compound". Is this the correct nomenclature?
A2: While RG7800 is well-documented in scientific literature, the "tetrahydrochloride" salt form is not commonly specified. It is possible that this refers to a specific salt form used in certain preparations or that it is a misnomer. The information provided here pertains to RG7800 as characterized in published studies. Researchers should verify the specific salt form with their compound supplier.
Q3: What are the recommended storage conditions for RG7800?
A3: For long-term stability, it is recommended to store stock solutions of RG7800 at -80°C for up to two years or at -20°C for up to one year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I'm having trouble dissolving RG7800. What solvents are recommended?
A4: RG7800 can be challenging to dissolve. The use of an ultrasonic bath is recommended to aid dissolution. Based on available data, the following solvents can be used:
-
1 M HCl: 100 mg/mL
-
Water: 1.25 mg/mL (requires sonication and pH adjustment to 3 with HCl)
-
Ethanol: 2.5 mg/mL (requires sonication)
Researchers should always prepare fresh solutions for their experiments whenever possible.
Troubleshooting Guide: Overcoming RG7800 Instability in Experiments
This guide addresses common issues related to the stability of RG7800 that may lead to inconsistent or unexpected experimental results.
Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
This may be due to the degradation of RG7800 in your stock solution or experimental setup.
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Storage | - Aliquot stock solutions into single-use vials and store at -80°C. - Avoid repeated freeze-thaw cycles. | Minimizes degradation from temperature fluctuations and exposure to light and air. |
| Solution Instability | - Prepare fresh working solutions from a frozen stock for each experiment. - If using aqueous buffers, ensure the pH is acidic (around 3-5) if compatible with your assay. | Pyridopyrimidine compounds can be susceptible to hydrolysis, especially at neutral or basic pH. |
| Photodegradation | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. | Aromatic heterocyclic compounds can be light-sensitive. |
| Oxidation | - Consider degassing aqueous buffers before preparing solutions. - If compatible with your experiment, consider adding a small amount of an antioxidant like ascorbic acid to your stock solution. | Dissolved oxygen can promote oxidative degradation of complex organic molecules. |
Issue 2: Precipitation of RG7800 in Cell Culture Media
Precipitation can lead to a lower effective concentration of the compound and cellular toxicity.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in Neutral pH Media | - Prepare a highly concentrated stock solution in an appropriate solvent (e.g., DMSO or acidified water) and then dilute it into the cell culture media to the final working concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.1% DMSO). | This "solvent-exchange" method can help maintain the compound in a dissolved state. |
| Interaction with Media Components | - Test the solubility of RG7800 in your specific cell culture medium at the desired concentration and incubation conditions (37°C, 5% CO2) before treating cells. - If precipitation occurs, try a lower concentration or a different batch of media or serum. | Components in complex media or serum can sometimes interact with small molecules, reducing their solubility. |
Experimental Protocols
Protocol 1: General Procedure for Preparing RG7800 Stock Solutions
-
Weighing: Accurately weigh the desired amount of RG7800 powder in a fume hood.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., 1 M HCl, water, or ethanol) to achieve the desired stock concentration.
-
Dissolution: Place the vial in an ultrasonic bath and sonicate until the compound is fully dissolved. For aqueous solutions, adjust the pH to ~3 with HCl as needed.
-
Sterilization (for cell-based assays): Filter the stock solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use, light-protected (amber) vials and store at -80°C.
Protocol 2: Preliminary Assessment of RG7800 Stability in Experimental Buffer
-
Preparation: Prepare a solution of RG7800 in your experimental buffer at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C for 24 hours). Include a control sample stored at -80°C.
-
Analysis: Analyze the concentration of RG7800 in the incubated sample and the control sample at various time points using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Evaluation: A significant decrease in the peak area of RG7800 in the incubated sample compared to the control indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing the RG7800 Mechanism of Action
SMN2 Splicing Modification Pathway
Caption: Mechanism of RG7800 in modulating SMN2 splicing.
Troubleshooting Logic for RG7800 Instability
Caption: A logical workflow for troubleshooting RG7800 stability issues.
References
RG7800 Preclinical Safety Findings in Monkeys: Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and frequently asked questions (FAQs) regarding the preclinical safety findings of RG7800 in monkeys. The clinical development of RG7800, an investigational SMN2 splicing modifier for Spinal Muscular Atrophy (SMA), was placed on clinical hold due to an unexpected eye finding in a long-term animal study.[1][2] This resource aims to address potential questions researchers may have during their own experimental work with similar compounds.
Troubleshooting Guides
Issue: Observing Ocular Abnormalities in Non-Human Primate (NHP) Studies
If you are working with a compound that has a similar mechanism of action to RG7800 and observe ocular abnormalities in your NHP studies, consider the following troubleshooting steps:
-
Immediate Action: As a precautionary measure, consider suspending dosing pending a thorough investigation, similar to the action taken for RG7800.[2][3]
-
Comprehensive Ophthalmic Examination:
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Conduct detailed ophthalmological examinations, including but not limited to:
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Fundus photography
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Optical Coherence Tomography (OCT) to assess retinal layers.
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Electroretinography (ERG) to evaluate retinal function.
-
-
Look for signs of photoreceptor degeneration or other retinal abnormalities. The issue with a successor compound, risdiplam, involved peripheral photoreceptor degeneration and microcystoid macular degeneration in monkeys at mid and high doses.
-
-
Dose-Response and Time-Course Assessment:
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Histopathology:
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Conduct comprehensive histopathological evaluation of the eyes from all study animals to characterize the nature and extent of any microscopic changes.
-
-
Consult with Experts:
-
Engage with veterinary ophthalmologists and toxicologists to interpret the findings. A comprehensive review of safety information with the assistance of independent scientific and clinical experts was conducted for RG7800.[2]
-
Frequently Asked Questions (FAQs)
Q1: What were the specific preclinical safety findings in monkeys that led to the clinical hold for RG7800?
A1: The clinical trial for RG7800 was placed on hold due to an "unexpected eye finding" observed in a long-term safety study in cynomolgus monkeys.[1][2] This was described as a "nonreversible adverse effects on the monkey retina." While the exact quantitative details of the study (e.g., specific dose levels, duration, and incidence) are not publicly available, it was a significant finding that prompted the suspension of the clinical trial as a precautionary measure.[3]
Q2: Were any safety issues observed in patients who had received RG7800 before the clinical hold?
A2: A comprehensive review of safety information for the patients who had been dosed with RG7800 in the "Moonfish" trial was conducted. This review, assisted by independent scientific and clinical experts, identified no safety issues in any of the patients, who were followed for two months after completing treatment.[1][2]
Q3: What is the proposed mechanism of action for RG7800?
A3: RG7800 is an orally available small molecule designed to be an SMN2 splicing modifier.[4][5] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deficient, and the SMN2 gene produces mostly a non-functional, truncated SMN protein due to the exclusion of exon 7 during splicing. RG7800 is designed to correct this splicing defect in the SMN2 gene, leading to the production of more full-length, functional SMN protein.[6]
Q4: Is there any information on the retinal toxicity of similar SMN2 splicing modifiers?
A4: Yes, for the successor compound, risdiplam (RG7916), preclinical studies in cynomolgus monkeys identified retinal toxicity at mid and high doses. This was characterized by peripheral photoreceptor degeneration and microcystoid macular degeneration. A No-Observed-Adverse-Effect Level (NOAEL) for this retinal toxicity was established, and the therapeutic dose for risdiplam was selected to be at an exposure level corresponding to this NOAEL.
Data Presentation
While specific quantitative data for the RG7800 preclinical monkey studies are not publicly available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: Hypothetical Summary of Retinal Findings in a Long-Term Cynomolgus Monkey Study with an SMN2 Splicing Modifier
| Dose Group (mg/kg/day) | Number of Animals | Duration of Treatment | Incidence of Retinal Findings | Nature of Retinal Findings | Severity |
| Vehicle Control | 6 | 9 months | 0/6 | N/A | N/A |
| Low Dose | 6 | 9 months | 0/6 | N/A | N/A |
| Mid Dose | 6 | 9 months | 3/6 | Peripheral Photoreceptor Degeneration | Mild to Moderate |
| High Dose | 6 | 9 months | 6/6 | Peripheral Photoreceptor Degeneration, Microcystoid Macular Degeneration | Moderate to Severe |
Table 2: Hypothetical Ophthalmic Examination Results
| Parameter | Vehicle Control | Low Dose | Mid Dose | High Dose |
| Fundus Photography | Normal | Normal | Peripheral Retinal Changes | Widespread Retinal Changes |
| Optical Coherence Tomography (OCT) | Normal Retinal Layering | Normal Retinal Layering | Thinning of Outer Nuclear Layer | Significant Thinning of Outer Nuclear Layer, Macular Cysts |
| Electroretinography (ERG) | Normal a- and b-wave amplitudes | Normal a- and b-wave amplitudes | Reduced a- and b-wave amplitudes | Severely Reduced a- and b-wave amplitudes |
Experimental Protocols
Detailed experimental protocols for the specific RG7800 monkey toxicology studies are proprietary. However, a general methodology for such a study would likely include the following key components:
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Animal Model: Cynomolgus monkeys (Macaca fascicularis) are a commonly used non-human primate model in preclinical toxicology due to their physiological similarity to humans.[7]
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Dosing: The test article (RG7800) and a vehicle control would be administered orally on a daily basis for an extended period (long-term study). Multiple dose groups (low, mid, high) would be included to assess dose-response.
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Clinical Observations: Regular monitoring of animal health, including body weight, food consumption, and general behavior.
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Ophthalmology Examinations: Performed at baseline and at regular intervals throughout the study. This would include techniques like indirect ophthalmoscopy, fundus photography, OCT, and ERG.
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Clinical Pathology: Periodic collection of blood and urine samples to monitor hematology, clinical chemistry, and urinalysis parameters.
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Toxicokinetics: Measurement of drug and metabolite concentrations in plasma to determine exposure levels.
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Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues, with a particular focus on the eyes and optic nerves, are collected for microscopic examination.
Visualizations
Below are diagrams illustrating the relevant biological pathway and a typical experimental workflow.
Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
Caption: General workflow for a preclinical toxicology study in monkeys.
References
- 1. smanewstoday.com [smanewstoday.com]
- 2. curesma.org [curesma.org]
- 3. smafoundation.org [smafoundation.org]
- 4. smanewstoday.com [smanewstoday.com]
- 5. Spinal Muscular Atrophy Program Enters Phase 1b/2a Trial in Patients with SMA | PTC Therapeutics, Inc. [ir.ptcbio.com]
- 6. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concordance of preclinical and clinical pharmacology and toxicology of therapeutic monoclonal antibodies and fusion proteins: cell surface targets - PMC [pmc.ncbi.nlm.nih.gov]
Addressing adverse effects of RG7800 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7800. The information is intended to help address specific issues that may be encountered during experiments, with a focus on understanding and managing potential adverse effects observed in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RG7800?
A1: RG7800 is an orally available small molecule designed as a selective survival of motor neuron 2 (SMN2) splicing modifier.[1][2] Its primary function is to modulate the splicing of SMN2 pre-messenger RNA (pre-mRNA) to increase the inclusion of exon 7. This process results in the production of full-length, functional SMN protein.[1][2] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7. By promoting exon 7 inclusion, RG7800 aims to compensate for the lack of functional SMN protein from the SMN1 gene.[1][2]
Q2: What were the key safety concerns that led to the discontinuation of RG7800's clinical development?
A2: The clinical development of RG7800 was halted due to a significant safety finding in a long-term preclinical toxicology study.[3][4][5] Specifically, non-reversible adverse effects on the retina were observed in cynomolgus monkeys.[4] This finding was a critical factor leading to the suspension of the MOONFISH clinical trial in April 2015.[3][5] While no similar safety issues were identified in human patients who had been dosed with RG7800, the preclinical finding raised significant safety concerns for long-term administration.[3][5]
Q3: What other adverse effects of RG7800 have been reported in clinical and preclinical studies?
A3: In addition to the retinal toxicity observed in monkeys, other potential adverse effects and off-target activities of RG7800 have been noted:
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Commonly Reported Side Effects in Human Trials: Clinical studies with RG7800 reported side effects such as headache, abdominal pain, diarrhea, nasopharyngitis, influenza, dry mouth, erythema, and pyrexia.[2]
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Off-Target Gene Splicing: Preclinical studies revealed that RG7800 could promote the alternative splicing of other genes, including Forkhead Box Protein M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved in cell cycle regulation and apoptosis.[6]
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Cardiovascular Liability: RG7800 was found to interact with the cardiac voltage-sensitive potassium channel hERG, which can be a predictor of potential cardiac arrhythmias.[6]
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Other Preclinical Findings: Non-clinical studies also pointed to a large volume of distribution and histological findings of phospholipidosis.[6]
Troubleshooting Guides
Guide 1: Monitoring for Potential Retinal Toxicity in Preclinical Studies
This guide provides a workflow for researchers to consider when designing long-term preclinical studies with compounds that have a known risk of retinal toxicity, based on the findings for RG7800.
Experimental Workflow for Retinal Toxicity Monitoring
References
- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. curesma.org [curesma.org]
- 4. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. smafoundation.org [smafoundation.org]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimization of RG7800 for Better In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-vivo application of RG7800, a selective Survival of Motor Neuron 2 (SMN2) splicing modifier.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RG7800?
A1: RG7800 is an orally available small molecule that selectively modifies the splicing of SMN2 pre-messenger RNA (pre-mRNA).[1] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[1] RG7800 promotes the inclusion of exon 7 in the SMN2 mRNA, leading to an increased production of full-length, functional SMN protein.[1]
Q2: What is the key difference between RG7800 and Risdiplam (RG7916)?
A2: Risdiplam (RG7916) is a compound structurally related to RG7800 that was selected for further clinical development due to an improved safety profile.[2] While both are orally administered SMN2 splicing modifiers, the clinical development of RG7800 was halted due to off-target retinal toxicity observed in long-term preclinical safety studies in monkeys.[2][3] Risdiplam demonstrated a more favorable preclinical safety profile.[2]
Q3: What are the expected outcomes of successful RG7800 treatment in a preclinical SMA mouse model?
A3: Successful in vivo administration of RG7800 in SMA mouse models is expected to lead to a dose-dependent increase in SMN protein levels in various tissues, including the central nervous system (CNS) and peripheral tissues. This increase in SMN protein should translate to improved survival, increased body weight, and amelioration of motor function deficits.
Q4: Why were the clinical trials for RG7800 discontinued?
A4: The clinical trials for RG7800 were placed on clinical hold and subsequently discontinued due to a preclinical safety finding.[4][5] Long-term toxicology studies in cynomolgus monkeys revealed off-target retinal toxicity.[3] It is important to note that this finding was observed at drug concentrations higher than those used in the human trials, and no similar safety issues were identified in the patients who had received the drug.[5]
Troubleshooting Guides
Issue 1: Suboptimal or Variable Increase in SMN Protein Levels
Possible Causes & Troubleshooting Steps:
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Inadequate Drug Exposure:
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Formulation and Administration: Ensure proper formulation of RG7800 for oral administration. While a specific vehicle for RG7800 is not widely published, for similar small molecules, vehicles such as a solution in 10 mM ascorbic acid/0.01 mg/mL sodium thiosulfate pentahydrate, pH 3, have been used.[6] For insoluble compounds, suspension in a vehicle like 0.5% (w/v) carboxymethylcellulose (CMC) in water is a common practice. Perform small-scale solubility and stability tests before starting the in vivo study.
-
Gavage Technique: Improper oral gavage technique can lead to incorrect dosing. Ensure personnel are well-trained. Verify the gavage needle is correctly placed in the esophagus and not the trachea. Accidental administration into the lungs can be fatal and will lead to no systemic exposure.
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Dose-Response: The effect of RG7800 is dose-dependent. If you are not observing a significant increase in SMN protein, consider performing a dose-response study to determine the optimal dose for your specific mouse model. Published effective doses in SMA mice range from 0.3 mg/kg/day to 10 mg/kg/day.[7]
-
-
Variability in Animal Cohort:
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Genetics and Background Strain: The genetic background of the SMA mouse model can influence the severity of the phenotype and the response to treatment. Ensure that all animals in the study are from the same genetic background and that control and treated groups are appropriately matched.
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Age and Disease Stage: The age of the animals at the start of treatment is a critical factor. Earlier intervention is generally more effective. Ensure that all animals within an experimental group are of a similar age and disease stage.
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Animal Handling and Stress: Stress from handling and procedures can impact physiological responses. Acclimate animals to the facility and handling procedures before the start of the experiment.
-
-
Issues with Sample Collection and Processing:
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Tissue Homogenization: Incomplete homogenization of tissue samples will lead to inaccurate protein quantification. Use a reliable method such as a mechanical homogenizer to ensure complete lysis.
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Protein Degradation: SMN protein can be susceptible to degradation. Work quickly on ice during sample processing and add protease inhibitors to your lysis buffer.
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Sample Storage: Store tissue lysates at -80°C for long-term storage to prevent protein degradation.
-
Issue 2: Unexpected Toxicity or Adverse Events
Possible Causes & Troubleshooting Steps:
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Off-Target Effects:
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Retinal Toxicity: Although primarily observed in monkeys at high doses, be aware of the potential for ocular side effects.[3] For long-term studies, consider incorporating ophthalmological examinations as part of your monitoring plan.
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General Health Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior. If adverse events are observed, consider reducing the dose or frequency of administration.
-
-
Vehicle-Related Toxicity:
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Vehicle Selection: The vehicle used for drug administration can sometimes cause adverse effects. Always include a vehicle-only control group to differentiate between vehicle- and compound-related toxicity. For example, high concentrations of DMSO can be toxic to neonatal mice.[8]
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Volume of Administration: Administering too large a volume via oral gavage can cause esophageal reflux and aspiration. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[9]
-
Issue 3: High Variability in Behavioral Readouts
Possible Causes & Troubleshooting Steps:
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Environmental Factors:
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Testing Conditions: Ensure that behavioral tests are conducted at the same time of day and under consistent environmental conditions (e.g., lighting, noise levels) to minimize variability.
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Experimenter Bias: Whenever possible, the experimenter conducting the behavioral tests and analyzing the data should be blinded to the treatment groups.
-
-
Assay Sensitivity:
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Appropriate Tests: Select behavioral assays that are sensitive enough to detect motor function changes in your specific SMA mouse model.
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Baseline Measurements: Obtain baseline behavioral measurements before starting treatment to account for individual differences in motor function.
-
Data Presentation
Table 1: In Vivo Efficacy of RG7800 in a Severe SMA Mouse Model
| Dose (mg/kg/day) | Median Survival (days) | % Survival at Post-natal Day 60 |
| Vehicle | ~15 | 0% |
| 0.3 | Increased | Not reported |
| 3 | Increased | 80-90% |
| 10 | Increased | 80-90% |
Data compiled from publicly available information on preclinical studies of RG7800 and similar compounds.[7]
Table 2: SMN Protein Levels in Response to RG7800 Treatment
| Treatment | Tissue | Fold Increase in SMN Protein (vs. Vehicle) |
| RG7800 | Blood (Healthy Adults) | Up to 2-fold increase in full-length SMN2 mRNA |
| RG7800 | Blood (SMA Patients) | Up to 2-fold increase in SMN protein |
| RG7800 (10 mg/kg) | Muscle (SMA Mice) | Dose-dependent increase |
| RG7800 (10 mg/kg) | Brain (SMA Mice) | Dose-dependent increase |
Data compiled from published results of RG7800 clinical and preclinical studies.[1][6]
Experimental Protocols
Protocol 1: Oral Administration of RG7800 to Mice via Gavage
Materials:
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RG7800
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Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
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Sterile water
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Weighing scale
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Mortar and pestle or appropriate homogenization equipment
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Magnetic stirrer and stir bar
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22-24 gauge, 1.5-inch flexible feeding tube with a rounded tip
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1 mL syringes
Procedure:
-
Animal Preparation: Weigh each mouse to determine the correct dosing volume. The typical dosing volume is 5-10 mL/kg.[9]
-
RG7800 Formulation:
-
Calculate the total amount of RG7800 and vehicle needed for the entire study cohort.
-
If RG7800 is a powder, finely grind it using a mortar and pestle to facilitate suspension.
-
Gradually add the vehicle to the RG7800 powder while stirring continuously. Use a magnetic stirrer to ensure a homogenous suspension.
-
-
Gavage Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Insert the feeding tube into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth into the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the tube.
-
Once the tube is in place, slowly administer the calculated volume of the RG7800 suspension.
-
Gently remove the feeding tube.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
-
Protocol 2: Quantification of SMN Protein in Mouse Tissue by Western Blot
Materials:
-
Mouse tissue (e.g., spinal cord, brain, muscle)
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease inhibitors
-
Mechanical homogenizer
-
Microcentrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Mouse anti-SMN antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Dissect tissues and flash-freeze in liquid nitrogen or on dry ice. Store at -80°C.
-
On the day of extraction, add ice-cold RIPA buffer with protease inhibitors to the frozen tissue.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Prepare protein samples by diluting them in loading buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SMN antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., β-actin) to normalize for protein loading.
-
-
Densitometry Analysis:
-
Quantify the intensity of the SMN protein bands and normalize to the corresponding loading control bands.
-
Mandatory Visualizations
Caption: Mechanism of action of RG7800 in SMN2 splicing.
Caption: General workflow for in vivo efficacy studies of RG7800.
Caption: Troubleshooting logic for suboptimal RG7800 in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Intraperitoneal delivery of a novel drug‐like compound improves disease severity in severe and intermediate mouse models of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. treat-nmd.org [treat-nmd.org]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. smafoundation.org [smafoundation.org]
- 7. Human/Mouse SMN ELISA Kit Elisa Kit KE00027 | Proteintech [ptglab.com]
- 8. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
Navigating the Clinical Development of RG7800: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers and professionals involved in the clinical development of SMN2 splicing modifiers, with a specific focus on the challenges encountered with RG7800. The following content, presented in a question-and-answer format, addresses potential issues and offers insights derived from the development of RG7800 and its successor, risdiplam.
Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for RG7800?
A1: RG7800 is an orally administered, selective small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2] In individuals with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a truncated, non-functional protein.[1][2] RG7800 was developed to promote the inclusion of exon 7 in the SMN2 mRNA, thereby increasing the production of full-length, functional SMN protein.[1][2]
Q2: What were the key efficacy findings from the RG7800 clinical trials?
A2: The "MOONFISH" clinical trial provided proof of mechanism for RG7800 in SMA patients. In the first cohort of the Phase 2 trial, oral administration of RG7800 resulted in a dose-dependent increase in full-length SMN2 mRNA and SMN protein levels in the blood.[3] Specifically, the trial demonstrated up to a two-fold increase in SMN protein levels.[2]
Q3: Why was the clinical development of RG7800 halted?
A3: The clinical development of RG7800 was placed on a clinical hold by the U.S. Food and Drug Administration (FDA) as a precautionary measure.[4] This decision was based on an unexpected finding of retinal toxicity in a long-term preclinical toxicology study in cynomolgus monkeys.[3][5]
Q4: Were the retinal toxicity findings in animals observed in human patients?
A4: No, a comprehensive review of safety information from all patients who received RG7800 in the MOONFISH trial did not identify any safety issues, including the retinal abnormalities seen in the animal studies.[4] The retinal toxicity in monkeys was observed at drug exposure levels higher than those administered to human subjects in the clinical trial.[5]
Troubleshooting Guide
Issue 1: Unexpected Off-Target Gene Splicing Modulation
-
Problem: You are observing modulation of genes other than the intended target (e.g., SMN2) in your experiments with a splicing modifier.
-
Background: Small molecule splicing modifiers like RG7800 can have off-target effects. For instance, RG7800 was found to affect the alternative splicing of other genes, including FOXM1 and MADD, which are involved in cell cycle regulation and apoptosis.[6]
-
Troubleshooting Steps:
-
RNA-Sequencing Analysis: Conduct comprehensive RNA-sequencing to identify all genes affected by your compound.
-
Dose-Response Assessment: Determine if the off-target effects are dose-dependent and if a therapeutic window exists where on-target efficacy is achieved with minimal off-target engagement.
-
Structural Modification: If problematic off-target effects are identified, consider medicinal chemistry efforts to modify the compound's structure to improve its selectivity. The development of risdiplam from RG7800 involved optimizations to enhance specificity for SMN2.
-
Issue 2: Preclinical Toxicity Findings Delaying Clinical Progression
-
Problem: A promising compound shows unexpected toxicity in long-term animal studies, jeopardizing its clinical development.
-
Background: The case of RG7800 highlights the critical nature of long-term toxicology studies. Retinal toxicity was observed in monkeys after 39 weeks of daily dosing.[3]
-
Troubleshooting Steps:
-
Thorough Mechanistic Investigation: Determine the underlying mechanism of the toxicity. For risdiplam, which also showed retinal toxicity at high doses in monkeys, it was suggested to be related to impaired lysosomal function in the retinal pigment epithelium.[7]
-
Species Specificity Assessment: Evaluate if the toxicity is species-specific. For example, while risdiplam caused retinal toxicity in monkeys, this was not observed in pigmented rats at even higher doses.[7]
-
Establish a No-Observed-Adverse-Effect Level (NOAEL): Carefully define the dose at which no toxicity is observed in the sensitive species. The therapeutic dose for risdiplam was selected based on the NOAEL for retinal toxicity in monkeys.[7]
-
Develop Successor Compounds: If the therapeutic window is too narrow, prioritize the development of a successor compound with an improved safety profile, as was done with risdiplam.
-
Quantitative Data Summary
| Parameter | Finding | Clinical Trial/Study | Reference |
| SMN Protein Increase | Up to a 2-fold increase from baseline in whole blood. | MOONFISH (Phase 2) | [2][3] |
| Full-Length SMN2 mRNA | Up to a 3-fold increase in the ratio of full-length SMN2 mRNA to SMN2Δ7 mRNA. | MOONFISH (Phase 2) | |
| RG7800 Dose in Patients | 10 mg once daily was well-tolerated over 12 weeks. | MOONFISH (Phase 2) | |
| Preclinical Retinal Toxicity | Observed after 39 weeks of daily oral dosing in cynomolgus monkeys. | Preclinical Toxicology Study | [3] |
Experimental Protocols
Quantification of SMN Protein Levels by Western Blot
This protocol provides a general framework for the semi-quantitative analysis of SMN protein levels in cell or tissue lysates.
1. Protein Extraction:
-
Harvest cells or tissues and keep them on ice to prevent protein degradation.
-
Lyse the samples in RIPA buffer supplemented with protease inhibitors.
-
Homogenize the lysate and then centrifuge at 12,000 rpm for 20 minutes at 4°C to remove cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA protein assay kit, as some protease inhibitors can interfere with the Bradford assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 12%).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-SMN) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane again as described above.
5. Detection and Quantification:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity for SMN protein using densitometry software.
-
To normalize for loading differences, probe the same membrane for a housekeeping protein (e.g., β-actin or GAPDH) and normalize the SMN band intensity to the intensity of the housekeeping protein band.
Visualizations
Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
Caption: Key challenges in the clinical development pathway of RG7800.
Caption: Experimental workflow for SMN protein quantification by Western Blot.
References
- 1. Stability and Oligomerization of Mutated SMN Protein Determine Clinical Severity of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. curesma.org [curesma.org]
- 5. smanewstoday.com [smanewstoday.com]
- 6. mdpi.com [mdpi.com]
- 7. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential toxicities associated with the experimental use of RG7800, a selective SMN2 splicing modifier.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may be encountered during in vitro and in vivo experiments with RG7800.
Issue 1: Unexpected Cell Death or Reduced Viability in Culture
Question: We are observing significant cytotoxicity in our cell cultures treated with RG7800, which is higher than expected based on its intended mechanism of action. How can we troubleshoot this?
Answer:
Unexpected cytotoxicity can arise from on-target effects at high concentrations or off-target toxicities. It is crucial to differentiate between these possibilities and characterize the nature of the cell death.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that RG7800 is active in your system by measuring its intended effect: the production of full-length SMN protein. A dose-dependent increase in SMN protein would confirm the compound is working as expected.[1][2]
-
Assess Apoptosis: RG7800 has been reported to have off-target effects on the splicing of genes involved in apoptosis, such as MADD (MAP Kinase Activating Death Domain).[3] Therefore, it is recommended to perform assays to detect apoptotic markers.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Caspase Activity Assays: Measure the activity of key executioner caspases, like caspase-3, to confirm the involvement of apoptotic pathways.[5]
-
DNA Fragmentation Analysis: The TUNEL assay or analysis of sub-G1 DNA content by flow cytometry can detect the DNA fragmentation characteristic of apoptosis.[4][6]
-
-
Investigate Mitochondrial Toxicity: Drug-induced mitochondrial dysfunction is a common cause of cytotoxicity.
-
Glu/Gal Assay: Culture cells in medium containing either glucose or galactose. Cells grown in galactose are more reliant on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants.[7]
-
Mitochondrial Membrane Potential: Use potentiometric dyes like TMRM or JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.[4]
-
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for SMN protein induction and the CC50 for cytotoxicity. A large therapeutic window (CC50/EC50) suggests that the cytotoxicity is more likely to be an off-target effect.
Issue 2: Concern About Potential Retinal Toxicity in Preclinical Models
Question: Given that retinal toxicity was the reason for the discontinuation of RG7800's clinical development, what in vitro assays can we perform to assess this risk in our experiments?
Answer:
In vitro models using human-derived retinal cells can provide valuable insights into the potential for drug-induced retinal toxicity.
Recommended In Vitro Models and Assays:
-
Retinal Organoids: Three-dimensional retinal organoids derived from induced pluripotent stem cells (iPSCs) recapitulate the complex structure of the retina and contain various retinal cell types, including photoreceptors.[3]
-
Viability Assays: Treat retinal organoids with a range of RG7800 concentrations and assess cell viability using assays that measure ATP levels (e.g., CellTiter-Glo) or LDH release.[8]
-
Immunofluorescence: Stain sections of treated organoids for key retinal markers to identify effects on specific cell populations (e.g., rhodopsin for rods, opsin for cones, RCVRN for photoreceptors).[9]
-
-
Retinal Pigment Epithelium (RPE) Cells: The RPE is a critical layer of cells that supports photoreceptor health. Assays using iPSC-derived RPE cells can assess for toxicity to this specific cell type.[10]
| Assay Type | Model | Key Readouts | Reference |
| Cell Viability | Retinal Organoids, RPE Cells | ATP levels, LDH release | [8] |
| Cell Composition | Retinal Organoids | Immunofluorescence for retinal markers | [9] |
| Functional | RPE Cells | Phagocytosis assays | [8] |
Issue 3: Potential for Off-Target Splicing Effects
Question: How can we determine if RG7800 is affecting the splicing of genes other than SMN2 in our experimental system?
Answer:
Assessing the transcriptome-wide impact of a splicing modifier is essential to understand its specificity.
Experimental Approaches:
-
RNA-Sequencing (RNA-Seq): This is the most comprehensive method to identify off-target splicing events. Compare the transcriptomes of vehicle-treated and RG7800-treated cells to identify changes in exon inclusion/skipping, intron retention, and alternative splice site usage.[11][12]
-
Minigene Splicing Assays: To investigate the effect of RG7800 on a specific gene of interest, you can create a minigene construct containing the exon and flanking intronic sequences. This construct can then be transfected into cells, and the splicing pattern in the presence or absence of RG7800 can be analyzed by RT-PCR.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RG7800?
A1: RG7800 is an orally bioavailable, selective small molecule that modifies the alternative splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[1][2] It promotes the inclusion of exon 7, leading to an increased production of full-length, functional SMN protein.[1][2] This is intended to compensate for the deficiency of SMN protein in Spinal Muscular Atrophy (SMA).
Q2: What were the key toxicities observed with RG7800 in preclinical studies?
A2: The clinical development of RG7800 was halted due to safety findings in a long-term animal study. The primary toxicities observed were:
-
Retinal Toxicity: Non-reversible histological changes in the retina of cynomolgus monkeys were observed after chronic daily dosing.[3]
-
Effects on Male Germ Cells: Changes in male germ cells were noted in both rats and cynomolgus monkeys.[15]
-
Off-Target Splicing: RG7800 was found to promote the alternative splicing of other genes, including FOXM1 and MADD, which are involved in cell cycle regulation and apoptosis, respectively.[3]
Q3: How can I quantify the on-target effect of RG7800 (i.e., increased SMN protein)?
A3: Several methods are available to quantify SMN protein levels in cell lysates or tissue homogenates:
-
Western Blotting: A standard technique to semi-quantitatively or quantitatively measure SMN protein levels. It is crucial to use a reliable loading control for normalization.[16]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A sensitive method for the absolute quantification of SMN protein.[17]
-
Electrochemiluminescence-based Immunoassay (ECLIA): A highly sensitive method that can be used to measure SMN levels in small sample volumes, such as whole blood.[17]
-
Imaging Flow Cytometry: This technique can measure SMN protein levels in individual cells within a population, which can be useful for assessing cell-to-cell variability in response.[18]
| Method | Throughput | Quantification | Sample Type |
| Western Blot | Low | Semi-quantitative/Relative | Cell/Tissue Lysates |
| ELISA | High | Absolute | Cell/Tissue Lysates, Blood |
| ECLIA | High | Absolute | Cell/Tissue Lysates, Blood |
| Imaging Flow Cytometry | Medium | Relative (per cell) | Cell Suspensions, Blood |
Q4: Are there established protocols for assessing drug effects on male germ cells in vitro?
A4: Yes, there are in vitro and ex vivo methods to screen for compounds that may disrupt male germ cell development.
-
Ex Vivo Gonad Culture: Fetal testes can be cultured in the presence of the test compound. The effects on germ cell development, such as mitotic arrest, can be monitored using flow cytometry.[19]
-
Spermatogonial Stem Cell (SSC) Assays: Mouse SSCs can be cultured and treated with the compound. Endpoints such as DNA damage (Comet assay), apoptosis (Annexin V/PI, TUNEL), and cell viability (MTT assay) can be measured.[20]
Experimental Protocols
Protocol 1: In Vitro Apoptosis Assessment by Annexin V/PI Staining
Objective: To determine if RG7800 induces apoptosis in a dose-dependent manner.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with a range of RG7800 concentrations (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant for each treatment condition.
Protocol 2: RNA-Seq for Off-Target Splicing Analysis
Objective: To identify transcriptome-wide changes in RNA splicing induced by RG7800.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with RG7800 at a concentration known to be effective for SMN2 splicing and a vehicle control. Extract high-quality total RNA from multiple biological replicates.
-
Library Preparation: Prepare RNA-Seq libraries from the extracted RNA. This typically involves rRNA depletion or poly(A) selection, followed by cDNA synthesis and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform to generate a sufficient number of reads for splicing analysis.
-
Bioinformatic Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Splicing Analysis: Use specialized software (e.g., rMATS, MAJIQ) to identify and quantify differential alternative splicing events (skipped exons, retained introns, alternative 5'/3' splice sites) between RG7800-treated and control samples.
-
Gene Ontology Analysis: Perform pathway analysis on the genes with significantly altered splicing to understand the potential functional consequences of the off-target effects.
-
References
- 1. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Retinal Toxicity Service | Newcells Biotech [newcellsbiotech.co.uk]
- 9. news-medical.net [news-medical.net]
- 10. biomere.com [biomere.com]
- 11. academic.oup.com [academic.oup.com]
- 12. medicineinnovates.com [medicineinnovates.com]
- 13. Experimental Assessment of Splicing Variants Using Expression Minigenes and Comparison with In Silico Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental assessment of splicing variants using expression minigenes and comparison with in silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
- 16. Temporal and tissue-specific variability of SMN protein levels in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. smanewstoday.com [smanewstoday.com]
- 19. Identifying disruptors of male germ cell development by small molecule screening in ex vivo gonad cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Test Method for the Evaluation of DNA Damage in Mouse Spermatogonial Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
RG7800 vs. Risdiplam (RG7916): A Comparative Efficacy Guide for Researchers
This guide provides a detailed comparison of the efficacy of two investigational SMN2 splicing modifiers, RG7800 and its successor, risdiplam (RG7916), for the treatment of Spinal Muscular Atrophy (SMA). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and pathway visualizations to facilitate an objective assessment.
Overview
Both RG7800 and risdiplam are orally administered small molecules designed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene, thereby increasing the production of functional SMN protein, which is deficient in individuals with SMA.[1] The development of RG7800 was discontinued due to preclinical safety concerns, specifically retinal toxicity observed in animal studies.[2] Risdiplam (RG7916) was subsequently developed with an improved safety and pharmacokinetic profile.[2]
Mechanism of Action
The primary mechanism of action for both RG7800 and risdiplam is the modification of SMN2 pre-mRNA splicing to promote the inclusion of exon 7.[1][3] In the majority of SMN2 transcripts, exon 7 is excluded, leading to a truncated, non-functional SMN protein. By binding to specific sites on the SMN2 pre-mRNA, these molecules facilitate the recruitment of the splicing machinery to include exon 7, resulting in the production of full-length, functional SMN protein.
References
A Comparative Safety Analysis of RG7800 and Risdiplam for Spinal Muscular Atrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two SMN2 splicing modifiers for the treatment of Spinal Muscular Atrophy (SMA): RG7800, a compound whose development was halted, and risdiplam (Evrysdi®), an approved therapeutic. This analysis is supported by available preclinical and clinical data.
The landscape of therapeutic development for Spinal Muscular Atrophy (SMA) has seen rapid evolution, with a focus on developing molecules that can modulate the splicing of the Survival of Motor Neuron 2 (SMN2) gene to produce functional SMN protein. RG7800 and its successor, risdiplam, are two such small molecules. While both share a common mechanism of action, their developmental paths diverged significantly due to differences in their safety profiles, primarily uncovered during preclinical testing. This guide delves into a detailed comparison of their safety, supported by experimental data and methodologies.
Executive Summary of Safety Profiles
| Feature | RG7800 | Risdiplam |
| Development Status | Development Halted | Approved and Marketed |
| Primary Safety Concern | Preclinical retinal toxicity in monkeys | Generally well-tolerated in humans at therapeutic doses |
| Key Adverse Events (Clinical) | Data limited due to early termination | Upper respiratory tract infections, pyrexia, pneumonia, gastrointestinal issues (diarrhea, nausea), rash[1] |
| Ophthalmologic Safety | Retinal toxicity observed in long-term non-human primate studies[2][3] | Retinal toxicity observed in preclinical monkey studies at high doses, but not observed in human clinical trials at the therapeutic dose[4][5][6] |
Clinical Safety Comparison
The clinical development of RG7800 was terminated before extensive clinical safety data could be generated. The Phase 2 MOONFISH trial was suspended as a precautionary measure following the preclinical safety findings.[2][3] During the trial, no emerging safety issues were identified in the patients who had been dosed.[3]
In contrast, risdiplam has a robust clinical safety dataset from multiple trials, including FIREFISH, SUNFISH, and JEWELFISH, encompassing a broad range of SMA patients.[7][8]
Adverse Events in Risdiplam Clinical Trials (Pooled Data)
| Adverse Event | Frequency |
| Most Common | |
| Upper Respiratory Tract Infection | 64% (FIREFISH)[1] |
| Pyrexia (Fever) | 64% (FIREFISH)[1] |
| Pneumonia | 50% (FIREFISH)[1] |
| Headache | 24.1% (JEWELFISH)[1] |
| Cough | 22.4% (JEWELFISH)[1] |
| Nasopharyngitis (Common Cold) | 20.7% (JEWELFISH)[1] |
| Diarrhea | Reported[9] |
| Nausea | Reported[9] |
| Rash | Reported[9] |
| Most Common Serious Adverse Event | |
| Pneumonia | 39% (FIREFISH) |
Note: Data from different trials may have variations in patient populations and reporting methodologies.
Preclinical Safety and Toxicology
The critical differentiator between RG7800 and risdiplam emerged from long-term preclinical toxicology studies in cynomolgus monkeys.
RG7800: Long-term (39-week) studies revealed non-reversible histological findings in the retina of monkeys at exposure levels higher than those tested in the clinical study.[10] This finding of retinal toxicity was the primary reason for the discontinuation of its development.[10]
Risdiplam: Similar preclinical studies in monkeys also demonstrated retinal toxicity, including degeneration of the macula and peripheral photoreceptors, after 5 to 6 months of treatment at doses higher than the therapeutic dose used in humans.[4][5] However, extensive and rigorous ophthalmologic monitoring in human clinical trials, including functional assessments and advanced imaging techniques like spectral domain optical coherence tomography (SD-OCT), has shown no evidence of retinal toxicity in patients receiving the therapeutic dose of risdiplam.[4][5][6]
Experimental Protocols
Preclinical Ocular Toxicology Assessment in Non-Human Primates (General Protocol)
A standardized protocol for evaluating ocular toxicity in non-human primates, a crucial step in preclinical assessment, typically involves the following:
-
Animal Model: Cynomolgus monkeys are often used due to the anatomical and physiological similarities of their eyes to human eyes.
-
Dosing: The test article is administered systemically (e.g., orally) at multiple dose levels, including a control group, for an extended period (e.g., 39 weeks) to assess chronic toxicity.
-
Ophthalmic Examinations: Regular examinations are conducted throughout the study, including:
-
Slit-lamp biomicroscopy: To evaluate the anterior segment of the eye.
-
Indirect ophthalmoscopy: To examine the fundus, including the retina and optic nerve.
-
Intraocular pressure (IOP) measurement.
-
-
Advanced Imaging:
-
Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina to detect subtle structural changes.
-
Fundus photography: To document the appearance of the retina over time.
-
-
Electroretinography (ERG): To measure the electrical response of the various cell types in the retina to a light stimulus, assessing retinal function.
-
Histopathology: At the end of the study, the eyes are enucleated, and retinal tissues are examined microscopically to identify any pathological changes at the cellular level.
In Vivo Assessment of Off-Target Splicing Effects
To evaluate the specificity of SMN2 splicing modifiers and identify potential off-target effects, the following experimental workflow is commonly employed:
-
Cell Culture and Treatment: Human cell lines, often patient-derived fibroblasts, are cultured and treated with varying concentrations of the splicing modifier compound.
-
RNA Sequencing (RNA-Seq): Total RNA is extracted from the treated and untreated cells. High-throughput RNA sequencing is then performed to obtain a comprehensive profile of the transcriptome.
-
Bioinformatic Analysis: The sequencing data is analyzed to identify changes in splicing patterns across the entire transcriptome. This includes looking for exon skipping, exon inclusion, intron retention, and the use of alternative splice sites.
-
Validation: Potential off-target splicing events identified through RNA-Seq are validated using more targeted techniques such as quantitative polymerase chain reaction (qPCR) or reverse transcription PCR (RT-PCR).
Mechanism of Action and Off-Target Effects
Both RG7800 and risdiplam are small molecules designed to modify the pre-mRNA splicing of the SMN2 gene, promoting the inclusion of exon 7 and leading to the production of full-length, functional SMN protein.
While both molecules effectively promote the inclusion of exon 7 in SMN2 mRNA, studies have shown that they can also affect the splicing of other genes, leading to off-target effects.
-
RG7800: Has been shown to promote the alternative splicing of genes such as forkhead box protein M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved in cell cycle regulation and apoptosis.
-
Risdiplam: Also exhibits off-target effects on genes including MBNL1, DST, TEAD1, THOC5, FOXM1, and MADD.[11] These off-target effects are thought to potentially contribute to some of the observed side effects.[11][12] However, risdiplam was specifically engineered to have a better selectivity profile compared to RG7800.[12]
Conclusion
The comparative analysis of RG7800 and risdiplam underscores the critical importance of comprehensive preclinical safety evaluations in drug development. While both molecules demonstrated a promising mechanism of action for treating SMA, the identification of preclinical retinal toxicity with RG7800 led to the cessation of its development. Risdiplam, developed as a successor, exhibits a more favorable safety profile in humans at its therapeutic dose, despite showing similar preclinical toxicity at higher exposures. The extensive clinical trial program for risdiplam has provided a thorough characterization of its safety, establishing it as a valuable therapeutic option for individuals with SMA. The ongoing research into the off-target effects of splicing modifiers will be crucial for the development of even more specific and safer next-generation therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. initiative-sma.de [initiative-sma.de]
- 3. smanewstoday.com [smanewstoday.com]
- 4. Ophthalmologic monitoring is no longer compulsory for people with SMA treated with risdiplam (Evrysdi®) - Institut de Myologie [institut-myologie.org]
- 5. Risdiplam treatment has not led to retinal toxicity in patients with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. neurology.org [neurology.org]
- 8. neurology.org [neurology.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Progress in Gene-Targeting Therapies for Spinal Muscular Atrophy: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. smanewstoday.com [smanewstoday.com]
A Comparative Analysis of RG7800 and Risdiplam: Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal Muscular Atrophy (SMA) is an autosomal recessive neuromuscular disorder resulting from insufficient levels of the Survival Motor Neuron (SMN) protein. The development of small molecules that modulate the splicing of the SMN2 gene to increase the production of functional SMN protein represents a significant therapeutic advancement. This guide provides a detailed comparison of two such molecules: RG7800 (RO6885247) and its structurally optimized successor, risdiplam (RG7916, Evrysdi®). Risdiplam was developed to improve upon the efficacy, safety, and pharmacokinetic properties of RG7800. This document outlines their structural differences, comparative efficacy, selectivity, and safety profiles, supported by experimental data and methodologies.
Structural Differences
Risdiplam is a structural analog of RG7800, developed through a chemical optimization program aimed at enhancing its therapeutic profile. While both molecules are orally bioavailable SMN2 pre-mRNA splicing modifiers, key structural modifications were made to risdiplam to improve its properties. Risdiplam was designed with enhanced specificity for SMN2 exon 7 splicing, a more favorable pharmacokinetic and pharmacodynamic profile, and an improved safety window, particularly concerning the off-target retinal effects observed in preclinical studies with RG7800.[1]
Mechanism of Action
Both RG7800 and risdiplam act by modifying the splicing of SMN2 pre-messenger RNA (pre-mRNA) to promote the inclusion of exon 7. This is crucial as the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of this exon. The inclusion of exon 7 leads to the production of full-length, functional SMN protein.
These molecules bind to two specific sites on the SMN2 pre-mRNA:
-
The 5' splice site (5'ss) of intron 7: This interaction stabilizes the U1 small nuclear ribonucleoprotein (snRNP) complex at the splice site, which is a critical step in spliceosome assembly.[2]
-
An exonic splicing enhancer (ESE2) within exon 7: Binding to this site is thought to displace inhibitory splicing factors, such as heterogeneous nuclear ribonucleoprotein G (hnRNP G), further facilitating the recognition of the exon by the splicing machinery.[2]
By binding to these two sites, RG7800 and risdiplam effectively strengthen the weak splice site of SMN2 exon 7, leading to its inclusion in the mature mRNA and a subsequent increase in functional SMN protein levels.[2]
Comparative Efficacy
Both RG7800 and risdiplam have demonstrated the ability to increase full-length SMN2 mRNA and SMN protein levels. Risdiplam, however, was developed for higher potency and efficacy.
| Parameter | RG7800 | Risdiplam | Reference |
| SMN Protein Increase (Clinical) | ~2-fold increase in blood of SMA patients after 12 weeks. | Median ~2.1-fold increase in blood of SMA patients after 4 weeks. | [3] |
| SMN2 mRNA Increase (Clinical) | Dose-dependent increase in full-length SMN2 mRNA in healthy adults. | An 18.0 mg dose led to a 41% increase in full-length SMN2 mRNA in healthy adults. | [3][4] |
| Preclinical Efficacy | Demonstrated efficacy in cellular and mouse models of SMA. | Higher in vitro and in vivo efficacy in cellular and mouse models of SMA compared to RG7800. | [1] |
Selectivity Profile
A key differentiator between the two molecules is their selectivity. While both compounds can affect the splicing of other genes, risdiplam was optimized to have a higher specificity for SMN2.
| Off-Target Gene | RG7800 | Risdiplam | Implication | Reference |
| FOXM1 (Forkhead box protein M1) | Promoted alternative splicing. | Similar off-target effects, but with enhanced on-target potency. | Cell cycle regulation | [3][5][6] |
| MADD (MAP Kinase Activating Death Domain) | Promoted alternative splicing. | Similar off-target effects, but with enhanced on-target potency. | Apoptosis | [3][5][6] |
The improved selectivity of risdiplam contributes to its enhanced safety profile.
Pharmacokinetics
Both molecules are orally bioavailable and can cross the blood-brain barrier, allowing for systemic distribution. Risdiplam was developed to have an improved pharmacokinetic profile.
| Parameter | RG7800 | Risdiplam | Reference |
| Bioavailability | Orally bioavailable. | Orally bioavailable. | [1][5] |
| Distribution | Systemic, including CNS. | Systemic, with distribution to the CNS and peripheral tissues. | [1] |
| Metabolism | - | Primarily metabolized by FMO1 and FMO3, with a minor contribution from CYPs. | [4] |
| Half-life | - | ~40-69 hours in healthy adults. | [4] |
Safety Profile
The primary reason for the discontinuation of RG7800 development was a safety concern identified in preclinical studies.
| Safety Finding | RG7800 | Risdiplam | Reference |
| Retinal Toxicity | Non-reversible histological changes in the retina of monkeys in long-term toxicity studies. | Larger safety window with no retinal toxicity observed in patients at the therapeutic dose. | [3] |
| Male Fertility | Changes in germ cells in the testes of monkeys and rats. | Similar changes observed in preclinical models. | [6] |
Experimental Protocols
In Vitro Splicing Assay
This assay is used to determine the ability of a compound to modify the splicing of SMN2 pre-mRNA in a cell-free system.
-
Nuclear Extract Preparation: HeLa cell nuclear extracts are prepared as a source of splicing factors.
-
pre-mRNA Substrate: A radiolabeled SMN2 minigene transcript containing exon 7 and flanking intronic sequences is synthesized in vitro.
-
Splicing Reaction: The radiolabeled pre-mRNA is incubated with the HeLa nuclear extract, ATP, and varying concentrations of the test compound (RG7800 or risdiplam).
-
RNA Extraction and Analysis: RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.
-
Quantification: The relative abundance of the spliced mRNA isoforms (with and without exon 7) is quantified by autoradiography to determine the dose-dependent effect of the compound on exon 7 inclusion.
Western Blot for SMN Protein Quantification
This method is used to measure the levels of SMN protein in cells or tissues following treatment with a splicing modifier.
-
Cell/Tissue Lysis: SMA patient-derived fibroblasts or tissue samples from animal models are lysed to extract total protein. A common lysis buffer is RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of total protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the SMN protein.
-
A primary antibody against a housekeeping protein (e.g., β-actin or β-tubulin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibodies.
-
-
Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is captured. The intensity of the bands corresponding to the SMN protein and the loading control is quantified, and the SMN protein levels are normalized to the loading control.
Conclusion
Risdiplam represents a significant advancement over its predecessor, RG7800, as a therapeutic agent for Spinal Muscular Atrophy. Through targeted chemical modifications, risdiplam exhibits enhanced efficacy, a superior selectivity profile, and an improved safety margin, particularly with the mitigation of the retinal toxicity that halted the development of RG7800. The comparative data underscores the value of iterative drug design in developing safer and more effective treatments for genetic disorders.
References
- 1. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vivo Efficacy of RG7800 and Branaplam: A Comparative Guide for Researchers
This guide provides a detailed comparison of the in vivo efficacy of two investigational small molecules, RG7800 and branaplam, for the treatment of Spinal Muscular Atrophy (SMA). Both compounds are designed to act as SMN2 splicing modifiers, increasing the production of functional Survival Motor Neuron (SMN) protein. While direct head-to-head in vivo studies are not available, this document synthesizes data from separate preclinical studies in the widely used SMNΔ7 mouse model of severe SMA to offer a comparative overview for researchers, scientists, and drug development professionals.
Comparative Efficacy Data
The following tables summarize the key in vivo efficacy data for RG7800 and branaplam in the SMNΔ7 mouse model of SMA. These mice have a severe phenotype with a median survival of approximately 14 days.[1]
| Compound | Dose | Route of Administration | Median Survival (days) | Reference |
| Vehicle Control | - | Oral | ~14 | [1] |
| RG7800 | 10 mg/kg/day | Oral | >65 | [1] |
| Branaplam | 0.3 mg/kg/day | Oral | Increased survival (exact median not specified) | |
| Branaplam | 1 mg/kg/day | Oral | Increased survival (exact median not specified) | |
| Branaplam | 3 mg/kg/day | Oral | Increased survival (exact median not specified) | [2] |
| Branaplam | 10 mg/kg/day | Oral | Increased survival (exact median not specified) | [2] |
| Compound | Dose | Route of Administration | Effect on SMN Protein Levels | Tissue | Reference |
| RG7800 | 10 mg/kg/day | Oral | Dose-dependent increase | Brain, Muscle | [3] |
| Branaplam | 1 mg/kg/day | Oral | Dose-dependent increase | Brain | [2] |
| Branaplam | 3 mg/kg/day | Oral | Dose-dependent increase | Brain | [2] |
| Branaplam | 10 mg/kg/day | Oral | Dose-dependent increase | Brain, Spinal Cord | [2][4] |
| Branaplam | 30 mg/kg/day | Oral | Dose-dependent increase (plateau observed) | Brain | [2] |
Mechanism of Action: SMN2 Splicing Modification
Both RG7800 and branaplam are orally bioavailable small molecules that modulate the splicing of the SMN2 gene.[5] Due to a single nucleotide difference from the SMN1 gene, the majority of the SMN2 transcript lacks exon 7, leading to a truncated and unstable SMN protein.[5] RG7800 and branaplam act by stabilizing the interaction between the U1 small nuclear ribonucleoprotein (snRNP) and the 5' splice site of the SMN2 pre-mRNA.[6] This promotes the inclusion of exon 7 into the final mRNA transcript, leading to the production of full-length, functional SMN protein. While both molecules target the same general mechanism, there may be subtle differences in their specific binding sites and interactions with the splicing machinery.[7]
Experimental Protocols
The in vivo efficacy of RG7800 and branaplam was evaluated in the SMNΔ7 mouse model, a severe model of SMA. The general experimental workflow is outlined below.
Animal Model
-
Model: SMNΔ7 mouse model of SMA.[1] These mice are homozygous for a targeted mutation in the mouse Smn gene, homozygous for a human SMN2 transgene, and homozygous for a human SMNΔ7 cDNA transgene.[1]
-
Phenotype: These mice exhibit a severe SMA phenotype with progressive muscle weakness and a median survival of approximately 14 days.[1]
Dosing and Administration
-
RG7800: Administered orally once daily at a dose of 10 mg/kg.[1]
-
Branaplam: Administered orally once daily at doses ranging from 0.03 to 30 mg/kg.[2][4]
Outcome Measures
-
Survival: Monitored daily.
-
Body Weight: Measured regularly.
-
SMN Protein Levels: Assessed in various tissues, including the brain and spinal cord, typically by ELISA or Western blot.[2]
Discussion
Both RG7800 and branaplam have demonstrated the ability to increase SMN protein levels and extend survival in a severe mouse model of SMA.[1][2] The available data suggests a dose-dependent effect for both compounds. It is important to note that the clinical development of both RG7800 and branaplam for SMA was discontinued.[8] RG7800 development was halted due to safety findings in animal toxicology studies.[8] The development of branaplam for SMA was discontinued for strategic reasons by the manufacturer.[9] Despite the discontinuation of their clinical development for SMA, the preclinical data for RG7800 and branaplam provide valuable insights into the potential of small molecule SMN2 splicing modifiers for the treatment of this devastating disease. The experimental protocols and efficacy data presented in this guide can serve as a useful reference for researchers working on the development of next-generation therapies for SMA.
References
- 1. Dual SMN inducing therapies can rescue survival and motor unit function in symptomatic Δ7SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An alternative splicing modulator decreases mutant HTT and improves the molecular fingerprint in Huntington’s disease patient neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. smanewstoday.com [smanewstoday.com]
- 8. researchgate.net [researchgate.net]
- 9. hcp.smanewstoday.com [hcp.smanewstoday.com]
Risdiplam's Ascent: A Comparative Analysis Against RG7800 in the Pursuit of an SMA Therapy
The selection of risdiplam over its predecessor, RG7800, for the clinical development of a spinal muscular atrophy (SMA) therapy was primarily driven by a superior preclinical safety profile, particularly the absence of retinal toxicity that halted the progression of RG7800.[1][2][3] While both orally administered small molecules demonstrated efficacy in modifying the splicing of the survival of motor neuron 2 (SMN2) gene to produce functional SMN protein, a critical factor in treating SMA, risdiplam emerged as the more promising candidate due to its optimized characteristics.[4]
This guide provides a detailed comparison of risdiplam and RG7800, focusing on the key experimental data that informed the decision to advance risdiplam into pivotal clinical trials. We will delve into their mechanisms of action, comparative efficacy, pharmacokinetic profiles, and crucially, the safety findings that ultimately differentiated the two compounds.
Mechanism of Action: Targeting SMN2 Splicing
Both risdiplam and RG7800 are small molecules designed to correct the splicing defect in the SMN2 gene. Due to a single nucleotide change, the majority of the protein produced from the SMN2 gene is a truncated, non-functional version lacking exon 7. Both molecules act as SMN2 splicing modifiers, promoting the inclusion of exon 7 in the final messenger RNA (mRNA) and thereby increasing the production of full-length, functional SMN protein.
Comparative In Vitro Potency and Selectivity
While both compounds were effective, risdiplam was developed to have enhanced potency and greater selectivity for SMN2 over other genes. Off-target splicing effects were identified for RG7800 on genes such as Forkhead Box M1 (FOXM1) and MAP Kinase Activating Death Domain (MADD), which are involved in cell cycle regulation and apoptosis.[3] Although risdiplam also exhibits some off-target activity, its improved potency and metabolic stability contributed to a better overall safety profile.[3] A key metabolite of RG7800 was found to be significantly more potent on both SMN2 and FOXM1 splicing, potentially contributing to off-target effects.[1]
| Compound | Target | Assay | Potency (EC1.5x/EC50) | Reference |
| RG7800 | SMN2 Splicing | SMA Patient Fibroblasts | Not explicitly stated in provided results | |
| RG7800 Metabolite (6) | SMN2 Splicing | SMA Patient Fibroblasts | 2 nM (EC1.5x) | [1] |
| RG7800 Metabolite (6) | FOXM1 Splicing (ΔA2) | SMA Patient Fibroblasts | 23 nM (EC50) | [1] |
| Risdiplam | SMN2 Splicing | SMA Patient Fibroblasts | Not explicitly stated in provided results |
Preclinical Efficacy in Animal Models
Both RG7800 and risdiplam demonstrated the ability to increase SMN protein levels in the central nervous system (CNS) and peripheral tissues in mouse models of SMA. This broad distribution is a key advantage of oral small molecules.
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| C/C-allele Mice (mild SMA) | Risdiplam | 1, 3, and 10 mg/kg/day, oral, 10 days | Dose-dependent increase in SMN protein in brain and quadriceps. | [1] |
| Δ7 Mice (severe SMA) | Risdiplam | Intraperitoneal injection, PND 3-9 | Increased SMN protein levels in brain and quadriceps. | [1] |
| SMNΔ7 Mice (severe SMA) | SMN-C1 (RG7800 analog) | Oral gavage and intraperitoneal injection | Increased life span, body weight, and improved motor function. | [5][6] |
Pharmacokinetic Profile Comparison
Risdiplam was optimized for its pharmacokinetic (PK) properties compared to RG7800. RG7800 exhibited a long terminal half-life of approximately 120 hours.[3] In contrast, risdiplam has a mean terminal half-life of 40-69 hours and exhibits linear pharmacokinetics.[7] A key improvement in risdiplam's design was its reduced susceptibility to N-dealkylation, a metabolic pathway that produced a more potent and potentially problematic metabolite in the case of RG7800.[3]
| Parameter | RG7800 | Risdiplam | Reference |
| Terminal Half-life | ~120 hours | 40-69 hours | [3][7] |
| Pharmacokinetics | More than dose-proportional | Linear | [3][7] |
| Metabolism | Formation of a highly potent N-dealkylated metabolite | More stable, less formation of active metabolites | [3] |
| CNS Penetration | Yes | Yes | [2][8] |
The Decisive Factor: Preclinical Safety and Retinal Toxicity
The pivotal difference that led to the selection of risdiplam was the outcome of long-term toxicology studies. In a 39-week study in cynomolgus monkeys, daily oral administration of RG7800 resulted in non-reversible histological changes in the retina.[3] This finding, despite not being observed in human clinical trials of shorter duration, was a significant safety concern that led to the discontinuation of RG7800's development as a precautionary measure.[3]
In contrast, risdiplam was specifically designed to have an improved safety profile and demonstrated a larger safety window in preclinical models, including a lack of the retinal toxicity seen with RG7800.[2]
Experimental Protocols
39-Week Oral Toxicity Study in Cynomolgus Monkeys (RG7800)
-
Objective: To assess the long-term toxicity of daily oral administration of RG7800.
-
Animal Model: Cynomolgus monkeys.
-
Duration: 39 weeks.
-
Administration: Daily oral dosing.
-
Key Assessments: Regular clinical observations, body weight, food consumption, ophthalmological examinations, and comprehensive histopathological analysis of tissues at the end of the study.
-
Significant Findings: Non-reversible histological changes were observed in the retina of the treated animals. The specific nature of these changes included photoreceptor degeneration.
Preclinical Efficacy Studies in SMA Mouse Models
-
Objective: To evaluate the in vivo efficacy of SMN2 splicing modifiers in correcting the SMN protein deficit and improving the disease phenotype.
-
Animal Models:
-
C/C-allele mice: A milder SMA phenotype.
-
SMNΔ7 mice: A severe SMA phenotype with a short lifespan.
-
-
Administration: Typically oral gavage or intraperitoneal injection, with dosing initiated early in the postnatal period for the severe model.
-
Key Assessments:
-
Pharmacodynamics: Measurement of full-length SMN mRNA and SMN protein levels in CNS (brain, spinal cord) and peripheral tissues (e.g., muscle, liver).
-
Phenotypic Correction: Assessment of survival, body weight, motor function (e.g., righting reflex, grip strength), and neuromuscular pathology.
-
-
Methodology for SMN Protein Quantification: Western blotting or enzyme-linked immunosorbent assay (ELISA) on tissue homogenates.
Conclusion
The decision to advance risdiplam over RG7800 for the treatment of SMA was a clear example of a data-driven approach in drug development. While both molecules showed promise in their primary mechanism of action, the unacceptable retinal toxicity identified in long-term preclinical studies of RG7800 necessitated a pivot to a safer alternative. Risdiplam, born from the optimization of the same chemical series, retained the therapeutic efficacy while demonstrating an improved safety and pharmacokinetic profile, ultimately leading to its successful clinical development and approval as a transformative therapy for individuals with SMA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Presymptomatic risdiplam in SMA: early treatment linked to major motor milestones. - Content - TribeMD [tribemd.com]
- 5. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and efficacy of a small-molecule SMN2 splicing modifier in mouse models of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Look at Spinal Muscular Atrophy Therapies: An Indirect Comparison of Risdiplam, Nusinersen, and Onasemnogene Abeparvovec
While direct head-to-head clinical trials of SMA therapies remain limited, a growing body of evidence from pivotal studies and subsequent indirect comparative analyses provides valuable insights for the research and drug development community. This guide synthesizes the available data on RG7800's successor, risdiplam (Evrysdi®), alongside nusinersen (Spinraza®) and onasemnogene abeparvovec (Zolgensma®), offering a comparative overview of their efficacy, safety, and methodologies.
The landscape of spinal muscular atrophy (SMA) treatment has been revolutionized by the advent of three distinct therapeutic strategies. These therapies, while all aiming to address the root cause of SMA—a deficiency in the Survival Motor Neuron (SMN) protein—employ different mechanisms of action. This guide delves into the specifics of each, presenting a comparative analysis based on data from their respective landmark clinical trials. It is important to note that the development of an early SMN2 splicing modifier, RG7800, was discontinued due to safety concerns in preclinical studies.[1][2] The program was subsequently optimized, leading to the development of risdiplam (RG7916).
Mechanisms of Action: Three Approaches to SMN Protein Enhancement
The three approved therapies for SMA target the SMN protein through different biological pathways:
-
Risdiplam (Evrysdi®) is an orally administered small molecule that modifies the splicing of pre-messenger RNA (pre-mRNA) from the SMN2 gene. By promoting the inclusion of exon 7, it increases the production of full-length, functional SMN protein throughout the body.
-
Nusinersen (Spinraza®) is an antisense oligonucleotide administered intrathecally. It also targets SMN2 pre-mRNA, binding to a specific site to prevent the exclusion of exon 7 during splicing, thereby increasing the production of functional SMN protein within the central nervous system.
-
Onasemnogene Abeparvovec (Zolgensma®) is a gene replacement therapy delivered via a single intravenous infusion. It uses an adeno-associated virus vector (AAV9) to deliver a functional copy of the human SMN1 gene to motor neuron cells, enabling them to produce their own SMN protein.
Comparative Efficacy: An Indirect Look at Clinical Outcomes
Due to the absence of direct head-to-head trials, this comparison relies on data from indirect treatment comparisons and the primary clinical trials for each therapy. These analyses attempt to statistically compare outcomes across different studies.
SMA Type 1
For infants with the most severe form of SMA, indirect comparisons have suggested favorable outcomes for risdiplam compared to nusinersen in terms of event-free and overall survival.[3][4] However, nusinersen showed some improved results for specific motor milestones like rolling.[3] A direct comparison with onasemnogene abeparvovec has been challenging due to differences in the baseline characteristics of patients in the respective trials.[3]
| Outcome Measure | Risdiplam (FIREFISH) | Nusinersen (ENDEAR) | Onasemnogene Abeparvovec (STR1VE) |
| Event-Free Survival | Favorable vs. Nusinersen (HR: 0.20)[3][4] | - | 91% at 14 months[5] |
| Overall Survival | Favorable vs. Nusinersen (HR: 0.26)[3] | 61% at end of study[6] | - |
| Sitting Without Support | 59% for ≥30s at 5 years[7] | 8% at end of study[6][8] | 59% for ≥30s at 18 months[5] |
| Motor Milestone Response (HINE-2) | - | 51% of responders[8] | - |
| CHOP INTEND Responders | - | 71%[6] | - |
SMA Types 2 and 3
Comparing risdiplam and nusinersen in later-onset SMA has been difficult due to significant differences in the enrollment criteria of their respective pivotal trials, SUNFISH and CHERISH.[3]
| Outcome Measure | Risdiplam (SUNFISH) | Nusinersen (CHERISH) |
| Change in MFM-32 Score | Significant improvement vs. placebo (1.55 point mean difference)[9] | - |
| Change in HFMSE Score | Numerically greater than placebo (not significant)[9] | Significant improvement vs. sham (5.9 point mean difference)[10][11] |
| Change in RULM Score | Significant improvement vs. placebo (1.59 point difference)[9] | - |
Safety Profiles: A Summary of Adverse Events
The safety profiles of the three therapies are distinct, reflecting their different modes of administration and biological actions.
| Adverse Event Profile | Risdiplam | Nusinersen | Onasemnogene Abeparvovec |
| Common Adverse Events | Upper respiratory tract infection, pneumonia, pyrexia, constipation | Lower respiratory infection, constipation | Pyrexia, elevated aminotransferases |
| Serious Adverse Events | Pneumonia, respiratory distress[12] | Atelectasis[13] | Bronchiolitis, pneumonia, respiratory distress[5] |
| Treatment-Related Withdrawals | None reported in FIREFISH[14] | None reported in CHERISH[11] | - |
Experimental Protocols: A Glimpse into the Pivotal Trials
The following provides a high-level overview of the methodologies employed in the key clinical trials for each therapy. For detailed protocols, researchers should refer to the primary publications.
Risdiplam Clinical Trials
-
FIREFISH (NCT02913482): An open-label, two-part study in infants aged 1-7 months with SMA Type 1.[7][14][15][16] Part 1 was a dose-finding study, and Part 2 assessed the efficacy and safety of the selected dose.[7][14][15][16] The primary endpoint for Part 2 was the proportion of infants sitting without support for at least 5 seconds at 12 months, assessed by the Bayley Scales of Infant and Toddler Development, Third Edition (BSID-III).[15][16]
-
SUNFISH (NCT02908685): A two-part, randomized, placebo-controlled study in children and young adults (2-25 years) with SMA Types 2 or 3.[9][17][18] Part 1 was a dose-finding phase, while the confirmatory Part 2 evaluated the efficacy of risdiplam versus placebo.[9][17][18] The primary endpoint was the change from baseline in the Motor Function Measure 32 (MFM-32) total score at 12 months.[9][17]
Nusinersen Clinical Trials
-
ENDEAR (NCT02193074): A Phase 3, randomized, double-blind, sham-controlled study in infants with infantile-onset SMA (consistent with Type 1).[8][13] The study was stopped early due to positive interim results.[13] The primary endpoints were the time to death or permanent ventilation and the proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).[13]
-
CHERISH (NCT02292537): A Phase 3, randomized, double-blind, sham-controlled study in children with later-onset SMA (most likely to develop Type 2 or 3).[11][19][20] The primary endpoint was the change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[10][11]
Onasemnogene Abeparvovec Clinical Trial
-
STR1VE (NCT03306277): An open-label, single-arm, single-dose, Phase 3 trial in infants younger than 6 months with SMA Type 1 and one or two copies of SMN2.[5] The co-primary efficacy outcomes were independent sitting for 30 seconds or longer at the 18-month visit and survival at 14 months.[5] Efficacy was compared to a natural history cohort.[5]
Conclusion
The development of risdiplam, nusinersen, and onasemnogene abeparvovec marks a significant leap forward in the management of SMA. While direct comparative data is lacking, indirect analyses provide a valuable framework for understanding the relative strengths and limitations of each therapy. For researchers and drug developers, the distinct mechanisms of action, routes of administration, and safety profiles of these treatments offer a rich field for further investigation and the development of next-generation therapies for this devastating disease. Future research, including real-world evidence and potentially head-to-head trials, will be crucial to further delineate the optimal use of these transformative medicines.
References
- 1. curesma.org [curesma.org]
- 2. smanewstoday.com [smanewstoday.com]
- 3. ajmc.com [ajmc.com]
- 4. becarispublishing.com [becarispublishing.com]
- 5. Onasemnogene abeparvovec gene therapy for symptomatic infantile-onset spinal muscular atrophy in patients with two copies of SMN2 (STR1VE): an open-label, single-arm, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ENDEAR Study Demonstrates Efficacy of Nusinersen in Infants With Spinal Muscular Atrophy | MDedge [mdedge.com]
- 7. neurologylive.com [neurologylive.com]
- 8. ENDEAR Trial Results – SMAUK [smauk.org.uk]
- 9. curesma.org [curesma.org]
- 10. Nusinersen versus Sham Control in Later-Onset Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biogen and Ionis Pharmaceuticals Announce SPINRAZA (nusinersen) Meets Primary Endpoint at Interim Analysis of Phase 3 CHERISH Study in Later-Onset Spinal Muscular Atrophy | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 12. Safety and efficacy of risdiplam in patients with type 1 spinal muscular atrophy (FIREFISH part 2): secondary analyses from an open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. curesma.org [curesma.org]
- 14. neurology.org [neurology.org]
- 15. jnnp.bmj.com [jnnp.bmj.com]
- 16. neurology.org [neurology.org]
- 17. neurology.org [neurology.org]
- 18. assets.sma-europe.eu [assets.sma-europe.eu]
- 19. curesma.org [curesma.org]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Validating RG7800's Effect on SMN2 Exon 7 Inclusion: A Comparative Guide
This guide provides a comparative analysis of RG7800, an investigational small molecule modulator of Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing, with other therapeutic alternatives for Spinal Muscular Atrophy (SMA). The focus is on the validation of its effect on SMN2 exon 7 inclusion and the resulting increase in functional SMN protein. This document is intended for researchers, scientists, and drug development professionals.
Introduction to SMN2 Splicing Modulation
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival of Motor Neuron (SMN) protein. While the SMN1 gene is absent or mutated in SMA patients, a nearly identical gene, SMN2, can produce SMN protein. However, due to a single nucleotide difference, the majority of SMN2 transcripts undergo alternative splicing that excludes exon 7, leading to a truncated, non-functional protein. Therapeutic strategies aim to correct this splicing defect to increase the production of full-length, functional SMN protein from the SMN2 gene. RG7800 was one of the first orally available small molecules designed for this purpose. Although its development was halted due to safety concerns observed in animal studies, the data from its preclinical and early clinical studies provide valuable insights into this therapeutic approach.[1][2]
Comparative Efficacy of SMN2 Splicing Modulators
The primary measure of efficacy for SMN2 splicing modulators is their ability to increase the inclusion of exon 7 in SMN2 mRNA transcripts and, consequently, the levels of full-length SMN protein. This section compares the available quantitative data for RG7800 with its successor, Risdiplam (RG7916), and an antisense oligonucleotide (ASO) therapy, Nusinersen.
Quantitative Data on SMN2 Exon 7 Inclusion and SMN Protein Levels
| Therapeutic | Mechanism | Dosage | Change in Full-Length SMN2 mRNA | Change in SMN Protein Levels | Study Population | Reference |
| RG7800 | Small Molecule Splicing Modifier | Dose-dependent | Dose-dependent increase | Up to 2-fold increase from baseline | Healthy Volunteers & SMA Patients | [1][3][4] |
| Risdiplam (Evrysdi®) | Small Molecule Splicing Modifier | 0.2 mg/kg to 5 mg daily (age and weight-dependent) | >2-fold increase from baseline | Approximately doubled and sustained for at least 2 years | SMA Patients (Type 1, 2, and 3) | [5][6][7] |
| Nusinersen (Spinraza®) | Antisense Oligonucleotide | 12 mg per intrathecal injection | Not typically reported as primary outcome in later trials | Significant increases, with levels more than doubling in some studies | SMA Patients (infantile and later-onset) | [8][9][10] |
Experimental Protocols
Accurate and reproducible quantification of SMN2 exon 7 inclusion and SMN protein levels are critical for evaluating the efficacy of splicing modulators. Below are detailed methodologies for the key experiments cited.
Quantification of SMN2 mRNA Isoforms by Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol allows for the specific measurement of SMN2 transcripts that either include (full-length) or exclude (delta-7) exon 7.
1.1. RNA Extraction:
-
Isolate total RNA from whole blood or patient-derived cells using a commercially available RNA extraction kit (e.g., QIAamp RNA Blood Mini Kit or RNeasy Mini Kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).
1.2. Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 42°C for 50 min, followed by enzyme inactivation at 85°C for 5 min).
1.3. Real-Time Quantitative PCR (qPCR):
-
Design primers and probes specific to the full-length and delta-7 SMN2 isoforms. The primers should span the exon 6-8 junction for the delta-7 isoform and the exon 7-8 junction for the full-length isoform. Probes should be designed to specifically detect SMN2 and not SMN1.
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers, a fluorescent probe (e.g., TaqMan), and a qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system with a thermal cycling protocol such as: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.[11]
-
Quantify the relative expression of each isoform using the comparative Ct (ΔΔCt) method, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Quantification of SMN Protein by Western Blot
This semi-quantitative method is used to visualize and compare the relative abundance of SMN protein in cell or tissue lysates.
2.1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).
2.2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of total protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
2.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMN protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
2.4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the SMN protein signal to a loading control protein (e.g., β-actin, GAPDH).
Quantification of SMN Protein by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of SMN protein concentration in various biological samples.
3.1. Sample Preparation:
-
Prepare cell or tissue lysates as described for Western blotting, or use whole blood samples collected in EDTA tubes.
-
Dilute the samples to a concentration within the linear range of the ELISA kit.
3.2. ELISA Procedure (using a commercial kit):
-
Add standards and diluted samples to the wells of a microplate pre-coated with an SMN capture antibody.
-
Incubate for the time specified in the kit protocol to allow the SMN protein to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a detection antibody that binds to a different epitope of the SMN protein.
-
Incubate and wash the wells.
-
Add an enzyme-conjugated secondary antibody that binds to the detection antibody.
-
Incubate and wash the wells.
-
Add a substrate solution that will react with the enzyme to produce a measurable colorimetric or chemiluminescent signal.
-
Stop the reaction and measure the absorbance or luminescence using a microplate reader.
3.3. Data Analysis:
-
Generate a standard curve by plotting the signal intensity of the standards against their known concentrations.
-
Determine the concentration of SMN protein in the samples by interpolating their signal intensity on the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of SMN2 splicing modulators and the experimental workflow for their validation.
Caption: Mechanism of SMN2 splicing modulation by therapeutic agents.
Caption: Workflow for validating the effect of SMN2 splicing modulators.
Conclusion
The validation of RG7800's effect on SMN2 exon 7 inclusion paved the way for the development of next-generation splicing modulators like Risdiplam. While RG7800 itself did not proceed to market, the experimental data generated during its development demonstrated the viability of orally administered small molecules to correct the underlying molecular defect in SMA. The comparative data presented in this guide highlights the advancements made in this therapeutic area, with newer drugs showing sustained and significant increases in SMN protein levels. The detailed experimental protocols provided herein serve as a resource for researchers in the continued development and evaluation of novel therapies for Spinal Muscular Atrophy.
References
- 1. researchgate.net [researchgate.net]
- 2. curesma.org [curesma.org]
- 3. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. smanewstoday.com [smanewstoday.com]
- 5. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gene.com [gene.com]
- 7. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 8. Nusinersen in later-onset spinal muscular atrophy: Long-term results from the phase 1/2 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nusinersen: A Review in 5q Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Results from a phase 1 study of nusinersen (ISIS-SMNRx) in children with spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
A Comparative Analysis of SMA Therapies: RG7800 (Risdiplam) and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial results for RG7800 (risdiplam) and other leading treatments for Spinal Muscular Atrophy (SMA), Zolgensma (onasemnogene abeparvovec) and Spinraza (nusinersen). The information is supported by experimental data from key clinical trials to aid in understanding the therapeutic landscape of SMA.
Spinal Muscular Atrophy is a debilitating genetic disorder characterized by the loss of motor neurons, leading to progressive muscle weakness and atrophy. The disease stems from mutations in the SMN1 gene, which is responsible for producing the Survival Motor Neuron (SMN) protein, essential for motor neuron function. The approval of three distinct therapies—RG7800 (risdiplam, marketed as Evrysdi®), Zolgensma®, and Spinraza®—has revolutionized the management of SMA. This guide delves into a cross-study comparison of their clinical trial outcomes, mechanisms of action, and experimental protocols.
Mechanisms of Action: A Three-Pronged Approach to SMA Treatment
The three approved therapies for SMA employ different strategies to address the underlying SMN protein deficiency.
RG7800 (Risdiplam) is an orally administered small molecule that works as an SMN2 splicing modifier.[1] The SMN2 gene, a close relative of SMN1, typically produces only a small amount of functional SMN protein due to an alternative splicing event that excludes exon 7. Risdiplam corrects this splicing defect, leading to an increased production of full-length, functional SMN protein from the SMN2 gene.[2][3] This systemic treatment increases SMN protein levels in both the central nervous system and peripheral tissues.[4][5]
Zolgensma (Onasemnogene Abeparvovec) is a gene replacement therapy delivered via a single intravenous infusion.[6][7] It utilizes a non-replicating adeno-associated virus 9 (AAV9) vector to deliver a functional copy of the human SMN1 gene to motor neuron cells.[8][9] This allows the cells to produce their own functional SMN protein, thereby addressing the root genetic cause of the disease.[6][7] The AAV9 vector can cross the blood-brain barrier, enabling delivery to the central nervous system.[6]
Spinraza (Nusinersen) is an antisense oligonucleotide (ASO) administered intrathecally, directly into the cerebrospinal fluid.[10][11] Like risdiplam, it targets the SMN2 gene. Spinraza binds to a specific site on the SMN2 pre-messenger RNA, preventing the exclusion of exon 7 during splicing.[12][13] This results in the production of more full-length, functional SMN protein.[14]
Clinical Trial Data Comparison
The efficacy and safety of RG7800 (risdiplam), Zolgensma, and Spinraza have been evaluated in several pivotal clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy in Infantile-Onset SMA (Type 1)
| Drug | Trial | Primary Endpoint | Key Results | Motor Milestone Achievement |
| Risdiplam | FIREFISH | Proportion of infants sitting without support for at least 5 seconds at 12 months (BSID-III).[15] | Met primary endpoint.[15] | At 5 years, 59% were able to sit without support for at least 30 seconds.[16] |
| Zolgensma | STR1VE-US | Co-primary: 1) Event-free survival at 13.6 months. 2) Sitting without support for ≥30 seconds by 18 months.[17] | 90% event-free survival at 13.6 months.[17] | 59.1% achieved independent sitting for at least 30 seconds by 18 months.[17] |
| Spinraza | ENDEAR | Time to death or permanent ventilation.[18] | Statistically significant 47% reduction in the risk of death or permanent ventilation compared to untreated patients.[18] | Statistically significant improvement in motor milestones (HINE) compared to untreated infants.[18] |
Table 2: Efficacy in Later-Onset SMA (Types 2 & 3)
| Drug | Trial | Primary Endpoint | Key Results |
| Risdiplam | SUNFISH | Change from baseline in the Motor Function Measure 32 (MFM-32) total score at 12 months.[19] | Statistically significant improvement in MFM-32 score compared to placebo.[19][20] |
| Zolgensma | STRONG | Safety and tolerability in children up to age 5.[21] | Statistically significant improvement in HFMSE at month 12 in older patients (24 to <60 months) with the medium dose.[22] |
| Spinraza | CHERISH | Change from baseline in the Hammersmith Functional Motor Scale-Expanded (HFMSE) score at 15 months.[23] | Meaningful improvements in overall motor functions as measured by HFMSE compared to placebo.[23] |
Table 3: Safety and Tolerability
| Drug | Common Adverse Events | Serious Adverse Events of Note |
| Risdiplam | Upper respiratory tract infection, pyrexia, pneumonia, headache, diarrhea, nausea.[16][24] | No treatment-related safety findings leading to withdrawal have been reported in pivotal trials.[15][19] |
| Zolgensma | Elevated liver enzymes, fever, vomiting, thrombocytopenia.[25] | Hepatotoxicity, thrombocytopenia, thrombotic microangiopathy.[25] |
| Spinraza | Respiratory infection, fever, constipation, headache, vomiting, back pain.[26] | Serious adverse events reported in clinical trials; long-term safety profile continues to be monitored.[27] |
Experimental Protocols and Trial Design
The design of the clinical trials for these therapies varied, reflecting their different modes of administration and patient populations.
RG7800 (Risdiplam) Trials:
-
FIREFISH (NCT02913482): An open-label, two-part study in infants aged 1-7 months with Type 1 SMA.[15][28] Part 1 was a dose-escalation study, while Part 2 assessed the efficacy of the selected dose.[28]
-
SUNFISH (NCT02908685): A two-part, randomized, placebo-controlled, double-blind study in patients aged 2-25 years with Type 2 or 3 SMA.[4][19] Part 1 determined the dose, and Part 2 evaluated efficacy against a placebo.[4]
-
JEWELFISH (NCT03032172): An open-label study in patients aged 6 months to 60 years who were previously treated with other SMA therapies, including nusinersen, onasemnogene abeparvovec, or RG7800.[29][30] The primary focus was on safety and pharmacodynamics.[30][31]
Zolgensma Trials:
-
START: An open-label, single-arm, dose-escalation Phase 1 trial in symptomatic infants with SMA Type 1.[32]
-
STR1VE-US (NCT03306277): An open-label, single-arm, single-dose Phase 3 trial in symptomatic infants with SMA Type 1.[17][32] Efficacy was compared to a natural history cohort.[17]
-
SPR1NT (NCT03505099): A Phase 3, single-arm study in pre-symptomatic infants with SMA who were genetically diagnosed.[22]
Spinraza Trials:
-
ENDEAR (NCT02193074): A Phase 3, randomized, double-blind, sham-procedure controlled study in infantile-onset SMA.[18]
-
CHERISH (NCT02292537): A Phase 3, randomized, double-blind, sham-procedure controlled study in later-onset SMA.
-
NURTURE (NCT02386553): A Phase 2, open-label study in pre-symptomatic infants.[33]
Conclusion
The development of RG7800 (risdiplam), Zolgensma, and Spinraza has fundamentally altered the prognosis for individuals with SMA. Each therapy presents a distinct mechanism of action, route of administration, and clinical profile. Risdiplam offers the convenience of oral administration and systemic distribution. Zolgensma provides the potential for a one-time treatment by addressing the genetic root of the disease. Spinraza has a well-established long-term safety and efficacy profile with its intrathecal delivery. The choice of therapy depends on a multitude of factors including SMA type, age of onset, disease severity, and patient-specific considerations. The ongoing clinical trials and long-term extension studies will continue to provide valuable data to guide treatment decisions and further refine the therapeutic landscape for Spinal Muscular Atrophy.
References
- 1. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.sma-europe.eu [assets.sma-europe.eu]
- 3. initiative-sma.de [initiative-sma.de]
- 4. neurology.org [neurology.org]
- 5. assets.sma-europe.eu [assets.sma-europe.eu]
- 6. Mechanism of Action | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 7. Gene Therapy Process | ZOLGENSMA® [zolgensma.com]
- 8. opalbiopharma.com [opalbiopharma.com]
- 9. Onasemnogene abeparvovec - Wikipedia [en.wikipedia.org]
- 10. How SPINRAZA® (nusinersen) Works [spinraza.com]
- 11. drugs.com [drugs.com]
- 12. biogenlinc.co.uk [biogenlinc.co.uk]
- 13. Frontiers | History of development of the life-saving drug “Nusinersen” in spinal muscular atrophy [frontiersin.org]
- 14. How Does SPINRAZA® (nusinersen) Work? | HCP [spinrazahcp.com]
- 15. roche.com [roche.com]
- 16. neurologylive.com [neurologylive.com]
- 17. cda-amc.ca [cda-amc.ca]
- 18. smanewstoday.com [smanewstoday.com]
- 19. roche.com [roche.com]
- 20. Safety and efficacy of once-daily risdiplam in type 2 and non-ambulant type 3 spinal muscular atrophy (SUNFISH part 2): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. molinahealthcare.com [molinahealthcare.com]
- 22. molinaclinicalpolicy.com [molinaclinicalpolicy.com]
- 23. Official Patient Site | SPINRAZA® (nusinersen) [spinraza.com]
- 24. roche.com [roche.com]
- 25. Frontiers | Comprehensive analysis of adverse events associated with onasemnogene abeparvovec (Zolgensma) in spinal muscular atrophy patients: insights from FAERS database [frontiersin.org]
- 26. New Data for Nusinersen Underscore Biogen’s Commitment to Advancing Clinical Research to Improve Outcomes in SMA | Biogen [investors.biogen.com]
- 27. New Data at Cure SMA Highlight Potential Benefit of SPINRAZA® (nusinersen) in Infants and Toddlers with Unmet Clinical Needs After Gene Therapy | Biogen [investors.biogen.com]
- 28. publications.ersnet.org [publications.ersnet.org]
- 29. neurology.org [neurology.org]
- 30. JEWELFISH: 24-month results from an open-label study in non-treatment-naïve patients with SMA receiving treatment with risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Risdiplam in Patients Previously Treated with Other Therapies for Spinal Muscular Atrophy: An Interim Analysis from the JEWELFISH Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Symptomatic trials | ZOLGENSMA® (onasemnogene abeparvovec-xioi) [zolgensma-hcp.com]
- 33. Biogen Announces Positive Long-Term Results from Phase 2 Study of Spinraza to Treat SMA in Pre-Symptomatic Infants - Quest | Muscular Dystrophy Association [mdaquest.org]
A Comparative Guide: RG7800 Versus Antisense Oligonucleotides for Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two therapeutic strategies for Spinal Muscular Atrophy (SMA): the small molecule splicing modifier RG7800 and antisense oligonucleotides (ASOs), with a focus on Nusinersen (Spinraza). We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide detailed methodologies for the key experiments cited.
Introduction to SMA Therapies
Spinal Muscular Atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The primary cause is a mutation or deletion in the SMN1 gene. A second gene, SMN2, can produce some functional SMN protein, but a splicing defect leads to the exclusion of exon 7 in most of the resulting mRNA, producing a truncated and unstable protein. Both RG7800 and antisense oligonucleotides aim to correct this splicing defect in SMN2 to increase the production of full-length, functional SMN protein.
Mechanism of Action
RG7800 is an orally available, small molecule that selectively modifies the splicing of SMN2 pre-mRNA. It interacts with the splicing machinery to promote the inclusion of exon 7, leading to an increase in the production of full-length SMN protein.[1][2]
Antisense oligonucleotides (ASOs) , such as Nusinersen, are synthetic strands of nucleic acids that bind to a specific sequence in the SMN2 pre-mRNA. Nusinersen targets an intronic splicing silencer site in intron 7, which in turn prevents the splicing machinery from excluding exon 7. This also results in a higher proportion of full-length SMN2 mRNA and subsequently, increased SMN protein levels.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nusinersen versus Sham Control in Infantile-Onset Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling RG7800 Tetrahydrochloride
For Immediate Implementation: This document provides crucial safety and logistical guidance for all personnel involved in the handling, storage, and disposal of RG7800 tetrahydrochloride. Adherence to these protocols is mandatory to ensure a safe laboratory environment and minimize exposure risk.
Given the potent nature of many pharmaceutical compounds, and in the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the handling of Highly Potent Active Pharmaceutical Ingredients (HPAPIs) is required. The following procedures are based on established guidelines for such compounds and information from chemically related substances like Spermine tetrahydrochloride, which is known to cause skin, eye, and respiratory irritation.[1][2][3][4]
It is imperative to obtain and review the specific SDS for this compound as soon as it becomes available and adapt these procedures accordingly.
Hazard Communication and Risk Assessment
Before any handling of this compound, a thorough risk assessment must be conducted. All personnel must be trained on the potential hazards, including the risk of skin and eye irritation, and respiratory tract irritation if inhaled.[1][2][4]
Key Hazard Information (based on related compounds):
| Hazard Statement | Classification | Precautionary Measures |
| Causes skin irritation | Skin Irritant, Category 2 | Avoid contact with skin. Wear protective gloves and clothing.[1][2][4] |
| Causes serious eye irritation | Eye Irritant, Category 2A | Wear eye and face protection.[1][2][4] |
| May cause respiratory irritation | STOT SE, Category 3 | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[1] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent exposure. Engineering controls should be the primary means of protection, with PPE serving as a critical secondary barrier.[5][6]
Required PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves tested for chemotherapy drug resistance (ASTM D6978). | Prevents skin contact with the potent compound.[4] |
| Gown | Disposable, solid-front, back-closing gown made of low-linting material like polyethylene-coated polypropylene. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles.[2] |
| Respiratory Protection | A NIOSH-approved N95 respirator at a minimum. For higher-risk procedures (e.g., weighing, generating aerosols), a Powered Air-Purifying Respirator (PAPR) is recommended.[7] | Minimizes inhalation of the compound. Surgical masks are not sufficient. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents tracking of contamination outside the work area. |
Operational Plan for Handling
All handling of this compound powder must be performed in a designated area with restricted access.
Preparation and Weighing
-
Engineering Controls: All weighing and initial dilutions of the solid compound must be conducted within a certified chemical fume hood, a containment ventilated enclosure (CVE), or a glove box.[5][6]
-
Procedure:
-
Don all required PPE before entering the designated handling area.
-
Decontaminate the work surface before and after handling.
-
Use dedicated equipment (spatulas, weigh boats, etc.). If not possible, thoroughly decontaminate equipment after use.
-
Handle the compound gently to avoid generating dust.
-
Clean up any spills immediately following the spill response protocol.
-
Solution Preparation and Use
-
Once in solution, the risk of airborne exposure is reduced, but skin and eye contact remains a hazard.
-
Maintain all required PPE when handling solutions of this compound.
-
Clearly label all containers with the compound name, concentration, and hazard warnings.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous pharmaceutical waste and must be disposed of according to all applicable federal, state, and local regulations.[8][9][10]
Waste Segregation and Disposal:
| Waste Stream | Container | Disposal Method |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | Black hazardous waste bin, clearly labeled "Hazardous Pharmaceutical Waste".[8] | Incineration at a licensed hazardous waste facility.[11] |
| Liquid Waste (Unused solutions, contaminated solvents) | Designated, sealed, and clearly labeled hazardous waste container. | Collection by a certified hazardous waste disposal company. |
| Sharps (Contaminated needles, etc.) | Puncture-resistant sharps container labeled for hazardous pharmaceutical waste. | Incineration at a licensed hazardous waste facility. |
Emergency Procedures
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. Follow the established spill cleanup procedure using a spill kit with appropriate PPE. |
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. slitech-amines.com [slitech-amines.com]
- 5. pharmtech.com [pharmtech.com]
- 6. quotientsciences.com [quotientsciences.com]
- 7. The rules on HPAPI containment in high potent manufacturing [pharmaceutical-technology.com]
- 8. medicalwastepros.com [medicalwastepros.com]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
